Ethametsulfuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGCAJYYKDTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869542 | |
| Record name | Ethametsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111353-84-5 | |
| Record name | Ethametsulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethametsulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHAMETSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethametsulfuron-methyl mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Ethametsulfuron-methyl (B166122)
Introduction
This compound-methyl is a selective, systemic herbicide belonging to the sulfonylurea chemical class.[1][2][3] It is utilized for the post-emergence control of a range of broadleaf weeds, particularly in crops like oilseed rape (canola).[1] Its efficacy stems from its ability to inhibit a key enzymatic pathway essential for plant growth, which is absent in animals, providing a basis for its selective toxicity.[4][5] This document provides a comprehensive technical overview of the biochemical and physiological mechanisms underlying the herbicidal activity of this compound-methyl.
Core Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The primary mode of action for this compound-methyl is the potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) (EC 2.2.1.6).[1][2][6][7]
The Role of Acetolactate Synthase
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[6][8][9] This enzyme catalyzes two parallel reactions:
-
The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, the precursor for valine and leucine.[5][7][8]
-
The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.[5][8]
Enzymatic Inhibition
This compound-methyl, like other sulfonylurea herbicides, is a highly potent inhibitor of ALS.[6][10] It binds to the enzyme, blocking the channel that leads to the active site and thus preventing the substrates from binding.[8][11] This inhibition halts the production of the essential BCAAs. Consequently, protein synthesis and cell division are arrested, particularly in the plant's meristematic regions (growing points) where BCAA demand is highest.[6][8] The plant is effectively starved of these critical building blocks, leading to a cessation of growth and, ultimately, death.[6][8]
Caption: Biochemical pathway of BCAA synthesis and its inhibition by this compound-methyl.
Physiological and Systemic Effects
Uptake and Translocation
This compound-methyl is readily absorbed by both the foliage and roots of susceptible plants.[8][9] As a systemic herbicide, it is translocated throughout the plant via both the xylem (water-conducting tissue) and phloem (sugar-conducting tissue).[8][9] This mobility ensures the active ingredient reaches the primary sites of action: the meristematic tissues of the shoots and roots, where cell division and BCAA synthesis are most active.[8]
Development of Symptoms
The phytotoxic symptoms of this compound-methyl develop slowly, typically becoming visible several days after application.[9] The progression of injury includes:
-
Growth Cessation: The first effect is the immediate halt of root and shoot growth.[8]
-
Chlorosis: Leaves that develop after treatment appear yellow (chlorotic), stunted, and distorted.[9]
-
Discoloration: Veins on the leaves may turn red or purple, and the stem may develop a dark red color.[9]
-
Necrosis: As the plant's BCAA reserves are depleted, tissues begin to die, leading to browning (necrosis) and eventual death of the entire plant.[8][9]
Caption: Systemic mechanism of this compound-methyl from application to plant death.
Quantitative Data
Table 1: Comparative In Vitro ALS Inhibition by Sulfonylurea Herbicides
| Compound | IC50 Value (nM) | Source(s) |
|---|---|---|
| Metsulfuron-methyl | 5 - 20 | [6] |
| Metsulfuron-methyl | 125 | [12] |
| Chlorsulfuron | 10 - 50 | [6] |
| Tribenuron-methyl | 3 - 15 | [6] |
Note: IC50 values represent the concentration of herbicide required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Toxicological Profile of this compound-methyl
| Parameter | Value | Species | Source(s) |
|---|---|---|---|
| Acute Oral LD50 | >5000 mg/kg | Rat | [1] |
| Acute Dermal LD50 | >2000 g/kg | Rat | [1] |
| 2-Gen Reproduction NOAEL | 449 mg/kg/day | Rat | [1] |
| 2-Gen Reproduction LOAEL | 1817 mg/kg/day | Rat | [1] |
| Chronic Reference Dose (cRfD) | 4.5 mg/kg/day | - | [1][2] |
Abbreviations: LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level).
Experimental Protocols
The mechanism of action of this compound-methyl can be elucidated and quantified using established methodologies.
Protocol: In Vitro ALS Enzyme Inhibition Assay
This colorimetric assay directly measures the effect of the herbicide on the activity of the ALS enzyme extracted from plant tissue.[6][13]
1. Enzyme Extraction: a. Harvest fresh, young plant tissue (e.g., leaves) and keep on ice. b. Homogenize the tissue in an ice-cold extraction buffer (containing components like phosphate (B84403) buffer, pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, and FAD). c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. d. Collect the supernatant containing the crude ALS enzyme extract. Keep on ice for immediate use.[6]
2. Enzyme Assay: a. Prepare serial dilutions of this compound-methyl in the assay buffer. b. In a microplate, combine the enzyme extract, assay buffer, cofactors, substrate (pyruvate), and the various herbicide dilutions. Include a control with no herbicide. c. Incubate the microplate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.[6]
3. Color Development and Measurement: a. Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also initiates the acid-catalyzed decarboxylation of the product, acetolactate, into acetoin (B143602).[6] b. Incubate the plate at 60°C for 15 minutes to complete the conversion to acetoin.[6] c. Add a creatine (B1669601) solution, followed by an α-naphthol solution, to each well. This mixture reacts with acetoin to form a red-colored complex.[6] d. After a final incubation period for color development, measure the absorbance of each well using a microplate reader at approximately 525 nm.[6]
4. Data Analysis: a. Calculate the percentage of ALS activity inhibition for each herbicide concentration relative to the control. b. Plot the percent inhibition against the log of the herbicide concentration to generate a dose-response curve. c. Determine the IC50 value from the curve, representing the concentration that causes 50% inhibition of ALS activity.[13]
Caption: Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.
Protocol: Whole-Plant Dose-Response Bioassay
This experiment evaluates the herbicidal efficacy of a compound on whole plants under controlled conditions to determine the effective dose.[13]
1. Plant Preparation: a. Grow a susceptible plant species (e.g., wild mustard) in pots under controlled greenhouse conditions (e.g., consistent temperature, light, and humidity). b. Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) to ensure uniformity.[13]
2. Herbicide Application: a. Prepare a range of this compound-methyl concentrations for application. Include a control group treated only with the formulation blank (no active ingredient). b. Apply the herbicide solutions evenly to the plant foliage using a calibrated sprayer to simulate field application.[13]
3. Assessment: a. Return the treated plants to the controlled environment for an observation period (e.g., 21 days). b. Visually assess and score plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale where 0% is no injury and 100% is complete plant death.[13] c. At the conclusion of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.
4. Data Analysis: a. Calculate the percent growth reduction for each dose relative to the average weight of the control plants. b. Plot the percent growth reduction against the log of the herbicide dose. c. Use regression analysis to determine the GR50 (or ED50) value, which is the dose required to cause a 50% reduction in plant growth.[14]
References
- 1. epa.gov [epa.gov]
- 2. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound-methyl (HMDB0251998) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 8. pomais.com [pomais.com]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. mdpi.com [mdpi.com]
- 11. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Ethametsulfuron: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethametsulfuron, predominantly used as its methyl ester, This compound-methyl (B166122), is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is effective in controlling a wide range of broadleaf weeds, particularly in canola and other oilseed rape crops.[2][3] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2][4][5] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its mode of action.
Chemical Structure and Identification
This compound and its active form, this compound-methyl, are characterized by a sulfonylurea bridge connecting a triazine ring and a benzene (B151609) ring.
This compound
-
IUPAC Name: 2-({[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)benzoic acid[6]
-
CAS Name: 2-[[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoic acid[6]
-
Molecular Weight: 396.38 g/mol [7]
This compound-methyl
-
IUPAC Name: methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate[8]
-
CAS Name: methyl 2-[[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate[1][9]
Physicochemical Properties of this compound-methyl
The physicochemical properties of this compound-methyl are crucial for understanding its environmental fate and behavior. These properties are summarized in the table below.
| Property | Value | Conditions | Source |
| Physical State | White crystalline solid | [1] | |
| Odor | Odorless/Negligible | [1][5] | |
| Melting Point | 192-194 °C | [11][12] | |
| Boiling Point | 316.8 - 317 °C | [12][13] | |
| Density | 1.473 - 1.60 g/cm³ | [1][11][12] | |
| Vapor Pressure | 6.41 x 10⁻⁴ mPa | at 20 °C | [13] |
| 5.8 x 10⁻¹⁵ mm Hg | at 25 °C | [5] | |
| Water Solubility | 1.7 mg/L | pH 5, 25 °C | [5] |
| 50 mg/L | pH 7, 25 °C | [5] | |
| 223 mg/L | pH 7, 20 °C | [13] | |
| 410 mg/L | pH 9, 25 °C | [5] | |
| Octanol-Water Partition Coefficient (Kow) | 38.7 | pH 5 | [5] |
| 0.89 | pH 7 | [5][14] | |
| Dissociation Constant (pKa) | 4.64 | [3] |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound-methyl follows internationally recognized guidelines to ensure data consistency and reliability.
Water Solubility (OECD Guideline 105)
The water solubility of a compound is determined to understand its distribution in the environment. The OECD 105 guideline outlines two primary methods: the Flask Method and the Column Elution Method .[1][2][6]
-
Principle: A saturated solution of the test substance in water is prepared at a constant temperature, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
-
Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.[2][8] A surplus of the test substance is stirred in water at a defined temperature for a sufficient time to reach equilibrium. The solution is then centrifuged or filtered, and the concentration in the clear aqueous phase is measured.
-
Column Elution Method: This method is used for substances with solubilities below 10⁻² g/L.[2][8] A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The eluate is collected, and the concentration is determined until it reaches a plateau, which represents the saturation solubility.
-
Analysis: The concentration of this compound-methyl in the aqueous samples can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Vapor Pressure (OECD Guideline 104)
Vapor pressure is a key parameter for assessing the volatility of a substance. The OECD 104 guideline provides several methods for its determination, including the Dynamic Method , Static Method , and Gas Saturation Method .[7][10][13][15]
-
Principle: The vapor pressure is measured at various temperatures to establish a vapor pressure curve.
-
Dynamic Method (Cottrell's Method): This method measures the boiling temperature of the substance at different applied pressures.
-
Static Method: The substance is placed in a thermostatically controlled sample cell connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.[12]
-
Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the vapor of the substance. The amount of substance transported by the gas is determined, and the vapor pressure is calculated from this.
-
Analysis: The choice of method depends on the expected vapor pressure range of the substance. For a low volatility compound like this compound-methyl, the gas saturation method is often employed.
Residue Analysis in Environmental Samples
Determining the concentration of this compound-methyl residues in soil, water, and plant tissues is essential for environmental monitoring and food safety. A common analytical approach involves extraction followed by chromatographic analysis.
-
Extraction: Soil or plant samples are typically extracted with an organic solvent such as acetonitrile (B52724) or acetone.[14][16] The extract is then concentrated and may undergo a clean-up step to remove interfering substances.
-
Clean-up: Solid-phase extraction (SPE) with cartridges like C18 or divinylbenzene-N-vinylpyrrolidone copolymer can be used to purify the extract.[16]
-
Quantification: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying this compound-methyl residues.[14] The instrument is operated in Multiple Reaction Monitoring (MRM) mode for specific detection of the target analyte.
Mode of Action: Acetolactate Synthase (ALS) Inhibition
This compound-methyl's herbicidal activity is due to its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][4][5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4][5][17] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to the cessation of plant development and eventual death.[4]
Caption: Mechanism of action of this compound-methyl via inhibition of acetolactate synthase (ALS).
Metabolism and Environmental Fate
Metabolism in Plants and Animals
In plants, this compound-methyl is metabolized primarily through O-deethylation and N-demethylation.[3] Studies in rats have shown similar metabolic pathways, with the major metabolites identified in urine and feces being the parent compound, O-deethyl this compound-methyl, and N-demethyl this compound-methyl.
Degradation in Soil
The persistence of this compound-methyl in the soil is influenced by factors such as soil type, temperature, and moisture.[18] Degradation occurs through both microbial and chemical processes. Studies have shown that the half-life of this compound-methyl in soil can vary significantly depending on environmental conditions.[18] For instance, one study reported half-lives in paddy soil ranging from over 100 days at 6°C to approximately 10 days at 35°C.[18]
Caption: General experimental workflow for a soil degradation study of this compound-methyl.
Conclusion
This compound-methyl is a well-characterized sulfonylurea herbicide with a specific mode of action. Its physicochemical properties, determined through standardized experimental protocols, govern its environmental behavior and efficacy. A thorough understanding of its chemical structure, properties, and biological activity is essential for its safe and effective use in agriculture and for ongoing research in herbicide development and environmental science.
References
- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. filab.fr [filab.fr]
- 9. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 12. consilab.de [consilab.de]
- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 14. researchgate.net [researchgate.net]
- 15. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 도서 [books.google.co.kr]
- 16. mhlw.go.jp [mhlw.go.jp]
- 17. wssa.net [wssa.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis and Impurities of Ethametsulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of Ethametsulfuron-methyl, a selective sulfonylurea herbicide. It details the key chemical reactions, intermediates, and reaction conditions. Furthermore, this document outlines the common impurities and metabolites that can arise during the manufacturing process and through environmental degradation, which is critical for product quality, safety assessment, and regulatory compliance.
Introduction to this compound-methyl
This compound-methyl is the methyl ester of this compound and a member of the sulfonylurea class of herbicides.[1] It is used to control broad-leaved weeds in crops such as oilseed rape and fodder rape.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
Synthesis Pathway of this compound-methyl
The synthesis of this compound-methyl is a multi-step process that involves the formation of a key sulfonyl isocyanate intermediate followed by its condensation with a substituted triazine derivative.
Key Starting Materials and Intermediates
The primary starting materials for the synthesis of this compound-methyl are:
-
Methyl 2-(aminosulfonyl)benzoate
-
A phosgenating agent (e.g., phosgene (B1210022), diphosgene, or triphosgene)
-
2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine
The synthesis proceeds through the formation of the key intermediate, 2-carbomethoxybenzenesulfonyl isocyanate .
Core Synthesis Reactions
The synthesis can be broadly divided into two main stages:
Stage 1: Formation of 2-carbomethoxybenzenesulfonyl isocyanate
In this step, Methyl 2-(aminosulfonyl)benzoate is reacted with a phosgenating agent, such as phosgene or its safer equivalents like diphosgene or triphosgene, to form 2-carbomethoxybenzenesulfonyl isocyanate. This reaction is typically carried out in an inert solvent.
Stage 2: Condensation to form this compound-methyl
The 2-carbomethoxybenzenesulfonyl isocyanate intermediate is then reacted with 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine. This condensation reaction forms the sulfonylurea bridge, yielding the final product, this compound-methyl.
Below is a diagram illustrating the synthesis pathway:
Experimental Protocols
While specific industrial manufacturing protocols are proprietary, the following outlines a general experimental procedure for the key condensation step, based on the synthesis of structurally related sulfonylureas.
Synthesis of this compound-methyl from 2-carbomethoxybenzenesulfonyl isocyanate and 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine:
-
Reaction Setup: A solution of 2-carbomethoxybenzenesulfonyl isocyanate in a suitable inert solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.
-
Addition of Reactant and Catalyst: To this solution, 2-Amino-4-ethoxy-6-methylamino-1,3,5-triazine is added, followed by a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Reaction Conditions: The reaction mixture is stirred at ambient temperature.
-
Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., overnight) to ensure completion.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure (in vacuo). The resulting residue is then triturated with a non-polar solvent, such as diethyl ether or 1-chlorobutane, to precipitate the product.
-
Purification: The precipitated solid is collected by filtration, washed with a suitable solvent, and dried to yield this compound-methyl as a white powder. Further purification can be achieved by recrystallization.
Impurities and Metabolites
The purity of the final this compound-methyl product is crucial for its efficacy and safety. Impurities can arise from the starting materials, side reactions during synthesis, or degradation of the final product. The technical grade of this compound-methyl typically has a purity of 93-99%.[2] Notably, polar and non-polar nitrosamines have not been detected in the technical product.[3]
The major impurities are generally related to the active substance itself and include metabolites formed through environmental degradation or metabolism in plants.[2]
Key Identified Impurities and Metabolites
The following table summarizes the key identified impurities and metabolites of this compound-methyl.
| Impurity/Metabolite Name | Chemical Structure | Origin |
| O-deethyl this compound-methyl | [Image of the chemical structure of O-deethyl this compound-methyl] | Metabolite |
| O-deethyl-N-demethyl this compound-methyl | [Image of the chemical structure of O-deethyl-N-demethyl this compound-methyl] | Metabolite |
| Methyl 2-(aminosulfonyl)benzoate | [Image of the chemical structure of Methyl 2-(aminosulfonyl)benzoate] | Starting Material / Degradation Product |
| 2-(Aminosulfonyl)benzoic acid | [Image of the chemical structure of 2-(Aminosulfonyl)benzoic acid] | Degradation Product |
| Saccharin | [Image of the chemical structure of Saccharin] | Degradation Product |
| IN-D7556 | Structure not publicly available | Impurity from manufacturing process |
Note: The structures for the impurities are widely available in chemical databases such as PubChem.
Formation Pathways of Impurities
The following diagram illustrates the logical relationships in the formation of key impurities and metabolites from this compound-methyl.
Quantitative Data
Quantitative data regarding the synthesis and impurity profile of this compound-methyl is often proprietary. However, some general information is available.
| Parameter | Value | Reference |
| Purity of Technical Grade Product | 93-99% | [2] |
| Purity of Reference Standard | >97.1% | [4] |
| Limit of IN-D7556 in EU Dossier | < 3 g/kg | [4] |
| Limit of Quantitation for Residue Analysis | 0.02 ppm | [3] |
Conclusion
The synthesis of this compound-methyl is a well-established process in industrial chemistry, primarily involving the reaction of a sulfonyl isocyanate with an aminotriazine. A thorough understanding of this synthesis pathway, along with the potential for impurity and metabolite formation, is essential for ensuring the production of a high-quality, safe, and effective herbicide. The information presented in this guide provides a solid foundation for researchers and professionals involved in the development, manufacturing, and analysis of this compound-methyl and related sulfonylurea compounds.
References
Ethametsulfuron: A Comprehensive Toxicological Profile in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethametsulfuron, a member of the sulfonylurea class of herbicides, is primarily used for the control of broadleaf weeds. Its mode of action in plants is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[1][2] While this mechanism provides high efficacy against target plant species, understanding its toxicological profile in mammals is paramount for assessing human and environmental health risks. This technical guide provides an in-depth overview of the toxicological data for this compound-methyl in mammalian species, focusing on quantitative endpoints, experimental methodologies, and potential mechanistic pathways.
Core Toxicological Data
The toxicological database for this compound-methyl indicates a low order of acute toxicity and no evidence of genotoxicity or carcinogenicity. The primary effects observed at high doses in subchronic and chronic studies are related to decreased body weight and body weight gain.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicological endpoints for this compound-methyl derived from studies in various mammalian species.
Table 1: Acute Toxicity of this compound-methyl
| Study Type | Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Acute Oral | Rat | Oral | LD50 | > 5000 | [1][3] |
| Acute Dermal | Rabbit | Dermal | LD50 | > 2000 | [1][3] |
| Acute Inhalation | Rat | Inhalation | LC50 | > 5.7 mg/L | [3] |
Table 2: Subchronic and Chronic Toxicity of this compound-methyl
| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| 90-Day | Rat | 90 (approx.) | Not Established | Alopecia and colored discharge from eyes in males at 5000 ppm (approx. 365 mg/kg/day) | [4] |
| 90-Day | Mouse | 690 (males), 920 (females) | Not Established | No effects at the highest dose | [4] |
| 90-Day | Dog | 135 (males), 140 (females) | Not Established | No effects at the highest dose | [4] |
| 1-Year | Dog | - | - | Decreases in body weight and body weight gains in males | [1] |
| 2-Year | Rat | 21 | - | Not specified | [4] |
Table 3: Reproductive and Developmental Toxicity of this compound-methyl
| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |
| 2-Generation Reproduction | Rat | Parental: 395 (f), 449 (m) | Parental: 1582 (f), 1817 (m) | Reduced body weight and body weight gain in parental and F1 generations | [1] |
| Offspring: Not specified | Offspring: Not specified | No adverse effects on reproductive potential | [2] | ||
| Developmental | Rat | Maternal: 250 | Maternal: 1000 | Increased relative liver weight | [1] |
| Developmental: Not specified | Developmental: Not specified | Developmental toxicity only at maternally toxic levels | [1] | ||
| Developmental | Rabbit | Maternal: Not specified | Maternal: Not specified | No evidence of developmental toxicity | [1][2] |
Table 4: Genotoxicity of this compound-methyl
| Assay Type | System | Result | Reference |
| Ames Test | S. typhimurium | Negative | [4] |
| In vivo Bone Marrow Chromosome Aberration | Rat | Negative | [4] |
| In vivo Bone Marrow Micronucleus | Mouse | Negative | [4] |
| HPRT Assay | Chinese Hamster Ovary (CHO) cells | Negative | [4] |
| Unscheduled DNA Synthesis (UDS) | Primary Rat Hepatocytes | Negative | [4] |
Experimental Protocols
The toxicological evaluation of this compound-methyl has been conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.
90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
-
Test Animals: Typically, young adult Sprague-Dawley rats are used. Animals are randomized into control and treatment groups, with an equal number of males and females in each group.
-
Dosing: The test substance, this compound-methyl, is administered orally, usually mixed in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group are used. For this compound-methyl, dietary concentrations of 0, 100, 1000, and 5000 ppm have been used in rats.[4]
-
Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed prior to the study and at termination.
-
Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Pathology: All animals are subjected to a full necropsy. The weights of major organs are recorded. A comprehensive set of tissues from all animals is preserved for histopathological examination.
Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)
-
Test Animals: Wistar or Sprague-Dawley rats are commonly used. The study involves two generations of animals, the parental (P) and the first filial (F1) generation.
-
Dosing: this compound-methyl is administered continuously in the diet to the P generation for a pre-mating period, during mating, gestation, and lactation. Selected F1 offspring are then administered the test substance in their diet through maturation, mating, gestation, and lactation to produce the F2 generation. Dose levels for the this compound-methyl two-generation study in rats had a No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity of 395 mg/kg bw/day for females and 449 mg/kg bw/day for males, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1582 mg/kg bw/day for females and 1817 mg/kg bw/day for males, based on reduced body weight.[1]
-
Reproductive and Developmental Parameters: Data collected include effects on mating performance, fertility, gestation length, parturition, and lactation. For the offspring, viability, body weight, sex ratio, and developmental landmarks are monitored.
-
Pathology: All P and F1 adults are subjected to a gross necropsy, with a focus on the reproductive organs. Histopathological examination of reproductive organs is performed.
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
-
Test Animals: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A concurrent vehicle control and a positive control group are included.
-
Sample Collection and Analysis: Bone marrow or peripheral blood is collected at appropriate time points after dosing. The erythrocytes are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates that the substance has induced chromosomal damage.
-
Results for this compound-methyl: this compound-methyl was negative in an in vivo bone marrow micronucleus assay in mice.[4]
Visualizations: Pathways and Workflows
Putative Signaling Pathway for this compound Toxicity in Mammals
While the primary target of this compound, acetolactate synthase (ALS), is not present in mammals, high doses of sulfonylurea herbicides may lead to off-target effects or secondary effects due to the disruption of other pathways. The most consistently observed effect in mammals at high doses is a decrease in body weight and body weight gain. A putative pathway leading to this outcome is presented below. This pathway is hypothetical and requires further experimental validation.
Caption: Putative adverse outcome pathway for this compound-induced body weight effects.
Generalized Experimental Workflow for a 90-Day Oral Toxicity Study
The following diagram illustrates a typical workflow for conducting a 90-day oral toxicity study in rodents, as per OECD guidelines.
References
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Ethametsulfuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethametsulfuron-methyl (B166122), a selective sulfonylurea herbicide, is subject to various degradation processes in the environment that dictate its persistence, mobility, and potential impact on non-target organisms. This technical guide provides a comprehensive overview of the environmental fate of this compound, with a focus on its degradation through hydrolysis, photolysis, and microbial activity. Detailed experimental protocols, quantitative data, and degradation pathways are presented to serve as a valuable resource for researchers and professionals in environmental science and drug development.
Introduction
This compound-methyl is a post-emergence herbicide used for the control of broadleaf weeds in crops such as canola.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2] Understanding the environmental fate of this compound is essential for assessing its ecological risk and ensuring its safe use. This guide delves into the primary degradation pathways of this compound, providing detailed technical information for scientific evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound-methyl is presented in Table 1. These properties influence its behavior and transport in the environment.
Table 1. Physicochemical Properties of this compound-methyl
| Property | Value | Reference |
| IUPAC Name | methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | [3] |
| CAS Registry No. | 97780-06-8 | [3] |
| Molecular Formula | C₁₅H₁₈N₆O₆S | [3] |
| Molecular Weight | 410.4 g/mol | [3] |
| Water Solubility | Moderately soluble | [4] |
| Vapor Pressure | Low | [4] |
| Log Kow (pH 7) | 0.89 | [2] |
| pKa | Essentially neutral | [5] |
Degradation Pathways
The environmental degradation of this compound proceeds primarily through hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of various metabolites, ultimately breaking down the parent compound.
Hydrolysis
Hydrolysis is a significant degradation pathway for this compound, particularly under acidic conditions. The sulfonylurea bridge is susceptible to cleavage, leading to the formation of a sulfonamide and a triazine amine derivative. The rate of hydrolysis is pH-dependent.
The hydrolysis half-life of this compound-methyl varies significantly with pH, as detailed in Table 2.
Table 2. Hydrolysis Half-life of this compound-methyl at 25°C
| pH | Half-life (days) | Reference |
| 5 | 41 | [6] |
| 7 | Stable | [6] |
| 9 | Stable | [6] |
Hydrolysis studies are typically conducted following the OECD Guideline 111.[7][8]
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.
-
Test Substance: this compound-methyl is added to the buffer solutions at a concentration not exceeding 0.01 M or half its saturation concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots are taken at specific time intervals.
-
Analysis: The concentration of this compound-methyl and its degradation products are determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection.
-
Data Analysis: The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess stability.[9]
Photolysis
Photolysis, or degradation by light, is generally not considered a major degradation pathway for this compound in the environment.[6] However, under certain conditions, it can contribute to its transformation.
Aqueous photolysis studies are generally performed according to OECD Guideline 316.[11]
-
Test System: A sterile, buffered aqueous solution of the test substance is used.
-
Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is employed.
-
Incubation: The test solution is irradiated at a constant temperature. Dark controls are run in parallel to differentiate between photolytic and other degradation processes.
-
Sampling: Samples are collected at various time points.
-
Analysis: The concentration of the parent compound and its photoproducts are quantified using methods like HPLC-MS/MS.
-
Data Analysis: The photodegradation rate constant, half-life, and quantum yield are calculated. The quantum yield represents the efficiency of the photon-induced degradation process.[12]
Microbial Degradation in Soil
Microbial degradation is a key process in the dissipation of this compound from soil. The rate of this degradation is influenced by soil type, pH, temperature, and moisture content.
The half-life of this compound-methyl in soil varies depending on environmental conditions, as shown in Table 3.
Table 3. Soil Degradation Half-life of this compound-methyl
| Soil Type | pH | Temperature (°C) | Half-life (days) | Reference |
| Acidic Clayey Red Soil | - | - | 13 - 67 | [13] |
| Neutral Loamy Alfisol Soil | - | - | 13 - 67 | [13] |
| Alkaline Sandy Vertisol Soil | - | - | 13 - 67 | [13] |
| Alberta Black Loam | 5.6 | 25 | ~69 | [6] |
| Paddy Soil | - | 6 | >100 | [11] |
| Paddy Soil | - | 25 | 16.35 | [11] |
| Paddy Soil | - | 35 | 10.35 | [11] |
| Field Trial (recommended dose) | - | - | 34.66 | [11] |
Soil metabolism studies are conducted following guidelines such as OECD 307.[3][14][15][16]
-
Test System: Representative soil samples are used. For aerobic studies, the soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated with a continuous flow of air. For anaerobic studies, the soil is flooded and purged with an inert gas to create anaerobic conditions.
-
Test Substance: Radiolabeled (e.g., ¹⁴C) this compound-methyl is typically used to facilitate the tracking of the parent compound and its metabolites.
-
Incubation: The treated soil is incubated in the dark at a constant temperature.
-
Sampling: Soil samples are collected at various intervals.
-
Extraction and Analysis: Samples are extracted with appropriate solvents. The parent compound and metabolites are separated and quantified using techniques like HPLC with radiometric detection and identified by LC-MS/MS. Volatile products and non-extractable residues are also quantified.
-
Data Analysis: The degradation rate, half-life (DT₅₀), and time for 90% degradation (DT₉₀) are calculated.
Major Degradation Products and Pathways
The degradation of this compound proceeds through several key reactions, including cleavage of the sulfonylurea bridge, O-deethylation, and N-demethylation, leading to the formation of various metabolites.[2][13] A microbial degradation study identified two separate pathways: one involving the cleavage of the sulfonylurea bridge and the other involving dealkylation and opening of the triazine ring.[17]
Identified Metabolites:
-
This compound: The carboxylic acid form of the parent compound.[18]
-
O-deethyl this compound-methyl: Formed by the removal of the ethyl group from the ethoxy moiety.[2]
-
N-demethyl-O-deethyl this compound-methyl: Formed by the removal of both the methyl and ethyl groups.[2]
-
Triazine amine {6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine}: A major product resulting from the cleavage of the sulfonylurea bridge.[6]
-
Saccharin: Another product of sulfonylurea bridge cleavage.[6]
-
N-(4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)urea
-
6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine
Below are diagrams illustrating the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound-methyl.
Analytical Methodologies
The analysis of this compound and its metabolites in environmental samples is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity.
Sample Preparation
-
Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate the analytes from water samples and remove interfering matrix components.[19]
-
Soil Samples: Soil samples are typically extracted with an organic solvent, such as acetonitrile (B52724), followed by a cleanup step to remove co-extractives before analysis.[11][20]
LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate this compound and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[11]
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The environmental fate of this compound is governed by a combination of hydrolysis, photolysis, and microbial degradation. Hydrolysis is significant in acidic conditions, while microbial degradation is a primary dissipation route in soil. Photolysis is generally considered a minor pathway. The degradation of this compound leads to the formation of several metabolites through cleavage of the sulfonylurea bridge and dealkylation. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and degradation pathways to aid in the comprehensive environmental risk assessment of this compound.
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. epa.gov [epa.gov]
- 3. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 5. Human Metabolome Database: Showing metabocard for this compound-methyl (HMDB0251998) [hmdb.ca]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. jrfglobal.com [jrfglobal.com]
- 10. Persistence of the sulfonylurea herbicides thifensulfuron-methyl, this compound-methyl, and metsulfuron-methyl in farm dugouts (ponds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 12. Quantum yield - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. shop.fera.co.uk [shop.fera.co.uk]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Ethametsulfuron-methyl: A Technical Overview
Introduction
Ethametsulfuron-methyl (B166122) is a selective, systemic herbicide belonging to the sulfonylurea class, developed for the post-emergence control of broadleaf weeds, particularly in canola (oilseed rape) crops.[1][2] Its discovery marked a significant advancement in weed management, offering a solution for controlling problematic weeds within the same botanical family as the crop itself.[2] This technical guide provides an in-depth exploration of the discovery, development history, mechanism of action, and key experimental data related to this compound-methyl, tailored for researchers and professionals in the fields of agricultural science and drug development.
Discovery and Development Timeline
This compound-methyl was developed by E.I. DuPont de Nemours & Company, emerging from a broader research program into sulfonylurea chemistry that began to show herbicidal properties in 1966.[2] The development of this compound-methyl, under the product name MUSTER®, specifically targeted the need for effective broadleaf weed control in canola.[2]
-
1966: The herbicidal properties of the sulfonylurea chemical class were first reported.[2]
-
1984: Field trials for MUSTER®, the end-use product containing this compound-methyl, were initiated in Western Canada.[2]
-
1986: The initial submission for the registration of this compound-methyl was filed with Agriculture Canada.[2]
-
1992: A decision document was published by Agriculture Canada, granting temporary registration for this compound-methyl and MUSTER® in Canada.[2]
-
Early 2000s: The United States Environmental Protection Agency (EPA) evaluated this compound-methyl as a new active ingredient for use on canola, establishing tolerances for its residues.[3][4]
Chemical Synthesis and Properties
This compound-methyl is synthesized through a multi-step process characteristic of sulfonylurea herbicides. The general synthetic route involves the reaction of a sulfonyl isocyanate with an appropriate amine-substituted heterocycle.[5]
General Experimental Protocol for Synthesis
While a detailed, step-by-step industrial synthesis protocol is proprietary, the general chemical pathway can be outlined as follows:[5]
-
Sulfonamide Formation: 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) is sulfonylated using 2-(ethoxycarbonyl)ethylsulfonyl chloride in the presence of a base to produce the corresponding sulfonamide.
-
Sulfonyl Isocyanate Generation: The sulfonamide intermediate is then activated with phosgene (B1210022) or triphosgene (B27547) to create a reactive sulfonyl isocyanate.
-
Urea Bridge Construction: The sulfonyl isocyanate undergoes a condensation reaction with methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate. This step forms the critical sulfonylurea bridge.
-
Final Modification and Purification: The resulting compound undergoes final hydrolysis, methyl esterification, and is purified through recrystallization to yield this compound-methyl.[5]
Caption: General synthesis workflow for this compound-methyl.
Mechanism of Action: ALS Inhibition
This compound-methyl's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3][6][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1][8][9]
As a systemic herbicide, this compound-methyl is absorbed through the foliage and roots of the target weed and is translocated via both the xylem and phloem to the plant's growing points, where the ALS enzyme is most active.[1][10] By blocking this essential metabolic pathway, the herbicide halts cell division and growth, leading to characteristic symptoms such as stunting, chlorosis (yellowing), and eventual necrosis of the weed.[1][10] This mode of action is highly effective at low application rates.[10]
Caption: Mechanism of action of this compound-methyl.
Quantitative Data Summary
The development of this compound-methyl was supported by extensive toxicological, efficacy, and environmental fate studies. Key quantitative data from these studies are summarized below.
Table 1: Toxicological Profile of this compound-methyl
| Study Type | Species | Endpoint | Value (mg/kg) | Reference(s) |
| Acute Oral Toxicity | Rat | LD50 | >5000 | [3] |
| Acute Dermal Toxicity | Rabbit | LD50 | >2000 | [3] |
| 2-Generation Reproduction | Rat | NOAEL | 449 (mg/kg/day) | [3] |
| 2-Generation Reproduction | Rat | LOAEL | 1817 (mg/kg/day) | [3] |
| 12-Month Chronic Feeding | Dog | NOEL | ~87 (mg/kg bw/day) | [6] |
| 2-Year Chronic Feeding | Rat | NOEL | ~210-270 (mg/kg bw/day) | [6] |
| Prenatal Developmental Toxicity | Rabbit | NOEL | 1000 (mg/kg/day) | [6] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; NOEL: No Observed Effect Level.
Table 2: Efficacy and Application Rates
| Target Weeds Controlled | Application Rate (g a.i./ha) | Reference(s) |
| Wild mustard, Stinkweed, Hempnettle, Flixweed, Green Smartweed | 15 | [2] |
| Stinkweed, Redroot pigweed | 22.5 | [2] |
a.i./ha: active ingredient per hectare.
Table 3: Environmental Fate and Residue Levels
| Parameter | Matrix | Value | Reference(s) |
| Dissipation Half-Life (DT50) | Dugout Water | 30 days | [11] |
| Degradation Half-Life (t1/2) at 25°C | Paddy Soil | 16.35 days | [12] |
| Degradation Half-Life (t1/2) Field Trial | Paddy Soil | 34.66 days | [12] |
| Residue in Canola (at harvest) | Canola Seed | <0.02 ppm (Limit of Quantitation) | [3] |
| Proposed U.S. Tolerance | Canola | 0.02 ppm | [3] |
Experimental Methodologies
Regulatory submissions for this compound-methyl required a comprehensive battery of standardized toxicological and environmental studies. While detailed protocols are extensive, the general methodologies are outlined below.
Chronic Toxicity and Reproduction Studies
These studies are designed to assess the potential for adverse effects from long-term exposure to a substance.
-
Test System: Typically involves laboratory animals such as rats or dogs.[3][6]
-
Dose Administration: this compound-methyl is incorporated into the diet at several different concentrations (e.g., 0, 250, 5000, 20000 ppm).[2][6]
-
Duration: Studies can range from 90 days (subchronic) to 1-2 years (chronic) or span multiple generations for reproduction studies.[3][6]
-
Observations: Key parameters monitored include clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs.[3][6]
-
Data Analysis: Statistical analysis is used to determine dose-response relationships and establish key toxicological endpoints like the NOAEL and LOAEL.[3]
Caption: Generalized workflow for a chronic toxicity study.
Environmental Fate Studies (Soil Half-Life)
These experiments determine the persistence of the herbicide in the environment.
-
Test System: Soil samples are collected and characterized (e.g., pH, organic matter content).[12]
-
Application: A known concentration of this compound-methyl is applied to the soil samples.[12]
-
Incubation: Samples are incubated under controlled conditions (e.g., temperature, moisture) for a set period.[12] Field trials are also conducted under real-world environmental conditions.[12]
-
Sampling and Analysis: Sub-samples are taken at various time intervals. The concentration of this compound-methyl is quantified using analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[12]
-
Data Calculation: The degradation rate and half-life (t1/2 or DT50) are calculated from the dissipation curve of the herbicide concentration over time.[12]
Conclusion
This compound-methyl represents a targeted herbicidal solution born from the systematic exploration of sulfonylurea chemistry. Its development provided canola growers with a critical tool for managing broadleaf weed competition. The herbicide's efficacy is rooted in its specific and potent inhibition of the ALS enzyme, a mechanism that is effective at low doses but also necessitates careful management to mitigate the development of weed resistance. The extensive toxicological and environmental data compiled during its registration process indicate a low acute toxicity to mammals and define its persistence in soil and water systems, providing a comprehensive foundation for its safe and effective use in agriculture.
References
- 1. pomais.com [pomais.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. epa.gov [epa.gov]
- 4. Federal Register :: this compound Methyl; Pesticide Tolerance [federalregister.gov]
- 5. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 6. apvma.gov.au [apvma.gov.au]
- 7. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ethametsulfuron: An In-depth Technical Guide to its Absorption and Translocation in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethametsulfuron-methyl (B166122) is a selective, systemic sulfonylurea herbicide used for the post-emergence control of broadleaf weeds, particularly in canola (oilseed rape) crops.[1][2] Its efficacy is intrinsically linked to its absorption into the plant, translocation to its site of action, and the plant's ability to metabolize the compound. This technical guide provides a comprehensive overview of these critical processes, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.
This compound-methyl's mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] This inhibition leads to the cessation of cell division and plant growth, ultimately causing weed death.[1] The herbicide is absorbed through both the leaves and roots and is translocated throughout the plant's vascular system.[1]
Absorption of this compound in Plants
The uptake of this compound can occur through both the foliage and the roots, with the efficiency of absorption being a key determinant of its herbicidal activity.
Foliar Absorption
Following a foliar application, this compound is rapidly absorbed by the leaves. Studies on various Brassica species have demonstrated high levels of absorption shortly after treatment.
Root Uptake
This compound present in the soil can be taken up by the plant's root system. Research on rutabaga has shown that while root absorption occurs, the amount of radioactivity recovered in the roots is minimal over an extended period.
Translocation of this compound in Plants
Once absorbed, this compound is moved throughout the plant via the vascular tissues to its site of action in the meristematic regions. The extent and pattern of translocation can vary between plant species.
Table 1: Quantitative Data on this compound Absorption and Translocation in Various Plant Species
| Plant Species | Biotype/Variety | Absorption (% of Applied) | Time After Treatment | Translocation out of Treated Leaf (% of Recovered) | Time After Treatment | Distribution in Plant (% of Applied) | Time After Treatment | Reference |
| Wild Mustard (Sinapis arvensis) | Resistant (R) & Susceptible (S) | Not significantly different between biotypes | - | Not significantly different between biotypes | - | Treated Leaf: ~90%, Foliage: ~5%, Roots: ~2% | 3 days | Veldhuis et al., 2000[3] |
| Commercial Brown Mustard (Brassica juncea) | - | >95% | 12 hours | ~8% | 72 hours | - | - | Hall et al. (FAO AGRIS)[4] |
| Wild Mustard (Sinapis arvensis) | - | >95% | 12 hours | ~10% | 72 hours | - | - | Hall et al. (FAO AGRIS)[4] |
| Rutabaga (Brassica napobrassica) | - | Stable after 72 hours | 72 hours - 50 days | - | - | Root: <4% of recovered | 72 hours - 50 days | Van Eerd & Hall, 2000[5] |
Metabolism of this compound in Plants
The selectivity of this compound between tolerant crops like canola and susceptible weeds is primarily attributed to the differential rates of metabolism. Tolerant species can rapidly metabolize the herbicide into non-toxic compounds, while susceptible species do so at a much slower rate.
The primary metabolic pathway involves the detoxification of the parent this compound-methyl molecule. In rutabaga, two major metabolites have been identified: O-desethylthis compound-methyl and N-desmethyl-O-desethylthis compound-methyl.[5]
Table 2: Metabolism of this compound-Methyl in Resistant and Susceptible Wild Mustard Biotypes
| Time After Treatment (hours) | Remaining this compound-Methyl in Resistant Biotype (% of Recovered Radioactivity) | Remaining this compound-Methyl in Susceptible Biotype (% of Recovered Radioactivity) |
| 3 | 82% | - |
| 6 | 73% | - |
| 12 | - | 84% |
| 18 | 42% | - |
| 24 | - | 79% |
| 48 | 30% | 85% |
| 72 | 17% | 73% |
| (Data from Veldhuis et al., 2000)[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide absorption, translocation, and metabolism. The following sections outline typical experimental protocols used in such studies, primarily involving the use of radiolabeled herbicides.
General Experimental Workflow
Caption: A generalized workflow for studying the absorption, translocation, and metabolism of radiolabeled this compound in plants.
Absorption and Translocation Study Protocol
-
Plant Material: Grow susceptible and tolerant plant species under controlled environmental conditions to a uniform growth stage (e.g., two- to four-leaf stage).
-
Herbicide Treatment: Prepare a treatment solution containing a known concentration of [¹⁴C]this compound-methyl. Apply a precise volume of the solution to a specific leaf (e.g., the second true leaf) of each plant.
-
Harvesting: At predetermined time intervals (e.g., 3, 6, 12, 24, 48, and 72 hours) after treatment, harvest the plants.
-
Sample Preparation:
-
Wash the treated leaf with a solution (e.g., water:acetone, 1:1, v/v) to remove any unabsorbed herbicide.
-
Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
-
Quantification:
-
Analyze the radioactivity in the leaf wash using liquid scintillation counting (LSC) to determine the amount of unabsorbed herbicide.
-
Dry and combust each plant part and quantify the ¹⁴C content using LSC.
-
-
Data Calculation:
-
Absorption: Calculate as (Total applied ¹⁴C - ¹⁴C in leaf wash) / Total applied ¹⁴C * 100.
-
Translocation: Calculate as the percentage of absorbed ¹⁴C found in plant parts other than the treated leaf.
-
Metabolism Study Protocol
-
Plant Material and Treatment: Follow the same procedure as for the absorption and translocation study.
-
Extraction: At each harvest time, homogenize the plant tissues (separately for different parts) in an extraction solvent (e.g., acetonitrile:water). Centrifuge the homogenate and collect the supernatant.
-
Analysis:
-
Concentrate the supernatant and analyze it using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Co-chromatograph with known standards of this compound-methyl and its potential metabolites to identify and quantify the different compounds.
-
-
Data Calculation: Express the amount of parent herbicide and each metabolite as a percentage of the total radioactivity recovered from the plant tissue.
Signaling Pathways and Logical Relationships
The differential response of plants to this compound is a result of a series of interconnected physiological and biochemical events.
Caption: The fate of this compound in plants, highlighting the critical role of metabolism in determining selectivity.
Conclusion
The absorption, translocation, and particularly the metabolism of this compound-methyl are pivotal factors governing its efficacy and selectivity as a herbicide. While absorption is generally rapid and translocation is limited, the key determinant of a plant's susceptibility is its ability to metabolize the herbicide into non-phytotoxic compounds. Tolerant species, such as canola, possess robust metabolic pathways for the rapid detoxification of this compound, whereas susceptible weeds lack this capacity, leading to the inhibition of ALS, disruption of essential amino acid synthesis, and eventual death. A thorough understanding of these processes is essential for optimizing the use of this compound in weed management strategies and for the development of new, more effective and selective herbicides.
References
- 1. pomais.com [pomais.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agris.fao.org [agris.fao.org]
- 5. Metabolism and fate of [(14)C]this compound-methyl in rutabaga (Brassica napobrassica Mill) - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethametsulfuron: A Technical Guide to Soil Mobility and Leaching Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the soil mobility and leaching potential of the herbicide ethametsulfuron. The information is curated to assist researchers, scientists, and professionals in drug development in understanding the environmental fate of this compound. This document summarizes key quantitative data, details experimental protocols for assessing soil interaction, and visualizes relevant processes and pathways.
Introduction to this compound
This compound-methyl is a selective, systemic sulfonylurea herbicide used for the post-emergence control of broadleaf weeds in crops such as oilseed rape.[1] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in plants.[1] Understanding the behavior of this compound in the soil is critical for assessing its potential environmental impact, particularly concerning groundwater contamination.
Physicochemical Properties and Environmental Fate
This compound's mobility in soil is governed by a combination of its inherent physicochemical properties and various soil characteristics. It is moderately soluble in water and, based on its chemical properties, is considered to have a high risk of leaching to groundwater.[2] The persistence of this compound in soil is influenced by factors such as soil pH, temperature, and organic matter content.[3][4] Degradation in soil is pH-dependent, with half-life values reported to range from 13 to 67 days.[3] It is generally more persistent in neutral to weakly basic soils compared to acidic soils.[3]
Quantitative Data on Soil Mobility and Leaching
The interaction of this compound with soil particles is a key determinant of its mobility. This interaction is quantified by parameters such as the Freundlich adsorption coefficient (Kf), the soil organic carbon-water (B12546825) partitioning coefficient (Koc), and the Groundwater Ubiquity Score (GUS).
Adsorption Characteristics
The adsorption of this compound to soil is a critical factor in determining its potential for leaching. The Freundlich isotherm is commonly used to describe the adsorption behavior of herbicides in soil.
Table 1: Freundlich Adsorption Coefficients (Kf and 1/n) for this compound-methyl in Different Soil Systems
| Soil Type/Amendment | Organic Carbon (%) | pH | Kf [ (µg1-1/n mL1/n)/g ] | 1/n | Reference |
| Acidic Soil (Original) | 1.02 | - | 4.39 | - | [5] |
| Acidic Soil + Humic Acid | 2.61 | - | 10.56 | - | [5] |
| Acidic Soil + Peat | - | - | - | - | [5] |
Note: Specific 1/n values were not provided in the cited source for all entries.
Leaching Potential
Soil column leaching studies are conducted to simulate the movement of pesticides through the soil profile under controlled conditions. These studies provide valuable data on the percentage of the applied chemical that leaches through the soil and its distribution within the soil column.
Table 2: Soil Column Leaching Data for this compound-methyl
| Soil Type/Amendment | % Retained in Soil Column | % Recovered in Leachate | Reference |
| Acidic Soil (Original) | 68.4 | 23.7 | [5] |
| Acidic Soil + Organic Amendment | 92.4 | 7.7 | [5] |
Groundwater Ubiquity Score (GUS)
The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the potential for a pesticide to leach into groundwater. It is derived from the pesticide's soil half-life (t1/2) and its soil organic carbon-water partitioning coefficient (Koc).
GUS Formula: GUS = log10(t1/2) x [4 - log10(Koc)][6]
Table 3: Groundwater Ubiquity Score (GUS) for this compound-methyl
| Parameter | Value | Interpretation | Reference |
| GUS | 2.60 | Transition state | [2] |
A GUS value between 1.8 and 2.8 is generally considered to indicate a transitional leaching potential, meaning the substance may or may not leach depending on environmental conditions.
Experimental Protocols
Standardized laboratory procedures are essential for generating reliable and comparable data on the soil mobility and leaching potential of pesticides. The following sections detail the methodologies for the key experiments cited.
Batch Equilibrium Adsorption/Desorption Study (Based on OECD Guideline 106)
This method is used to determine the adsorption and desorption of a chemical on different soil types to predict its partitioning under various environmental conditions.[3]
Objective: To determine the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water partitioning coefficient (Koc).
Methodology:
-
Soil Preparation: A minimum of five different soil types with varying organic carbon content, clay content, texture, and pH are selected. The soils are air-dried and sieved to < 2 mm.
-
Preliminary Study (Tier 1):
-
Determine the optimal soil-to-solution ratio.
-
Establish the equilibration time for adsorption.
-
Assess the stability of the test substance and its adsorption to the test vessels.[7]
-
-
Adsorption Kinetics (Tier 2):
-
Known volumes of a solution of the test substance (often 14C-labeled) in 0.01 M CaCl2 are added to soil samples in centrifuge tubes.
-
The mixtures are agitated (e.g., on a shaker) for the predetermined equilibration time at a constant temperature (e.g., 20-25°C) in the dark.
-
The soil suspension is then separated by centrifugation.
-
The concentration of the test substance in the aqueous phase is analyzed. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution (indirect method) or by direct analysis of the soil phase.[2][4]
-
-
Adsorption Isotherms (Tier 3):
-
The experiment is repeated with a range of initial concentrations of the test substance to generate an adsorption isotherm.
-
The data are fitted to the Freundlich equation: Cs = Kf * Ce1/n where Cs is the amount of substance adsorbed per unit mass of soil, Ce is the equilibrium concentration in the solution, and Kf and 1/n are the Freundlich constants.
-
-
Desorption:
-
After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution of 0.01 M CaCl2.
-
The samples are re-agitated for the same equilibration time.
-
The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
-
Soil Column Leaching Study (Based on OECD Guideline 312)
This method simulates the leaching of a substance and its transformation products through soil under controlled laboratory conditions.[8]
Objective: To determine the leaching potential of a substance and its distribution in the soil profile and leachate.
Methodology:
-
Column Preparation:
-
At least duplicate glass or stainless steel columns (e.g., 30 cm long, 5 cm internal diameter) are used.
-
The columns are packed with untreated, air-dried, and sieved (< 2 mm) soil to a height of approximately 30 cm. The packing should be done in small increments with gentle tapping to ensure uniform density.[8]
-
-
Saturation and Equilibration:
-
The soil columns are slowly saturated from the bottom with an "artificial rain" solution (e.g., 0.01 M CaCl2) until the soil is fully wetted.
-
The columns are then allowed to drain until they reach field capacity.
-
-
Application of Test Substance:
-
The test substance (often 14C-labeled for ease of detection) is applied evenly to the surface of the soil column at a rate equivalent to the maximum recommended field application rate. For aged residue studies, the soil is treated and incubated before being placed in the column.[8]
-
-
Leaching:
-
Artificial rain is applied to the top of the columns at a constant, slow rate over a defined period (e.g., 48 hours) to simulate a specific amount of rainfall (e.g., 200 mm).[9]
-
The leachate that passes through the column is collected in fractions.
-
-
Analysis:
-
After the leaching period, the soil column is carefully extruded and sectioned into segments (e.g., every 5 cm).
-
Each soil segment and the collected leachate fractions are analyzed for the parent compound and its major degradation products.
-
A mass balance is performed to account for the total amount of the applied substance. The results are expressed as the percentage of the applied dose found in the leachate and in each soil segment.[8]
-
Factors Influencing Soil Mobility and Leaching
The potential for this compound to move through the soil and reach groundwater is a complex interplay of several factors.
References
- 1. researchgate.net [researchgate.net]
- 2. docer.pl [docer.pl]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
Ethametsulfuron metabolism in plant species
An In-depth Technical Guide on the Metabolism of Ethametsulfuron in Plant Species
Introduction
This compound-methyl (B166122) is a selective, post-emergence sulfonylurea herbicide engineered for the control of broadleaf weeds, particularly in sensitive crops like oilseed rape (canola) and rutabaga.[1][2] Its mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and cell division.[1] Inhibition of this enzyme leads to a rapid halt in growth, followed by chlorosis and eventual necrosis of the susceptible weed.[1] The basis for the selectivity of this compound-methyl between tolerant crop species and susceptible weeds is not due to differences in herbicide absorption, translocation, or target site sensitivity, but rather a significantly enhanced rate of metabolic detoxification in tolerant plants.[3][4]
Metabolic Pathways of this compound-methyl
The detoxification of this compound-methyl in tolerant plant species proceeds through several key biochemical reactions. The primary metabolic transformations involve O-desethylation and N-demethylation.[5] Studies on rutabaga suggest the formation of an unstable alpha-hydroxy ethoxy intermediate which then rapidly dissipates to form two major, less phytotoxic metabolites: O-desethylthis compound-methyl and N-desmethyl-O-desethylthis compound-methyl.[5] While the specific enzymes responsible for this compound metabolism in plants have not been definitively identified, research on other sulfonylurea herbicides strongly implicates the involvement of cytochrome P450 monooxygenases (CYP450s).[6][7] The use of CYP450 inhibitors like malathion (B1675926) has been shown to significantly increase the sensitivity of tolerant plants to other sulfonylureas, suggesting a critical role for this enzyme family in the detoxification pathway.[6][7][8]
Quantitative Analysis of Metabolism, Absorption, and Translocation
Quantitative studies reveal significant differences in the rate of metabolism between tolerant and susceptible species, which forms the primary basis for selectivity. Absorption and translocation, however, are often similar between biotypes.
Absorption and Translocation
Studies using radiolabeled [¹⁴C]this compound-methyl show that the herbicide is readily absorbed by the foliage. In both resistant and susceptible wild mustard biotypes, approximately 90% of the applied herbicide was found in the treated leaf three days after application, with about 5% in other foliage and 2% in the roots, indicating no significant difference in uptake or movement.[3] Similarly, in rutabaga, absorption and translocation patterns stabilized after 72 hours, with less than 4% of the recovered radioactivity ever reaching the root.[5]
Comparative Metabolism Rates
The key differentiator between tolerant and susceptible plants is the speed at which they can metabolize this compound-methyl into non-toxic compounds. Tolerant species detoxify the herbicide much more rapidly.
Table 1: Metabolism of this compound-methyl in Resistant (R) and Susceptible (S) Wild Mustard (Sinapis arvensis) Biotypes [3]
| Time After Treatment (Hours) | % of Recovered ¹⁴C as this compound-methyl (R Biotype) | % of Recovered ¹⁴C as this compound-methyl (S Biotype) |
| 3 | 82% | - |
| 6 | 73% | - |
| 12 | - | 84% |
| 18 | 42% | - |
| 24 | - | 79% |
| 48 | 30% | 85% |
| 72 | 17% | 73% |
Table 2: Metabolism of this compound-methyl in Tolerant Brown Mustard (Brassica juncea) and Susceptible Wild Mustard (Sinapis arvensis) [4]
| Time After Treatment (Hours) | % of Recovered ¹⁴C as this compound-methyl (Brown Mustard) | % of Recovered ¹⁴C as this compound-methyl (Wild Mustard) |
| 12 | 38% | 64% |
| 24 | 27% | 57% |
| 36 | 20% | 35% |
| 48 | 5% | 29% |
| 72 | 2% | 25% |
| 96 | 3.5% | 19% |
As shown, the tolerant brown mustard and the resistant wild mustard biotype metabolized the majority of the herbicide within 48-72 hours, while the susceptible plants retained high levels of the active parent compound.[3][4] This rapid detoxification prevents the herbicide from accumulating to phytotoxic levels in the tolerant species.
Experimental Protocols
The study of this compound metabolism in plants involves a multi-step process utilizing radiolabeled compounds and advanced analytical techniques.
Radiolabeling and Plant Treatment
Studies typically employ [¹⁴C]this compound-methyl to trace the herbicide's fate. Plants are grown under controlled environmental conditions and treated at a specific growth stage (e.g., 2- to 4-leaf stage).[1] The radiolabeled herbicide, mixed with appropriate adjuvants, is applied to a specific leaf to monitor absorption and translocation.
Absorption and Translocation Analysis
The protocol for determining herbicide uptake and movement is as follows:
-
Harvesting: At set time points after treatment, plants are harvested.
-
Sectioning: Plants are divided into the treated leaf, roots, and remaining foliage.
-
Surface Residue Removal: The surface of the treated leaf is washed to remove unabsorbed herbicide.
-
Sample Preparation: The plant sections are dried and combusted in a sample oxidizer or dissolved using tissue solubilizers.[9][10]
-
Quantification: The amount of ¹⁴C in each section is quantified using Liquid Scintillation Counting (LSC).[11][12] LSC measures the light photons emitted when beta particles from the ¹⁴C decay interact with a scintillation cocktail.[11]
Metabolite Profiling
The protocol for identifying and quantifying this compound and its metabolites involves extraction and chromatographic analysis.
-
Extraction: Plant tissues are homogenized and extracted with a solvent mixture, such as acetone (B3395972) or acetonitrile, often under acidic conditions.[13]
-
Cleanup: The crude extract is partitioned and cleaned up to remove interfering plant matrix components. This can involve liquid-liquid partitioning and solid-phase extraction (SPE) using cartridges like acid alumina (B75360) or divinylbenzene-N-vinylpyrrolidone copolymer.[13]
-
Analysis: The final extract is analyzed using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS).[13][14]
-
Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase, typically consisting of acidified water and an organic solvent like acetonitrile.[13][15]
-
Detection: The parent compound and its metabolites are identified and quantified by comparing their retention times and mass spectra to those of analytical standards.[13][16]
-
Conclusion
The selectivity of this compound-methyl is overwhelmingly attributed to differential rates of metabolism between tolerant crop species and susceptible weeds. While absorption and translocation of the herbicide are generally similar across species, tolerant plants possess robust metabolic pathways, likely mediated by cytochrome P450 enzymes, that rapidly convert this compound-methyl into non-phytotoxic metabolites.[3][4][5] In contrast, susceptible species metabolize the herbicide very slowly, allowing the active compound to accumulate and inhibit the essential ALS enzyme, leading to plant death.[3][4] Understanding these metabolic differences is crucial for developing new herbicides, managing herbicide resistance, and ensuring crop safety.
References
- 1. pomais.com [pomais.com]
- 2. Human Metabolome Database: Showing metabocard for this compound-methyl (HMDB0251998) [hmdb.ca]
- 3. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agris.fao.org [agris.fao.org]
- 5. Metabolism and fate of [(14)C]this compound-methyl in rutabaga (Brassica napobrassica Mill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolism Difference Is Involved in Mesosulfuron-Methyl Selectivity between Aegilops tauschii and Triticum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism-Based Herbicide Resistance to Mesosulfuron-methyl and Identification of Candidate Genes in Bromus japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing Tissue Samples for Scintillation Counting - National Diagnostics [nationaldiagnostics.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. openmedscience.com [openmedscience.com]
- 12. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic approach to iodosulfuron-methyl and metsulfuron-methyl metabolites and their application for water analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ethametsulfuron-methyl: A Technical Overview for Researchers
IUPAC Name: methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate[1][2]
CAS Number: 97780-06-8[1][2][3][4][5]
This technical guide provides an in-depth overview of Ethametsulfuron-methyl (B166122), a selective post-emergence herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields. This document covers the compound's chemical and physical properties, its mechanism of action, relevant experimental protocols, and key metabolic and degradation pathways.
Core Chemical and Physical Properties
This compound-methyl is a sulfonylurea herbicide used to control broadleaf weeds, particularly in canola crops.[6] Its efficacy is rooted in its specific mode of action, which offers selectivity for the target weeds while leaving the desired crops unharmed. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈N₆O₆S | [1][4] |
| Molecular Weight | 410.41 g/mol | [4] |
| Physical State | White crystalline solid | [7] |
| Melting Point | 192-194 °C | [5][7] |
| Water Solubility | Stable at pH 7 and pH 9; DT₅₀ of 41 days at pH 5 | [2] |
| Acute Oral LD₅₀ (rat) | >5000 mg/kg | [7] |
| Acute Dermal LD₅₀ (rabbit) | >2000 mg/kg | [7] |
Mechanism of Action: Acetolactate Synthase Inhibition
This compound-methyl's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][8] This enzyme is crucial in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth.[8][9] As this pathway is absent in animals, this compound-methyl exhibits low mammalian toxicity.[9]
The inhibition of ALS leads to a cessation of cell division and growth in susceptible plants.[6] Following absorption through the leaves and roots, the herbicide is translocated to the growing points of the plant, where it exerts its effect.[6][10]
Experimental Protocols
Analytical Method for Residue Determination in Agricultural Products
This protocol outlines a method for the quantification of this compound-methyl residues using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Extraction:
-
Homogenize the sample (e.g., plant tissue).
-
Extract a known weight of the homogenized sample with acetone.
-
Filter the extract.
-
Transfer the extract into ethyl acetate (B1210297) under acidic conditions.
-
Perform a back-extraction with dipotassium (B57713) hydrogen phosphate.
-
Again, transfer the analyte into ethyl acetate under acidic conditions.
2. Clean-up:
-
Pass the extract through an acid alumina (B75360) cartridge.
-
Further purify the eluate using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.
3. Quantification:
-
Analyze the final extract by LC-MS.
-
Column: Octadecylsilanized silica (B1680970) gel (e.g., 150 mm length, 2-3 mm inner diameter, 5 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.
-
Detection: Mass Spectrometry.
-
Prepare a calibration curve using standard solutions of this compound-methyl (e.g., 0.02-0.4 mg/L in acetonitrile/water (1:1, v/v)).
-
Quantify the amount of this compound-methyl in the sample by comparing its peak area or height to the calibration curve.[5]
Biodegradation Study in Soil
This protocol describes a general workflow for investigating the biodegradation of this compound-methyl in soil.
1. Soil Inoculation:
-
Isolate a bacterial strain capable of degrading this compound-methyl from a contaminated soil sample.
-
Culture the isolated strain (e.g., Pseudomonas sp.) in a suitable liquid medium.
-
Treat soil samples with a known concentration of this compound-methyl.
-
Inoculate the treated soil with the cultured bacterial strain.
-
Include non-inoculated and sterilized soil samples as controls.
2. Incubation and Sampling:
-
Incubate the soil samples under controlled conditions (temperature, moisture).
-
Collect soil samples at various time intervals (e.g., over several days or weeks).
3. Analysis:
-
Extract this compound-methyl and its metabolites from the soil samples.
-
Analyze the extracts using Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and quantify the parent compound and its degradation products.
-
Determine the degradation rate and half-life of this compound-methyl in the soil.[4]
Environmental Fate and Degradation
This compound-methyl is subject to degradation in the soil, with its persistence being pH-dependent. Its half-life in soil can range from 13 to 67 days, being more persistent in neutral to weakly basic soils.[1] The primary degradation pathways involve the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of the triazine ring.[1][4]
References
- 1. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. pomais.com [pomais.com]
- 7. epa.gov [epa.gov]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Ethametsulfuron: An Ecotoxicological Deep Dive into Non-Target Organisms
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the ecotoxicity of ethametsulfuron, a selective systemic herbicide, on a range of non-target organisms. By summarizing key toxicological data and detailing experimental methodologies, this document serves as an in-depth resource for scientists and professionals engaged in environmental risk assessment and drug development.
Executive Summary
This compound, a sulfonylurea herbicide, functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] While effective in controlling broadleaf weeds, its potential impact on non-target organisms is a crucial aspect of its environmental safety profile. This guide synthesizes available ecotoxicity data for aquatic and terrestrial organisms, outlines the standardized protocols used in these assessments, and visualizes key biological and experimental pathways. The data indicates a high toxicity of this compound to non-target plants, including algae, and moderate toxicity to honeybees, while exhibiting low acute toxicity to fish, aquatic invertebrates, earthworms, and birds.[3][4]
Data Presentation: Quantitative Ecotoxicity of this compound
The following tables summarize the key quantitative data on the ecotoxicity of this compound to a variety of non-target organisms. These values, primarily expressed as LC50 (lethal concentration for 50% of the test population), EC50 (effective concentration causing a 50% response), and LD50 (lethal dose for 50% of the test population), provide a comparative basis for understanding the herbicide's potential environmental impact.
Table 1: Aquatic Organism Ecotoxicity Data
| Organism Group | Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |
| Algae | Scenedesmus obliquus | EC50 (Growth Inhibition) | 1.1 | 96 hours | [5] |
| Aquatic Invertebrates | Daphnia magna (unfed) | EC50 (Immobilisation) | 34 | 48 hours | [6] |
| Daphnia magna (fed) | EC50 (Immobilisation) | >54 | 48 hours | [6] | |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | >120 | 96 hours | [6] |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | >110 | 96 hours | [6] |
Table 2: Terrestrial Organism Ecotoxicity Data
| Organism Group | Species | Endpoint | Value | Exposure Duration | Reference |
| Earthworms | Eisenia fetida | LC50 (in soil) | >1000 mg/kg soil | 14 days | [3] |
| Honeybees | Apis mellifera | LD50 (Oral) | 40.83 µ g/bee | 48 hours | [3] |
| Apis mellifera | LD50 (Contact) | 4.62 µ g/bee | 48 hours | [3] | |
| Birds | Colinus virginianus (Bobwhite Quail) | LD50 (Oral) | >2250 mg/kg bw | - | [3] |
| Anas platyrhynchos (Mallard Duck) | LC50 (Dietary) | >5620 mg/kg in diet | 5 days | [3] |
Experimental Protocols
The ecotoxicity data presented in this guide are derived from studies that largely adhere to internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.
Algal Growth Inhibition Test (based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater green algae.[7][8][9][10][11]
-
Test Organism: Typically Pseudokirchneriella subcapitata or Scenedesmus subspicatus.
-
Method: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours.
-
Endpoint: The inhibition of growth is measured by changes in cell density over time, and the EC50 value is calculated.[9]
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and nutrient medium.
Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)
This study assesses the acute toxicity of chemicals to Daphnia magna.[12][13][14][15][16]
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Method: Daphnids are exposed to at least five concentrations of the test substance for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours, from which the EC50 is determined.[13]
-
Test Conditions: The test is performed in a static or semi-static system under controlled temperature and lighting.
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test determines the acute lethal toxicity of a substance to fish.[17][18][19][20][21]
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Method: Fish are exposed to a geometric series of at least five concentrations of the test substance for 96 hours.
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours to calculate the LC50.[17]
-
Test Conditions: The test can be static, semi-static, or flow-through, with controlled water quality parameters (temperature, pH, dissolved oxygen).
Earthworm Acute Toxicity Test (based on OECD Guideline 207)
This test evaluates the acute toxicity of chemicals to earthworms in artificial soil.[22][23][24][25][26]
-
Test Organism: Eisenia fetida.
-
Method: Earthworms are exposed to at least five concentrations of the test substance mixed into an artificial soil for 14 days.
-
Endpoint: Mortality is assessed at 7 and 14 days to determine the LC50. Sub-lethal effects like weight change may also be recorded.[26]
-
Test Conditions: The test is conducted in the dark at a controlled temperature.
Honeybee Acute Oral and Contact Toxicity Tests (based on OECD Guidelines 213 & 214)
These laboratory tests assess the acute toxicity of chemicals to adult honeybees through oral ingestion and direct contact.[1][27][28][29][30][31][32][33][34]
-
Test Organism: Adult worker honeybees (Apis mellifera).
-
Method (Oral - OECD 213): Bees are fed a sucrose (B13894) solution containing a range of concentrations of the test substance.[28][32][33]
-
Method (Contact - OECD 214): A precise dose of the test substance is applied directly to the thorax of the bees.[1][27][31][34]
-
Endpoint: Mortality is recorded over 48 to 96 hours to calculate the LD50.[1][30]
-
Test Conditions: Tests are conducted in cages under controlled temperature and humidity.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Inhibition of the Acetolactate Synthase (ALS) enzyme by this compound, disrupting the synthesis of essential branched-chain amino acids in plants.
Caption: Generalized experimental workflow for aquatic ecotoxicity testing (e.g., OECD 202, 203).
Caption: Generalized experimental workflow for terrestrial ecotoxicity testing (e.g., OECD 207, 213, 214).
References
- 1. oecd.org [oecd.org]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 4. This compound-methyl (Ref: DPX-A7881)-Pesticide database [wppdb.com]
- 5. researchgate.net [researchgate.net]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. shop.fera.co.uk [shop.fera.co.uk]
- 10. eurofins.com.au [eurofins.com.au]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. shop.fera.co.uk [shop.fera.co.uk]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. oecd.org [oecd.org]
- 18. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 19. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 20. eurofins.com.au [eurofins.com.au]
- 21. oecd.org [oecd.org]
- 22. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 26. biotecnologiebt.it [biotecnologiebt.it]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
- 29. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 30. content.fera.co.uk [content.fera.co.uk]
- 31. biotecnologiebt.it [biotecnologiebt.it]
- 32. testinglab.com [testinglab.com]
- 33. biotecnologiebt.it [biotecnologiebt.it]
- 34. catalog.labcorp.com [catalog.labcorp.com]
Ethametsulfuron: An In-depth Technical Guide to its Hydrolysis and Photolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethametsulfuron, a sulfonylurea herbicide, is utilized for the selective control of broadleaf weeds. Understanding its environmental fate, particularly its degradation through hydrolysis and photolysis, is crucial for assessing its persistence, potential for off-target effects, and overall environmental risk. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's hydrolysis and photolysis, presenting key quantitative data, detailed experimental methodologies, and visual representations of degradation pathways and workflows.
Hydrolysis of this compound
The hydrolysis of this compound is a key abiotic degradation process influenced by pH and temperature. The primary mechanism of hydrolysis for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge.
Quantitative Hydrolysis Data
The rate of this compound hydrolysis is significantly dependent on the pH of the aqueous solution.
| Condition | Half-life (t½) | Reference |
| Sterile Water, pH 5 | ~41 days | [1] |
| Sterile Water, pH 7 | Stable | [1] |
| Sterile Water, pH 9 | Stable | [1] |
| Paddy Soil, 6°C | >100 days | [2] |
| Paddy Soil, 25°C | 16.35 days | [2] |
| Paddy Soil, 35°C | 10.35 days | [2] |
| Field Trial (Paddy Soil) | 34.66 days | [2] |
Table 1: Summary of this compound Hydrolysis Half-life Data
Experimental Protocol: Hydrolysis Study (Following OECD Guideline 111)
The following outlines a typical experimental protocol for assessing the hydrolysis of this compound as a function of pH.[1][3][4][5]
Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at various pH levels.
Materials:
-
This compound analytical standard
-
Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
Constant temperature incubator/water bath
-
Analytical instrumentation (e.g., HPLC-MS/MS)
-
Sterile glassware
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound in each sterile aqueous buffer (e.g., pH 4, 7, and 9) at a known concentration.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, collect aliquots from each test solution.
-
Analysis: Analyze the concentration of this compound and any major degradation products in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH value by plotting the concentration of this compound against time and fitting the data to an appropriate kinetic model (typically first-order kinetics).
Photolysis of this compound
Photolysis, or degradation by light, is another potential pathway for the environmental dissipation of pesticides. For sulfonylurea herbicides, photolytic degradation is generally considered to be a less significant process compared to hydrolysis, particularly in soil.
Quantitative Photolysis Data
Experimental Protocol: Aqueous Photolysis Study (Following OECD Guideline 316)
The following provides a general experimental protocol for assessing the aqueous photolysis of this compound.[7][8][9][10][11]
Objective: To determine the rate of phototransformation of this compound in aqueous solution upon exposure to a light source simulating natural sunlight.
Materials:
-
This compound analytical standard
-
Purified, sterile water
-
Light source simulating natural sunlight (e.g., xenon arc lamp with appropriate filters)
-
Temperature-controlled irradiation chamber
-
Quartz reaction vessels
-
Analytical instrumentation (e.g., HPLC-MS/MS)
-
Dark controls
Procedure:
-
Preparation of Test Solutions: Prepare a sterile aqueous solution of this compound of known concentration in quartz reaction vessels.
-
Irradiation: Expose the test solutions to a continuous light source that simulates natural sunlight within a temperature-controlled chamber. Simultaneously, incubate identical control samples in the dark to account for any hydrolytic degradation.
-
Sampling: At specified time intervals, withdraw samples from both the irradiated and dark control vessels.
-
Analysis: Quantify the concentration of this compound and identify any major photoproducts in the samples using a validated analytical method like HPLC-MS/MS.
-
Data Analysis: Calculate the rate of photolysis and the photolytic half-life of this compound by comparing the degradation in the irradiated samples to the dark controls. The quantum yield can also be determined if the photon flux of the light source is measured.
Degradation Pathways and Products
The degradation of this compound proceeds through several key pathways, leading to the formation of various metabolites.
Identified Degradation Pathways
The primary degradation pathways for this compound identified in soil and water include:
-
Cleavage of the sulfonylurea bridge: This is a common degradation route for sulfonylurea herbicides.[2]
-
N- and O-dealkylation: The removal of methyl and ethyl groups from the triazine ring.[2]
-
Triazine ring opening: The breakdown of the heterocyclic triazine ring structure.[2]
Major Degradation Products
Several degradation products of this compound have been identified through laboratory studies.[6][12]
| Degradation Product | Formation Pathway |
| Triazine amine {6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine} | Cleavage of the sulfonylurea bridge |
| Saccharin | Cleavage of the sulfonylurea bridge |
| This compound methyl acid {2-[[[[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]benzoic acid} | Hydrolysis of the methyl ester |
| O-deethyl this compound methyl | O-dealkylation |
| O-deethyl-N-demethyl this compound methyl | O-dealkylation and N-demethylation |
Table 2: Major Degradation Products of this compound
Analytical Methodology
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the analytical method of choice for the quantification of this compound and its degradation products in environmental matrices.[2][13][14][15][16][17]
Typical HPLC-MS/MS Parameters
-
Chromatographic Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization.
-
Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent compound and its metabolites.
Conclusion
The hydrolysis of this compound is a pH-dependent process, with faster degradation occurring under acidic conditions. In neutral to alkaline aqueous environments, the compound is relatively stable. The primary degradation pathways involve cleavage of the sulfonylurea bridge, dealkylation, and ring opening. In contrast, photolysis is generally considered a minor degradation route for this compound, although a lack of quantitative data warrants further investigation to fully characterize its photochemical fate. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the environmental assessment and development of sulfonylurea herbicides.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. files.chemicalwatch.com [files.chemicalwatch.com]
- 5. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 12. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. Analysis of metsulfuron-methyl in soil by liquid chromatography/tandem mass spectrometry. Application to a field dissipation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agricultural and Environmental Sciences [korseaj.org]
Ethametsulfuron: An In-depth Technical Guide on Bioaccumulation Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of the herbicide ethametsulfuron-methyl (B166122). The document summarizes key physicochemical properties, environmental fate, and available data pertinent to its tendency to accumulate in organisms. Detailed experimental protocols for assessing bioaccumulation are also provided, alongside visual representations of relevant pathways and workflows.
Introduction
This compound-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds. Understanding its potential for bioaccumulation is crucial for a thorough environmental risk assessment. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. This guide synthesizes available data to provide a technical assessment of this potential for this compound-methyl.
Quantitative Data on Bioaccumulation Potential
The bioaccumulation potential of a chemical is often inferred from its physicochemical properties, primarily the octanol-water partition coefficient (log Kow), and more definitively determined through bioconcentration factor (BCF) studies in aquatic organisms.
Physicochemical Properties
The octanol-water partition coefficient (log Kow or log P) is a key indicator of a substance's lipophilicity and its potential to accumulate in the fatty tissues of organisms. A low log Kow value generally suggests a lower potential for bioaccumulation.
Table 1: Physicochemical Properties of this compound-methyl
| Parameter | Value | pH | Reference |
| log Kow | 0.89 | 7 | [1] |
| 38.7 | 5 | [1] | |
| log P (calculated) | -0.28 | Not Specified | [2] |
Note: The significant difference in log Kow at varying pH levels is characteristic of ionizable compounds like this compound-methyl.
Bioconcentration Factor (BCF)
The Bioconcentration Factor (BCF) is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. It is the ratio of the concentration of the chemical in the organism to the concentration in the water at steady state.
While direct, publicly available BCF study results for this compound-methyl are limited, regulatory assessments consistently conclude a low potential for bioaccumulation. For instance, Canadian regulatory documents state that laboratory studies indicate a low potential for bioaccumulation[3]. The AERU database also classifies the bioaccumulation risk as low based on a log P value of less than 3[2].
For a related sulfonylurea herbicide, metsulfuron-methyl (B1676535), a BCF of less than 100 L/kg has been reported, further supporting the general tendency of this class of herbicides to have low bioaccumulation potential.
Environmental Fate and Degradation
The environmental persistence and degradation pathways of a substance also influence its bioaccumulation potential. Rapid degradation can reduce the exposure of organisms to the chemical, thereby lowering the potential for bioaccumulation.
Persistence in Soil and Water
This compound-methyl can persist in the environment, with its degradation being influenced by factors such as pH, temperature, and microbial activity. In aquatic environments, its persistence is notable, with a dissipation half-life of 30 days in farm dugouts[4].
Degradation Pathways
The degradation of this compound-methyl in the environment proceeds through several pathways, including the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of the triazine ring. Microbial degradation has been observed, with Pseudomonas species capable of breaking down the herbicide[5].
Experimental Protocols
The following sections detail the standard methodologies for determining the key parameters related to bioaccumulation potential.
Octanol-Water Partition Coefficient (log Kow) Determination
The determination of the octanol-water partition coefficient is typically performed following the OECD Guideline for the Testing of Chemicals, No. 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") or No. 117 ("Partition Coefficient (n-octanol/water), HPLC Method").
Shake Flask Method (OECD 107) - General Procedure:
-
Preparation of Solutions: A solution of this compound-methyl is prepared in n-octanol that has been pre-saturated with water. Similarly, a volume of water is pre-saturated with n-octanol.
-
Partitioning: The n-octanol solution and the water are mixed in a vessel and shaken until equilibrium is reached. The shaking is typically performed at a constant temperature.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Concentration Measurement: The concentration of this compound-methyl in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Fish Bioconcentration Factor (BCF) Study
A fish bioconcentration study is conducted to determine the BCF of a substance and is typically performed according to the OECD Guideline for the Testing of Chemicals, No. 305 ("Bioaccumulation in Fish: Aqueous and Dietary Exposure")[6][7][8][9] or the U.S. EPA OCSPP 850.1730 ("Fish Bioconcentration Factor")[10].
General Protocol for an Aqueous Exposure Bioconcentration Test (OECD 305):
The study consists of two phases: an uptake phase and a depuration phase.
Uptake Phase:
-
Test System: A flow-through system is typically used to maintain a constant concentration of this compound-methyl in the test water.
-
Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.
-
Exposure: Fish are exposed to a constant, sublethal concentration of this compound-methyl in the water for a defined period (e.g., 28 days) or until a steady state is reached.
-
Sampling: Water and fish samples are collected at regular intervals to measure the concentration of the test substance.
Depuration Phase:
-
Transfer: After the uptake phase, the fish are transferred to clean, untreated water.
-
Sampling: Fish and water samples are collected at regular intervals to measure the decline in the concentration of the test substance in the fish tissues.
Data Analysis:
The BCF can be calculated in two ways:
-
Steady-State BCF (BCFSS): The ratio of the concentration in the fish (Cf) to the concentration in the water (Cw) at steady state.
-
Kinetic BCF (BCFK): Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).
Visualizations
The following diagrams illustrate key concepts related to the bioaccumulation assessment of this compound-methyl.
References
- 1. epa.gov [epa.gov]
- 2. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. Persistence of the sulfonylurea herbicides thifensulfuron-methyl, this compound-methyl, and metsulfuron-methyl in farm dugouts (ponds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound-methyl (HMDB0251998) [hmdb.ca]
- 6. oecd.org [oecd.org]
- 7. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. epa.gov [epa.gov]
Ethametsulfuron molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethametsulfuron, focusing on its molecular characteristics, mechanism of action, and relevant experimental protocols. The information presented is intended for a scientific audience and is supported by available data. It is important to note that while the query is for "this compound," the majority of commercially available information and research pertains to its methyl ester, this compound-methyl, which is the common active ingredient in herbicidal formulations. This guide will primarily focus on this compound-methyl and will clearly distinguish between the two compounds where necessary.
Molecular Formula and Molecular Weight
The fundamental molecular properties of this compound and its methyl ester are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₁₆N₆O₆S | 396.38 |
| This compound-methyl | C₁₅H₁₈N₆O₆S | 410.4 |
Physicochemical Properties of this compound-methyl
A summary of the key physicochemical properties of this compound-methyl is presented in the following table.
| Property | Value |
| Physical Form | Crystalline solid |
| Color | White |
| Odor | Odorless[1] |
| Melting Point | 194 °C[1] |
| Density | 1.6 g/cm³[1] |
| Vapor Pressure | 5.8 x 10⁻¹⁵ mm Hg |
| Water Solubility | pH 5: 38 mg/L |
| pH 7: 1.60 g/L | |
| pH 9: 1.60 g/L | |
| Octanol/Water Partition Coefficient (Kow) | 38 at pH 5 |
Mechanism of Action
This compound-methyl is a selective, systemic herbicide belonging to the sulfonylurea class.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[2] By blocking ALS, this compound-methyl disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.
Experimental Protocols
This section details key experimental methodologies related to the analysis and activity of this compound-methyl.
Analysis of this compound-methyl Residues in Soil by HPLC-MS/MS
This protocol describes a method for the detection and quantification of this compound-methyl residues in soil samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Methodology
-
Sample Preparation:
-
Collect topsoil samples (0-10 cm depth).
-
Air-dry the soil samples in the shade and sieve through a 40-mesh sieve.
-
Weigh 20 g of the prepared soil into a 250 mL triangular flask.
-
-
Extraction:
-
Add 40 mL of acetonitrile (B52724) to the soil sample.
-
Vortex the mixture for 15 minutes.
-
Filter the extract and discard the solid residue.
-
Collect the filtrate in a polyethylene (B3416737) tube pre-loaded with 5 g of NaCl.
-
Vortex for 1 minute and let it stand for 15 minutes to allow for phase separation.
-
-
Cleanup:
-
Transfer 1 mL of the acetonitrile (upper) layer into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carb.
-
Vortex vigorously for 30 seconds and then centrifuge at 8200 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter membrane into an autosampler vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: Agilent 6410 Triple Quadrupole HPLC-MS/MS system.
-
Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
Quantification: Based on the peak area of the specific MRM transition for this compound-methyl.
-
In Vivo Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound-methyl on ALS activity in whole plants.
Methodology
-
Plant Treatment:
-
Grow susceptible plant species under controlled environmental conditions.
-
Apply this compound-methyl at various concentrations to the foliage of the plants.
-
Include a control group treated with a blank formulation.
-
-
Enzyme Extraction:
-
At specified time points after treatment, harvest fresh, young leaf tissue and immediately place it on ice.
-
Homogenize the tissue in an ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Activity Assay (Colorimetric):
-
Prepare a reaction mixture containing the enzyme extract, pyruvate (substrate), and other necessary cofactors in a microplate.
-
Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes.
-
Add creatine (B1669601) and α-naphthol solutions to develop a colored complex.
-
Incubate again at 60°C for 15 minutes.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound-methyl concentration relative to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of ALS activity).
-
Synthesis of this compound-methyl
The synthesis of this compound-methyl starts from 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[3] This starting material is sulfonylated with 2-(ethoxycarbonyl)ethylsulfonyl chloride in the presence of a base to form a sulfonamide intermediate.[3] This intermediate is then activated, typically with phosgene (B1210022) or triphosgene, to generate a sulfonyl isocyanate.[3] The final step involves the condensation of the sulfonyl isocyanate with methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate under controlled conditions to form the urea (B33335) bridge, yielding this compound-methyl after hydrolysis, methyl esterification, and recrystallization.[3] The general chemical principle for the formation of the sulfonylurea linkage is the reaction of an aryl sulfonamide with an isocyanate.[2]
Toxicological Data
This compound-methyl exhibits low acute toxicity to mammals. The following table summarizes key toxicological endpoints.
| Metric | Value | Species |
| Acute Oral LD₅₀ | >5000 mg/kg | Rat |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit |
| Carcinogenicity | No indication of carcinogenicity to humans | Not listed by IARC |
Conclusion
This technical guide has provided a comprehensive overview of the molecular formula, molecular weight, physicochemical properties, mechanism of action, and key experimental protocols for this compound-methyl. The data presented, sourced from available scientific literature and regulatory documents, offers valuable insights for researchers and professionals in the fields of agricultural science and drug development. While a detailed synthesis protocol is not publicly available, the general synthetic strategy for this class of compounds has been outlined. The provided experimental methodologies for analysis and bioactivity assessment serve as a practical resource for further investigation of this important herbicidal compound.
References
Methodological & Application
Application Note and Protocol for the Analysis of Ethametsulfuron Residue in Soil using HPLC-MS/MS
Introduction
Ethametsulfuron is a sulfonylurea herbicide used for the control of broad-leaved weeds. Its presence and persistence in soil are of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. This application note provides a detailed protocol for the determination of this compound residues in soil using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is primarily based on established and validated methods for the closely related compound, This compound-methyl (B166122) (ESM), as detailed in the scientific literature. This compound is the active acid form, and ESM is its methyl ester, which hydrolyzes to this compound in the soil. The presented protocol is expected to be directly applicable with minor optimization.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (ultrapure, 18 MΩ·cm).
-
Reagents: Formic acid (88%), Ammonium acetate, Sodium chloride (NaCl), Anhydrous magnesium sulfate (B86663) (MgSO4), C18 sorbent, and Carbograph.
-
Analytical Standard: this compound (Purity ≥ 98%).
-
Soil Samples: Blank soil samples for method development and validation, collected from a site with no history of this compound application.
Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
Soil Sample Preparation and Extraction
This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in complex matrices like soil.[1][2][3][4]
-
Sample Homogenization: Air-dry the collected soil samples in the shade, and then sieve them through a 40-mesh sieve to ensure homogeneity.[5]
-
Extraction:
-
Liquid-Liquid Partitioning:
-
Transfer the filtrate into a polyethylene (B3416737) tube pre-loaded with 5 g of NaCl.[5]
-
Vortex for 1 minute and then let it stand for 15 minutes to allow for phase separation.[5]
-
Extract Clean-up (Dispersive Solid-Phase Extraction - d-SPE)
-
Take 0.2 mL of the supernatant (acetonitrile layer) and dilute it to 10 mL with acetonitrile in a graduated centrifuge tube.[5]
-
Transfer 1 mL of this diluted extract into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carbograph.[5]
-
Vortex the tube to ensure thorough mixing and interaction with the sorbents.
-
Centrifuge the tube to pellet the sorbents.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following conditions are based on the analysis of ESM and are expected to be suitable for this compound with minimal modification.[5]
-
HPLC System: An Agilent 1200 series or equivalent.[5]
-
Mass Spectrometer: An Agilent 6410 Triple Quadrupole LC/MS or equivalent.[5]
-
Column: A Waters Symmetry C18 column (2.1 x 150 mm, 5 µm) or equivalent.[5]
-
Column Temperature: 35°C.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.
-
Mobile Phase:
Table 1: HPLC Gradient Program [5]
| Time (min) | Solvent A (%) | Solvent B (%) |
| 0.0 | 95 | 5 |
| 2.0 | 0 | 100 |
| 3.0 | 0 | 100 |
| 3.5 | 95 | 5 |
| 5.0 | 95 | 5 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[5]
-
MS/MS Parameters:
Table 2: Proposed MS/MS Parameters (MRM Transitions) for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 397.1 | 168.0 | ~30 | 196.0 | ~16 |
*Note: These are proposed transitions based on the known fragmentation of the closely related this compound-methyl. The precursor ion [M+H]+ for this compound (MW 396.38) is expected to be m/z 397.1. The product ions are based on the common fragmentation pattern of the sulfonylurea bridge observed for this compound-methyl.[5] Optimal collision energies should be determined experimentally.
Data Presentation
The following tables summarize the quantitative data obtained from a validation study of the closely related compound, this compound-methyl, in soil.[5][6][7] This data provides an expected performance benchmark for the this compound method.
Table 3: Method Validation Data for this compound-Methyl in Paddy Soil [5][6][7]
| Parameter | Value |
| Limit of Detection (LOD) | 1.10 x 10⁻⁹ g |
| Limit of Quantification (LOQ) | 1.27 x 10⁻³ µg/kg |
| Linearity (R²) | 0.9998 |
| Calibration Range | 0.001 - 0.1 mg/L |
Table 4: Recovery and Precision Data for this compound-Methyl in Paddy Soil [5][6][7]
| Spiking Level (mg/kg) | Number of Replicates (n) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.2 | 5 | 100.16 | 7.42 |
| 2.0 | 5 | 85.56 | 9.69 |
Visualization
Caption: Workflow for this compound Residue Analysis in Soil.
References
- 1. weber.hu [weber.hu]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous determination of sulfonylurea herbicides in tomatoes using the QuEChERS method coupled with HPLC [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Dynamics of this compound-Methyl Residue in Paddy Soils Revealed by HPLC-MS/MS | Luo | Journal of Agricultural Science | CCSE [ccsenet.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Determination of Ethametsulfuron-methyl in Agricultural Products
Introduction
Ethametsulfuron-methyl (B166122) is a sulfonylurea herbicide used for the control of broadleaf weeds in various crops, particularly oilseed rape.[1][2] Due to its potential to affect subsequent rotational crops and the need to ensure food safety, sensitive and reliable analytical methods are required to monitor its residue levels in agricultural commodities.[1][2] This document provides detailed protocols for the determination of this compound-methyl residues in a range of agricultural products, targeting researchers, scientists, and professionals in drug development and food safety. The primary method described is based on Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a widely accepted technique for trace-level analysis of pesticide residues.
Principle
The analytical procedure involves the extraction of this compound-methyl from the sample matrix, followed by clean-up to remove interfering components, and subsequent quantification by UHPLC-MS/MS. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for sample preparation.
Experimental Protocols
1. Sample Preparation and Extraction (QuEChERS Method)
This protocol is adapted for grains such as wheat and can be modified for other matrices like fruits, vegetables, and oilseeds.[3][4]
-
Apparatus and Reagents:
-
High-speed blender or homogenizer
-
Centrifuge and 50 mL centrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Acetic acid, glacial
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound-methyl analytical standard (≥98% purity)[3]
-
-
Extraction Procedure:
-
Weigh 5.00 g of a homogenized representative sample (e.g., wheat grain) into a 50 mL centrifuge tube.[4] For fruits and vegetables, a 10-20 g sample may be used.[3]
-
Add 5 mL of water and 10 mL of acetonitrile with 1% acetic acid to the tube.[4]
-
Vortex or shake vigorously for 10 minutes to ensure thorough mixing.[4]
-
Add 3 g of anhydrous MgSO₄ and 2 g of NaCl.[4]
-
Immediately shake vigorously for 10 minutes at a high speed (e.g., 2500 rpm).[4]
-
Centrifuge the sample at ≥8000 rpm for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer 1.5 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.[4]
-
The microcentrifuge tube should contain 150 mg of anhydrous MgSO₄ and 100 mg of C18 sorbent. For matrices with higher pigment content, PSA may also be included.[4]
-
Vortex for 1 minute.
-
Centrifuge at ≥8000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.
-
2. Instrumental Analysis: UHPLC-MS/MS
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.[4]
-
Mobile Phase:
-
Flow Rate: 0.30 mL/min[4]
-
Injection Volume: 2 µL[4]
-
Column Temperature: 40 °C[4]
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte. A starting condition could be 90% A, held for 1.5 min, then a linear gradient to 50% A over 2 min, followed by a wash and re-equilibration step.[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound-methyl need to be determined by infusing a standard solution. At least two transitions are typically monitored for confirmation.
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument to maximize the signal for the selected transitions.
-
3. Calibration and Quantification
-
Prepare stock solutions of this compound-methyl (e.g., 1000 mg/L) in acetonitrile.[4]
-
Create a series of working standard solutions by serial dilution.
-
To account for matrix effects, it is crucial to prepare matrix-matched calibration standards. This is done by diluting the working standards in a blank matrix extract that has undergone the same sample preparation procedure.[4]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound-methyl in the samples is then determined from this curve.
Data Presentation
Table 1: Quantitative Performance Data for this compound-methyl Analysis
| Matrix | Method | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Paddy Soil | HPLC-MS/MS | 1.10 x 10⁻⁹ mg/kg | 1.27 x 10⁻⁶ mg/kg | 85.56 - 100.16 | 7.42 - 9.69 | [1][2] |
| Wheat Grain | QuEChERS-UHPLC-MS/MS | - | <0.005 mg/kg | 91.4 - 108.3 | <12.3 | [4] |
| Wheat Bran | QuEChERS-UHPLC-MS/MS | - | <0.01 mg/kg | 73.2 - 105.1 | 0.9 - 7.0 | [4] |
| Canola Seed | HPLC with Photoconductivity Detector | - | 0.02 ppm | - | - | [5] |
| Rice, Apple, Soybean | HPLC-DAD | - | - | 86.12 - 116.26 | - | [6] |
| Water | SPE-HPLC-DAD | 0.1 µg/L | - | 94 ± 5 | - | |
| Soil | SPE-HPLC-DAD | 0.1 µg/g | - | 105 ± 7 | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Diagrams
Caption: Workflow for this compound-methyl Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. Simultaneous Determination and Dietary Risk Assessment of 26 Pesticide Residues in Wheat Grain and Bran Using QuEChERS-UHPLC-MS/MS | MDPI [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethametsulfuron-Methyl in Canola Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethametsulfuron-methyl (B166122) for weed control in canola (Brassica napus), based on findings from various scientific studies. The information presented herein is intended to guide the design and implementation of research trials.
Introduction
This compound-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds in canola crops.[1] Its unique selectivity allows for the control of cruciferous weeds, which are botanically related to canola, making it a valuable tool in canola production.[2][3]
Mode of Action
This compound-methyl is a systemic herbicide that is absorbed through the foliage and roots of susceptible plants. It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1] This inhibition leads to a rapid cessation of cell division and plant growth. Symptoms of herbicidal activity, such as chlorosis and necrosis, typically become visible within one to three weeks after application, depending on environmental conditions and weed susceptibility.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of this compound-methyl for weed control in canola.
Efficacy of this compound-Methyl Applied Alone
The following table presents the efficacy of two different application rates of this compound-methyl on several key broadleaf weeds in canola, as reported in field trials in Western Canada.
| Target Weed | Application Rate (g a.i./ha) | Efficacy |
| Wild Mustard (Sinapis arvensis) | 15 | Controlled |
| Stinkweed (Thlaspi arvense) | 15 | Controlled |
| Hempnettle (Galeopsis tetrahit) | 15 | Suppressed |
| Flixweed (Descurainia sophia) | 15 | Suppressed |
| Green Smartweed (Polygonum scabrum) | 15 | Suppressed |
| Stinkweed (Thlaspi arvense) | 22.5 | Controlled |
| Redroot Pigweed (Amaranthus retroflexus) | 22.5 | Suppressed |
Source: Adapted from publications.gc.ca[2]
Efficacy of this compound-Methyl in a Tank-Mix
This table details the results of a study evaluating the efficacy of this compound-methyl tank-mixed with the graminicide quizalofop (B1680410) for the control of wild oat (Avena fatua) in canola.
| Treatment | Rate (lb a.i./A) | Wild Oat Control (%) - July 7 | Wild Oat Control (%) - August 10 | Canola Yield (lb/A) |
| quizalofop + COC | 0.055 + 1% | 96 | 99 | 1381 |
| quizalofop + COC | 0.07 + 1% | 97 | 99 | 1364 |
| This compound + COC | 0.014 + 1% | 66 | 73 | 1284 |
| quizalofop + this compound + COC | 0.055 + 0.014 + 1% | 86 | 95 | 1345 |
| quizalofop + this compound + COC | 0.07 + 0.014 + 1% | 88 | 94 | 1321 |
Source: Adapted from Efficacy and crop tolerance to quizalofop/ethametsulfuron combinations in canola (1998)[4] Note: COC refers to Crop Oil Concentrate, an adjuvant.
Influence of Adjuvants on Efficacy
A study conducted in Bulgaria evaluated the impact of different adjuvants on the efficacy of this compound-methyl (Salsa 75 WG). While specific quantitative data on percentage control was not provided in the abstract, the study concluded that the use of the adjuvant Trend resulted in higher efficacy against broadleaf weeds compared to the adjuvants Codacide and Silwet. The absence of an adjuvant led to a significant decrease in efficacy, ranging from 14-20% for all broadleaf weeds and specifically an 18% reduction against volunteer coriander (Coriandrum sativum) and a 20% reduction against volunteer milk thistle (Silybum marianum).[3]
Experimental Protocols
The following protocols are synthesized from methodologies described in the cited research for conducting field trials to evaluate the efficacy of this compound-methyl in canola.
General Field Trial Protocol
This protocol outlines a standard methodology for assessing the efficacy and crop tolerance of this compound-methyl.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of three to four replications should be used.
-
Plot Size: Individual plots should be of a sufficient size to minimize edge effects, for example, 10 by 30 feet.
2. Crop and Weed Seeding:
-
Crop: Use a commercial canola variety. Seeding rate should target a plant stand of 5-8 plants per square foot.
-
Weeds: If natural weed pressure is insufficient, overseed with a known density of target weed species (e.g., wild mustard, wild oat).
3. Herbicide Application:
-
Timing: Apply post-emergence when canola is at the 2- to 4-leaf stage and target weeds are at the cotyledon to 6-leaf stage.[2]
-
Equipment: Use a calibrated research plot sprayer with flat fan nozzles to ensure uniform coverage. A typical spray volume is 10 gallons per acre (gpa) at 40 PSI.
-
Treatments: Include an untreated control, this compound-methyl at various rates, and tank-mix combinations as required by the study objectives. Always include any specified adjuvants as per the treatment list.
4. Data Collection:
-
Weed Control Efficacy: Visually assess weed control at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment). Efficacy can be rated on a 0-100% scale, where 0 = no control and 100 = complete control, or by using a standardized scale such as the European Weed Research Society (EWRS) 100% scale.[3]
-
Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals as weed control assessments. Use a 0-100% scale (0 = no injury, 100 = crop death) or the EWRS 9-rate scale (1 = no damage, 9 = crop completely destroyed).[3]
-
Weed Density and Biomass: At a specified time point, count the number of weeds per unit area (e.g., per square meter) and harvest the above-ground biomass. Dry the biomass to a constant weight.
-
Crop Yield: Harvest the canola from the center of each plot to determine seed yield. Adjust for moisture content.
5. Statistical Analysis:
-
Subject the collected data to Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Visualizations
Signaling Pathway: Mode of Action of this compound-Methyl
Caption: Mode of action of this compound-methyl.
Experimental Workflow: Field Trial for Efficacy Assessment
Caption: A typical workflow for a field trial.
Logical Relationship: Tank-Mixing for Broad-Spectrum Weed Control
Caption: Tank-mixing for broad-spectrum control.
References
Application Notes and Protocols for Determining Ethametsulfuron Half-Life in Paddy Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the environmental half-life of the herbicide ethametsulfuron in paddy soil. The following sections outline the necessary experimental procedures, data presentation standards, and visualizations to ensure accurate and reproducible results.
Introduction
This compound-methyl (B166122) is a selective sulfonylurea herbicide used for the control of broad-leaved weeds.[1][2] Its persistence in the soil, particularly in paddy fields where crop rotation is common, is a critical factor in assessing its environmental impact and ensuring food safety.[3][4] The degradation of this compound is influenced by several factors, including soil temperature, pH, and microbial activity.[4][5] This protocol details a comprehensive approach to studying its dissipation kinetics.
Data Presentation
Quantitative data from dissipation studies should be summarized for clear comparison. The following tables provide examples of how to present key findings.
Table 1: Physicochemical Properties of this compound-Methyl
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈N₆O₆S | --INVALID-LINK-- |
| Molecular Weight | 410.4 g/mol | --INVALID-LINK-- |
| Water Solubility | Moderately soluble | --INVALID-LINK-- |
| Vapor Pressure | Low | --INVALID-LINK-- |
Table 2: Half-Life of this compound in Paddy Soil under Various Conditions
| Condition | Soil Type | Half-Life (t₁/₂) in Days | Reference |
| Temperature | |||
| 6°C (Lab) | Paddy Soil | > 100 | [3][4] |
| 25°C (Lab) | Paddy Soil | 16.35 | [3][4] |
| 35°C (Lab) | Paddy Soil | 10.35 | [3][4] |
| Field Trial (avg. 30°C) | Paddy Soil | 34.66 | [3][4] |
| Soil pH | |||
| Acidic Soil | Clayey Red Soil | 13 | [5] |
| Neutral Soil | Loamy Alfisol | More persistent than acidic | [5] |
| Alkaline Soil | Sandy Vertisol | 67 | [5] |
| Microbial Activity | |||
| Non-Sterile Soil | Paddy Soil | Likely shorter | Inferred from[6] |
| Sterile Soil | Paddy Soil | Likely longer | Inferred from[6] |
Table 3: Analytical Method Validation Parameters for this compound in Paddy Soil
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.10 x 10⁻⁶ ng | [3][4] |
| Limit of Quantitation (LOQ) | 1.27 x 10⁻³ µg/kg | [3][4] |
| Recovery (%) | ||
| Fortification at 0.2 mg/kg | 100.16% | [3][4] |
| Fortification at 2 mg/kg | 85.56% | [3][4] |
| Relative Standard Deviation (RSD) | ||
| Fortification at 0.2 mg/kg | 7.42% | [3][4] |
| Fortification at 2 mg/kg | 9.69% | [3][4] |
Experimental Protocols
The following protocols are based on established methods for terrestrial field dissipation studies and pesticide residue analysis.
Experimental Workflow
Caption: Experimental workflow for determining this compound half-life.
Soil Collection and Preparation
-
Collect paddy soil samples from the top 0-10 cm layer of the experimental field.
-
Air-dry the soil samples in the shade at room temperature.
-
Remove any stones and plant debris.
-
Sieve the soil through a 40-mesh sieve to ensure homogeneity.[4]
-
Characterize the soil for key properties including pH, organic matter content, and texture.
Soil Fortification and Incubation
-
Weigh a predetermined amount of the prepared soil into incubation containers (e.g., plastic basins).
-
Spike the soil with a standard solution of this compound-methyl to achieve the desired initial concentration (e.g., 2.00 mg/kg).[4]
-
Thoroughly mix the soil to ensure uniform distribution of the herbicide.
-
Adjust the moisture content of the soil to a relevant level for paddy conditions (e.g., 70% of field capacity).
-
Incubate the samples in the dark at controlled temperatures (e.g., 6°C, 25°C, and 35°C) to assess the effect of temperature on degradation.[3][4]
Soil Sampling
-
Collect soil samples at predetermined time intervals (e.g., 0, 1, 5, 7, 14, 21, 30, and 90 days) post-fortification.[3]
-
Store the collected samples at -20°C until analysis to prevent further degradation.[3]
Sample Extraction and Cleanup
-
Weigh 20 g of the soil sample into a 250 mL triangular flask.[4]
-
Add 40 mL of acetonitrile (B52724) to the flask.[4]
-
Vortex the mixture for 15 minutes to extract the this compound residues.[4]
-
Filter the extract to separate the soil particles.[4]
-
The supernatant is then ready for analysis. For cleaner samples, a cleanup step using C18 and Carb sorbents can be employed.[3]
HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS) is used for the analysis.[3]
-
Chromatographic Column: A suitable reversed-phase column, such as a Waters Xterra MS C18 column (100 mm × 2.1 mm, 3.5 µm), is recommended.[3]
-
Mobile Phase and Gradient Program:
-
Solvent A: Ultra-pure water
-
Solvent B: Acetonitrile
-
Flow rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Gradient Program: [4]
-
0.0 min: 5% B
-
2.0 min: 100% B
-
3.0 min: 100% B
-
3.5 min: 5% B
-
5.0 min: 5% B
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Monitor the appropriate precursor and product ion transitions for this compound.
-
Data Analysis and Half-Life Calculation
-
Quantify the concentration of this compound in each sample using a calibration curve prepared with matrix-matched standards.
-
Plot the concentration of this compound against time.
-
The degradation of this compound in soil typically follows first-order kinetics. The following equation is used: Cₜ = C₀ * e^(-kt) where:
-
Cₜ is the concentration at time t
-
C₀ is the initial concentration
-
k is the degradation rate constant
-
-
The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2) / k
Degradation Pathway of this compound
The degradation of this compound in soil proceeds through several key pathways.
Caption: Major degradation pathways of this compound in soil.
The primary degradation routes for this compound in soil include:
-
Cleavage of the sulfonylurea bridge: This is a common degradation pathway for sulfonylurea herbicides.[5]
-
N- and O-dealkylation: The removal of methyl and ethyl groups from the molecule.[5]
-
Triazine ring opening: The breakdown of the triazine heterocyclic ring structure.[5]
These processes are mediated by both chemical hydrolysis (particularly in acidic soils) and microbial activity (more prevalent in neutral to alkaline soils).[5][7]
References
- 1. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistence of pyrazosulfuron in rice-field and laboratory soil under Indian tropical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extension.okstate.edu [extension.okstate.edu]
Ethametsulfuron-methyl Standard for Pesticide Residue Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of ethametsulfuron-methyl (B166122) residues in environmental and agricultural samples using an analytical standard. This compound-methyl is a selective sulfonylurea herbicide used for the control of broadleaf weeds in crops such as rapeseed (canola).[1][2] Monitoring its residues is crucial to ensure food safety and environmental quality.
This compound-methyl Analytical Standard
A high-purity analytical standard is the foundation for accurate and reliable quantification of this compound-methyl residues.
Properties of this compound-methyl (CAS: 97780-06-8) [1]
| Property | Value |
| Chemical Formula | C₁₅H₁₈N₆O₆S |
| Molecular Weight | 410.41 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98.0% (HPLC)[3][4] |
| Storage | 2-10 °C[4] |
Suppliers of Analytical Standard:
Preparation of Standard Solutions
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh approximately 10 mg of the this compound-methyl analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile (B52724). This stock solution should be stored at 2-10°C and is typically stable for several months.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent (e.g., acetonitrile/water, 1:1 v/v) to achieve a concentration range suitable for constructing a calibration curve (e.g., 0.02 to 0.4 mg/L).[3] Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[6]
Analytical Methodologies
The determination of this compound-methyl residues is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity.[6][7] Sample preparation is a critical step to extract the analyte from the matrix and remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
QuEChERS-based Sample Preparation for Soil
This protocol is adapted from methodologies for pesticide residue analysis in soil.[6]
Workflow for QuEChERS Extraction from Soil
Caption: QuEChERS workflow for soil sample preparation.
Protocol:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥8000 rpm) for 5 minutes.
-
-
Final Extract:
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
-
Modified QuEChERS-based Sample Preparation for Rapeseed (Canola)
This protocol is adapted from general QuEChERS methods for high-fat matrices like rapeseed.[8][9]
Workflow for QuEChERS Extraction from Rapeseed
Caption: QuEChERS workflow for rapeseed sample preparation.
Protocol:
-
Sample Homogenization: Grind the rapeseed sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and shake for 1 minute.
-
Add the appropriate QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and potentially a sorbent for fat removal like Z-Sep.[8]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
HPLC-MS/MS System Configuration
Caption: HPLC-MS/MS system for pesticide residue analysis.
Typical HPLC-MS/MS Parameters for this compound-methyl Analysis
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B. |
| Flow Rate | 0.3 - 0.4 mL/min[6] |
| Column Temperature | 35 - 40 °C[6] |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) |
| Quantifier and qualifier ions should be selected and optimized based on instrument response. | |
| Source Temperature | ~400 °C[10] |
| Desolvation Gas Flow | ~800 L/h[10] |
Method Validation and Performance
Method validation should be performed according to established guidelines (e.g., SANTE/11312/2021) to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Summary of Method Performance Data for this compound-methyl in Paddy Soil [6][7]
| Parameter | Value |
| LOD | 1.10 x 10⁻⁶ ng |
| LOQ | 1.27 x 10⁻³ µg/kg |
| Spiking Levels | 0.2 and 2.0 mg/kg |
| Recovery | 85.56% - 100.16% |
| Relative Standard Deviation (RSD) | 7.42% - 9.69% (n=5) |
| Half-life (Field Trial) | 34.66 days |
Conclusion
The use of a certified this compound-methyl analytical standard in conjunction with a validated analytical method, such as QuEChERS followed by HPLC-MS/MS, allows for the accurate and precise determination of its residues in complex matrices. The protocols and data presented in these application notes provide a robust framework for researchers and analytical scientists to develop and implement reliable methods for monitoring this herbicide.
References
- 1. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pomais.com [pomais.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. 97780-06-8・this compound-methyl Standard・059-07591[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. This compound-methyl - Traceable Reference Standard for Residue Analysis (CAS 97780-06-8) [witega.de]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethametsulfuron Analysis in Plant Tissues
Introduction
Ethametsulfuron-methyl is a selective sulfonylurea herbicide used for the control of broadleaf weeds in crops such as oilseed rape (canola).[1][2][3] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and environmental protection.[4][5] Accurate determination of this compound residues requires robust and efficient sample preparation methods to isolate the analyte from complex plant matrices before instrumental analysis.[6] This document provides detailed protocols for the extraction and cleanup of this compound from various plant tissues using two common and effective methods: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solvent Extraction with Solid-Phase Extraction (SPE) cleanup.
Data Presentation
The following table summarizes the performance data for this compound analysis in various plant matrices, providing a comparison of recovery rates and limits of quantification (LOQ).
| Plant Matrix | Method | Fortification Level (mg/kg) | Recovery Rate (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Paddy Soil | HPLC-MS/MS | 0.2 | 85.56 - 100.16 | 7.42 - 9.69 | 0.00000127 | [4] |
| Rice, Apple, Soybean | HPLC-DAD | 0.05, 0.1, 0.5 | 86.12 - 116.26 | < 10 | 0.01 | [7] |
| Cabbage, Chives, Pear, Wheat Flour, Soybean Oil | UPLC-MS/MS | - | 69.8 - 120 | 0.6 - 19.5 | 0.0001 - 0.008 | [8] |
| Grape, Rice, Tea | LC-MS/MS | - | 70 - 120 | < 20 | - | [9] |
Experimental Protocols
Two primary methods for the sample preparation of this compound in plant tissues are detailed below.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach that involves a simple extraction and cleanup process, making it suitable for high-throughput analysis.[9][10]
Materials and Reagents:
-
Homogenized plant tissue sample
-
Acetonitrile (B52724) (ACN) with 1% acetic acid
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium acetate (B1210297) (NaOAc) or sodium chloride (NaCl) and sodium citrate (B86180) salts[6][9]
-
Dispersive SPE (d-SPE) tubes containing:
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL d-SPE cleanup tube.[9]
-
The d-SPE tube should contain anhydrous MgSO₄ and a sorbent like PSA to remove organic acids and other interferences. For samples with pigments, GCB can be included.[8][9]
-
Vortex the tube for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.[6]
-
-
Final Preparation:
-
The resulting supernatant is collected and is ready for analysis by HPLC or LC-MS/MS, potentially after solvent exchange or dilution.[6]
-
Protocol 2: Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup
This traditional method involves a more rigorous cleanup step using SPE cartridges, which can be beneficial for complex matrices.
Materials and Reagents:
-
Homogenized plant tissue sample
-
Acetone/water or acetonitrile/water mixture
-
High-speed blender
-
Büchner funnel and filter paper
-
Solid-Phase Extraction (SPE) cartridges (e.g., Florisil or C18)[6]
-
Deionized water
-
Elution solvent (e.g., acetonitrile or methanol)
-
Nitrogen evaporator
Procedure:
-
Sample Extraction:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge: Condition a Florisil or C18 SPE cartridge by passing methanol followed by deionized water through it.[6]
-
Load the sample: Load the aqueous extract onto the conditioned cartridge.[6]
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.[6]
-
Elute the analyte: Elute the this compound with a stronger solvent such as acetonitrile or methanol.[6]
-
-
Final Preparation:
Mandatory Visualization
Caption: QuEChERS workflow for this compound analysis.
Caption: Solvent extraction and SPE cleanup workflow.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pomais.com [pomais.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. iris.unito.it [iris.unito.it]
Application Notes & Protocols: Experimental Design for Assessing Ethametsulfuron Efficacy on Broadleaf Weeds
These application notes provide a comprehensive framework for researchers and scientists to design and execute robust efficacy trials for the herbicide ethametsulfuron against broadleaf weeds, particularly in canola (oilseed rape) production. The following sections detail this compound's mechanism of action, provide in-depth experimental methodologies, and offer guidelines for data presentation to ensure accurate and reproducible results.
Introduction to this compound
This compound-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds.[1][2][3] It is particularly valued for its ability to control problematic weeds from the Brassicaceae family, such as wild mustard and shepherd's purse, within canola crops, which are also members of the same family.[1][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids.[4][5][6] This inhibition leads to the cessation of plant growth and eventual death of susceptible weed species.[1][7]
Mechanism of Action: ALS Inhibition
This compound is absorbed through the foliage and roots of the target weeds and is translocated throughout the plant.[1] It acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][7] This enzyme catalyzes the initial step in the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[6] In susceptible plants, the blockage of this pathway halts protein synthesis, which in turn stops cell division and growth.[8] Visible symptoms, such as chlorosis (yellowing), growth stagnation, and eventual necrosis, typically appear within days, with complete weed death occurring in one to three weeks, depending on environmental conditions and weed species.[1]
Caption: Mechanism of Action of this compound.
Field Efficacy Trial Protocol
This protocol outlines a standard field trial to evaluate the efficacy of this compound on broadleaf weeds and assess crop tolerance.
3.1. Objective To determine the dose-dependent efficacy of various rates of this compound for the control of target broadleaf weeds and to evaluate the tolerance of the crop (e.g., canola).
3.2. Experimental Design
-
Design: Randomized Complete Block Design (RCBD).[9]
-
Replicates: A minimum of four replicates per treatment should be used to ensure statistical validity.[9]
-
Plot Size: A standard size of 10 m x 2 m is recommended, allowing for a central assessment area to minimize edge effects.[9]
3.3. Treatments
-
Untreated Control: A weedy check to serve as a baseline for weed pressure and efficacy comparison.[9]
-
This compound Rates: Include a minimum of three application rates (e.g., a low, a medium/recommended, and a high rate). For crop tolerance assessment, a rate twice the recommended label rate should be included.[10]
-
Commercial Standard: A registered herbicide for the same purpose to serve as a positive control for comparison.[9]
-
Weed-Free Control: A hand-weeded plot to determine the crop's yield potential in the absence of weed competition.[10]
3.4. Site Selection and Preparation
-
Select a field with a known and uniform infestation of the target broadleaf weed species.[9]
-
Ensure soil type, pH, and organic matter are representative of the region where the product will be used.
-
Prepare the seedbed and plant the crop according to standard local agricultural practices.
3.5. Application
-
Equipment: Use a calibrated small-plot research sprayer with flat-fan nozzles to ensure precise and uniform spray coverage.[9]
-
Timing: Apply post-emergence when target weeds are actively growing, typically at the 2-4 leaf stage for optimal results.[1] Record the growth stage of both the crop and the weeds at the time of application.[10]
-
Spray Volume: A typical spray volume is 100-200 L/ha.[9]
-
Adjuvants: Include adjuvants such as a non-ionic surfactant (NIS) as recommended by the product label to enhance efficacy.[9]
3.6. Data Collection
-
Weed Control Assessment: Visually assess the percent weed control for each species at 7, 14, 28, and 56 days after treatment (DAT).[9] Use a scale of 0% (no control) to 100% (complete death of weeds) relative to the untreated control.[9]
-
Weed Biomass: At 28 DAT, collect all weed biomass from a 1 m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight (g/m²).[9]
-
Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, stunting, necrosis) at 7 and 14 DAT using a percentage scale (0% = no injury, 100% = crop death).[9]
-
Crop Yield: At crop maturity, harvest the central area of each plot and determine the crop yield, adjusting for moisture content.[9]
3.7. Statistical Analysis
-
Analyze all quantitative data (weed control, biomass, yield) using an Analysis of Variance (ANOVA).[9]
-
If the ANOVA indicates significant differences between treatments, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.[9]
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol from initial planning to final reporting.
Caption: Standard workflow for herbicide efficacy trials.
Data Presentation
Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatments.
Table 1: Efficacy of this compound on Various Broadleaf Weeds 28 Days After Treatment (DAT)
| Weed Species | Treatment | Application Rate (g a.i./ha) | Weed Control (%) |
| Wild Mustard (Sinapis arvensis) | This compound | 7.5 | 85 |
| This compound | 15.0 | 98 | |
| This compound | 30.0 | 99 | |
| Commercial Standard | Labeled Rate | 95 | |
| Shepherd's Purse (Capsella bursa-pastoris) | This compound | 7.5 | 82 |
| This compound | 15.0 | 96 | |
| This compound | 30.0 | 97 | |
| Commercial Standard | Labeled Rate | 94 | |
| Common Lambsquarters (Chenopodium album) | This compound | 7.5 | 75 |
| This compound | 15.0 | 90 | |
| This compound | 30.0 | 94 | |
| Commercial Standard | Labeled Rate | 92 |
Note: Data are illustrative and will vary based on experimental conditions.
Table 2: Effect of this compound on Canola Phytotoxicity and Yield
| Treatment | Application Rate (g a.i./ha) | Phytotoxicity @ 14 DAT (%) | Canola Yield ( kg/ha ) |
| Untreated Control | 0 | 0 | 1250 |
| Hand-Weeded Control | N/A | 0 | 2800 |
| This compound | 15.0 | <2 | 2650 |
| This compound | 30.0 | 4 | 2580 |
| This compound | 60.0 (2x Rate) | 8 | 2410 |
| Commercial Standard | Labeled Rate | <2 | 2610 |
Note: Data are illustrative. Yields are highly dependent on weed pressure and environmental factors.
Decision Logic for Experimental Design
The design of an efficacy trial often requires decisions based on specific objectives and field conditions. The following diagram provides a logical decision-making framework.
Caption: Decision tree for designing this compound trials.
References
- 1. pomais.com [pomais.com]
- 2. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. epa.gov [epa.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Ethametsulfuron in Herbicide Resistance Management: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethametsulfuron in herbicide resistance management research. This document details the herbicide's mode of action, mechanisms of weed resistance, and protocols for key experiments to assess and manage resistance. The information is intended to guide researchers in developing effective and sustainable weed control strategies.
Introduction to this compound
This compound-methyl (B166122) is a selective, post-emergence herbicide belonging to the sulfonylurea chemical family.[1] It is primarily used for the control of broadleaf weeds in various crops. Its efficacy stems from its ability to inhibit a key enzyme in the biosynthesis of essential amino acids in susceptible plants.[1]
Mode of Action
This compound targets and inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1] By blocking ALS, this compound prevents the production of these essential amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds.[1]
Herbicide Resistance to this compound
The repeated use of this compound and other ALS-inhibiting herbicides has led to the evolution of resistant weed populations. Resistance can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).
Target-Site Resistance (TSR)
TSR is the most common mechanism of resistance to ALS inhibitors. It arises from mutations in the ALS gene, which alter the enzyme's structure and reduce its sensitivity to the herbicide. Specific amino acid substitutions at conserved regions of the ALS enzyme can confer high levels of resistance. Notable mutations include substitutions at Proline-197 and Tryptophan-574.[2][3][4][5]
Non-Target-Site Resistance (NTSR)
NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced herbicide metabolism, where resistant plants detoxify the herbicide at a faster rate than susceptible plants.[6] Studies on wild mustard (Sinapis arvensis) have shown that resistance to this compound-methyl can be conferred by enhanced metabolism, with the resistant biotype metabolizing the herbicide more rapidly than the susceptible biotype.[1][6]
Quantitative Data on this compound Resistance
The level of herbicide resistance is typically quantified by comparing the dose required to achieve a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population relative to a susceptible population. This ratio is known as the Resistance Index (RI).
| Weed Species | Herbicide | Biotype | GR₅₀ or ED₅₀ (g ai/ha) | Resistance Index (RI) | Reference |
| Sinapis arvensis (Wild Mustard) | This compound-methyl | Susceptible (S) | < 1 | > 100 | [1][6] |
| Resistant (R) | > 100 | ||||
| Descurainia sophia (Flixweed) | Tribenuron-methyl | Susceptible (S) | - | - | [7] |
| Resistant (R) | 2326 ± 415 to 2633 ± 685 | - | |||
| Bromus japonicus | Mesosulfuron-methyl | Susceptible (S) | - | 454 | [8][9] |
| Resistant (R) | - | ||||
| Fimbristylis littoralis | Halosulfuron-methyl | Susceptible (S) | - | 3441.66 | [4] |
| Resistant (R) | - |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the level of resistance in a weed population to this compound by assessing the whole-plant response to a range of herbicide doses.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations.
-
Pots (e.g., 10 cm diameter) filled with a suitable potting mix.
-
Growth chamber or greenhouse with controlled temperature, humidity, and light.
-
This compound-methyl formulated product.
-
Cabinet sprayer calibrated to deliver a precise volume of spray solution.
-
Deionized water.
-
Adjuvant (as recommended on the herbicide label).
Procedure:
-
Plant Preparation:
-
Sow seeds of both resistant and susceptible biotypes in pots.
-
After emergence, thin seedlings to a uniform number per pot (e.g., 4-5 plants).
-
Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.[10]
-
-
Herbicide Application:
-
Prepare a stock solution of this compound-methyl. Perform serial dilutions to create a range of 7-8 concentrations, including a zero-herbicide control. Doses should bracket the expected GR₅₀ values for both susceptible and resistant populations.
-
Apply the herbicide solutions to the plants using a cabinet sprayer. Ensure uniform coverage.
-
-
Post-Treatment Care and Assessment:
-
Return the treated plants to the growth chamber and water as needed.
-
Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).
-
At 21 DAT, harvest the above-ground biomass for each pot.
-
Determine the fresh weight of the harvested biomass. For more accurate results, dry the biomass at 60°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Convert the biomass data to a percentage of the untreated control for each biotype.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to fit dose-response curves.
-
From the dose-response curves, determine the GR₅₀ values for both the susceptible and resistant populations.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
-
In Vitro Acetolactate Synthase (ALS) Activity Assay
This assay measures the activity of the ALS enzyme in the presence of this compound to determine if resistance is due to an altered target site.
Materials:
-
Fresh, young leaf tissue (0.5-1.0 g) from both resistant and susceptible plants.
-
Liquid nitrogen.
-
Pre-chilled mortar and pestle.
-
Extraction buffer.
-
Assay buffer.
-
Substrate solution (pyruvate).
-
Cofactors (Thiamine pyrophosphate, FAD, MgCl₂).
-
This compound-methyl analytical standard.
-
6 N H₂SO₄.
-
Creatine (B1669601) solution.
-
α-naphthol solution.
-
Microplate reader.
-
Centrifuge.
Procedure:
-
Enzyme Extraction:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
-
Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microplate containing assay buffer, substrate, and cofactors.
-
Add various concentrations of this compound to the wells. Include a control with no herbicide.
-
Initiate the reaction by adding the enzyme extract to each well.
-
Incubate the plate at 37°C for 60 minutes.[11]
-
Stop the reaction by adding 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes.[11]
-
-
Color Development and Measurement:
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the herbicide concentration.
-
Determine the I₅₀ value (the concentration of herbicide that causes 50% inhibition of ALS activity) for both resistant and susceptible biotypes.
-
ALS Gene Sequencing
This protocol outlines the steps to amplify and sequence the ALS gene to identify mutations that may confer resistance.
Materials:
-
Genomic DNA extracted from resistant and susceptible plants.
-
Primers designed to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Gel electrophoresis equipment.
-
DNA purification kit.
-
Sanger sequencing service.
Procedure:
-
PCR Amplification:
-
Set up PCR reactions containing genomic DNA, forward and reverse primers, and PCR master mix.
-
Perform PCR using a thermocycler with an optimized program for your primers and target DNA.
-
-
Verification and Purification:
-
Run the PCR products on an agarose (B213101) gel to verify the amplification of the correct fragment size.
-
Purify the PCR products using a DNA purification kit to remove primers and other reactants.
-
-
Sequencing:
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences from resistant and susceptible plants with a reference ALS gene sequence.
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the resistant biotypes.
-
Visualizations
Caption: Mode of action of this compound via inhibition of Acetolactate Synthase (ALS).
Caption: Mechanisms of weed resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Resistance Management Strategies
To delay the evolution and spread of this compound resistance, an integrated weed management (IWM) approach is essential. This involves combining multiple weed control tactics to reduce the selection pressure from any single method.
Herbicide Rotation and Mixtures
-
Rotation: Avoid the repeated use of this compound or other ALS inhibitors in the same field year after year. Rotate with herbicides that have different modes of action.
-
Mixtures: Tank-mixing this compound with a herbicide that has a different mode of action and is effective on the same weed species can delay the evolution of resistance.[12] However, there is a potential trade-off, as the use of mixtures may select for generalist resistance mechanisms like enhanced metabolism.[13]
Cultural Practices
-
Crop Rotation: Rotating crops can disrupt weed life cycles and introduce different weed management practices.
-
Tillage: Mechanical weed control through tillage can be an effective component of an IWM program.
-
Cover Crops: Planting cover crops can suppress weed growth by competing for resources like light, water, and nutrients.
Monitoring and Scouting
Regularly scout fields to detect resistant weed patches early. If resistance is suspected, collect seed samples for testing to confirm resistance and determine the underlying mechanism. This information is crucial for designing an effective management plan.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The molecular basis of sulfonylurea herbicide resistance in tobacco | The EMBO Journal [link.springer.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The Trp-574-Leu mutations together with enhanced metabolism contribute to cross-resistance to ALS inhibiting herbicides in Fimbristylis littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of resistance and fitness cost of Descurainia sophia L. populations from Henan and Xinjiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China [frontiersin.org]
- 9. The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Managing the evolution of herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of generalist resistance to herbicide mixtures reveals a trade-off in resistance management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Ethametsulfuron-Methyl for Laboratory Bioassays
Introduction
Ethametsulfuron-methyl (B166122) is a selective sulfonylurea herbicide used for the control of broad-leaved weeds.[1][2][3] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5][6] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are vital for protein synthesis and cell division in plants.[4][6] Accurate and reproducible formulation of this compound-methyl is critical for conducting reliable laboratory bioassays to assess its efficacy, determine dose-response relationships, and investigate potential resistance mechanisms.
These application notes provide detailed protocols for the preparation of this compound-methyl stock and working solutions for use in various laboratory bioassay settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound-methyl is essential for its proper handling and formulation.
| Property | Value | Reference |
| Chemical Name | Methyl 2-[[[[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]benzoate | [2] |
| CAS Registry No. | 97780-06-8 | [1][2][4] |
| Molecular Formula | C15H18N6O6S | [1][2][3] |
| Molecular Weight | 410.4 g/mol | [1][2][3] |
| Physical Form | White to Off-White Crystalline Solid | [1][2] |
| Melting Point | 192-194°C | [1][2] |
| Vapor Pressure | 5.8 x 10⁻¹⁵ mm Hg @ 25°C | [2] |
| pKa | 2.54 (Predicted) | [1] |
| LogP (Kow) | 0.89 at pH 7; 38.7 at pH 5 | [2][5] |
Solubility Data
The solubility of this compound-methyl is a key factor in selecting the appropriate solvent for stock solution preparation. It is sparingly soluble in water, with solubility being highly dependent on pH.
| Solvent | Solubility (ppm or mg/L) @ 20-25°C | Reference |
| Water (pH 5.0) | 1.7 | [2] |
| Water (pH 6.0) | 50 | [2] |
| Water (pH 7.0) | 223 | [7] |
| Water (pH 9.0) | 410 | [2] |
| Acetone (B3395972) | 1600 | [2] |
| Acetonitrile | 830 | [2] |
| Methanol | 350 | [2] |
| Methylene Chloride | 3900 | [2] |
| Ethanol | 170 | [2] |
| Hexane | 5 | [2] |
| DMSO | Slightly Soluble (Sonication may be required) | [1] |
Experimental Protocols
3.1. Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound-methyl and solvents.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound-methyl before use.
3.2. Protocol for Preparation of Stock Solution (e.g., 10,000 ppm)
This protocol describes the preparation of a primary stock solution in a suitable organic solvent. Acetone is often a good choice due to its relatively high solvency and volatility.
Materials:
-
This compound-methyl (analytical grade, known purity)
-
Acetone (HPLC grade or equivalent)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL or 50 mL)
-
Glass Pasteur pipettes or micropipettes
-
Sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound-methyl needed. For a 10,000 ppm (10 mg/mL) stock solution in 10 mL: Mass (mg) = Concentration (mg/mL) x Volume (mL) Mass = 10 mg/mL x 10 mL = 100 mg Note: If using a commercial formulation (e.g., 75% WDG), adjust the mass accordingly to account for the active ingredient (a.i.) percentage. Mass to weigh = (Desired mass of a.i.) / (Purity or % a.i.).
-
Weighing: Accurately weigh the calculated mass of this compound-methyl onto weighing paper and transfer it carefully into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of acetone to the flask.
-
Sonication: Cap the flask and place it in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
Final Volume: Allow the solution to return to room temperature. Carefully add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Mixing & Storage: Cap the flask securely and invert it several times to ensure homogeneity. Transfer the solution to a labeled, amber glass vial and store it at 4°C. The stock solution should be stable for several weeks when stored properly.
3.3. Protocol for Preparation of Aqueous Working Solutions
For most bioassays, aqueous working solutions are required. This involves diluting the stock solution into water, often supplemented with a surfactant to improve efficacy and simulate field conditions.
Materials:
-
This compound-methyl stock solution (from Protocol 3.2)
-
Deionized or distilled water
-
Non-ionic surfactant (e.g., Tween® 20, Triton™ X-100)
-
Volumetric flasks or graduated cylinders
-
Micropipettes
Procedure:
-
Prepare Diluent: Prepare a sufficient volume of the aqueous diluent. A common practice is to use water containing a low concentration of a non-ionic surfactant, typically 0.1% to 0.5% (v/v). For example, to make 1 L of 0.1% Tween® 20, add 1 mL of Tween® 20 to 999 mL of deionized water and mix thoroughly.
-
Serial Dilutions: Perform serial dilutions from the primary stock solution to achieve the desired final concentrations for the bioassay.
-
Example Dilution Series (for a 1 ppm working solution):
-
Step A (Intermediate Stock): Pipette 100 µL of the 10,000 ppm stock solution into a 10 mL volumetric flask. Bring to volume with the aqueous diluent. This creates a 100 ppm intermediate solution.
-
Step B (Final Working Solution): Pipette 100 µL of the 100 ppm intermediate solution into a 10 mL volumetric flask. Bring to volume with the aqueous diluent. This creates the final 1 ppm working solution.
-
-
Control Group: Always prepare a "zero-concentration" control using only the aqueous diluent (e.g., water + surfactant).
-
Use Immediately: It is best practice to prepare fresh working solutions on the day of the bioassay.
Sample Dilution Table for a Dose-Response Bioassay
| Target Concentration (ppm) | Volume of 100 ppm Intermediate Stock | Final Volume (with 0.1% Surfactant Diluent) |
| 10 | 1 mL | 10 mL |
| 1 | 100 µL | 10 mL |
| 0.1 | 10 µL | 10 mL |
| 0.01 | 10 µL of a 1 ppm solution | 10 mL |
| 0.001 | 10 µL of a 0.1 ppm solution | 10 mL |
| 0 (Control) | 0 µL | 10 mL |
Visualization of Pathways and Workflows
4.1. Mode of Action: ALS Inhibition Pathway
This compound-methyl acts by inhibiting the ALS enzyme, which is the first step in the biosynthesis pathway of branched-chain amino acids. This disruption leads to the cessation of cell division and plant growth.[4][6]
Caption: Mode of action of this compound-methyl via inhibition of the ALS enzyme.
4.2. Experimental Workflow for Bioassay Formulation
The following workflow diagram illustrates the key steps from weighing the compound to preparing the final working solutions for a laboratory bioassay.
Caption: Standard workflow for preparing this compound-methyl solutions for bioassays.
References
- 1. This compound-methyl CAS#: 97780-06-8 [m.chemicalbook.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pomais.com [pomais.com]
- 5. epa.gov [epa.gov]
- 6. pomais.com [pomais.com]
- 7. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
Application Notes and Protocols for Studying Ethametsulfuron Degradation by Soil Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethametsulfuron-methyl (B166122) is a sulfonylurea herbicide used for the control of broadleaf weeds. Understanding its fate in the soil environment, particularly its degradation by microorganisms, is crucial for assessing its environmental impact and ensuring food safety. These application notes provide detailed protocols for isolating and characterizing this compound-degrading microorganisms, studying degradation kinetics, and identifying degradation byproducts.
Data Presentation
Table 1: Degradation Kinetics of this compound-methyl in Soil
| Soil Type | pH | Temperature (°C) | Half-life (t½) in days | Reference |
| Paddy Soil | - | 6 | >100 | [1] |
| Paddy Soil | - | 25 | 16.35 | [1] |
| Paddy Soil | - | 35 | 10.35 | [1] |
| Acidic Clayey Red Soil | Acidic | Lab Conditions | 13 - 67 | [2] |
| Neutral Loamy Alfisol Soil | Neutral | Lab Conditions | More persistent than acidic soil | [2] |
| Alkaline Sandy Vertisol Soil | Alkaline | Lab Conditions | More persistent than acidic soil | [2] |
Table 2: this compound-methyl Degradation by Pseudomonas sp. SW4 in Liquid Culture
| Time (days) | Degradation (%) |
| 6 | 84.6 |
Data from a study on the biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil[3][4].
Experimental Protocols
Protocol 1: Isolation of this compound-Degrading Microorganisms
This protocol describes the enrichment and isolation of bacteria capable of degrading this compound from soil samples.
1. Soil Sample Collection:
-
Collect soil samples from agricultural areas with a history of this compound application.[5][6]
-
Collect the top 0-15 cm of soil and place in sterile plastic bags.[5][6]
-
Transport the samples on ice to the laboratory and store at 4°C until use.[5][6]
2. Enrichment Culture:
-
Prepare a Mineral Salt Yeast Medium (MSYM).
-
Add 10 g of the soil sample to 100 ml of MSYM.[5]
-
Supplement the medium with a specific concentration of this compound (e.g., 25 ppm) as the primary carbon source.[5]
-
Incubate the culture on a rotary shaker (150 rpm) at 30°C for 7 days.[5]
-
After incubation, transfer an aliquot of the culture to a fresh MSYM with this compound and incubate under the same conditions. Repeat this sub-culturing 3-4 times to enrich for this compound-degrading microorganisms.[5]
3. Isolation of Pure Cultures:
-
After enrichment, spread 0.1 ml of the culture broth onto MSYM agar (B569324) plates containing this compound.[5]
-
Incubate the plates at 30°C until colonies appear.
-
Select single colonies and streak them onto nutrient agar (NA) plates supplemented with varying concentrations of this compound (e.g., 25, 50, and 100 ppm) to screen for potent degraders.[5]
-
Isolates that show significant growth and/or clearing zones are selected for further study.
4. Identification of Isolates:
-
Characterize the selected isolates based on morphological and biochemical tests.
-
For molecular identification, extract genomic DNA from the bacterial isolates.[6]
-
Amplify the 16S rRNA gene using universal primers (e.g., 63F and 1492R).[5]
-
Sequence the amplified 16S rRNA gene and compare it with sequences in a public database (e.g., NCBI GenBank) to identify the bacterial species.[3]
Protocol 2: this compound Degradation Studies
This protocol outlines the procedure for assessing the degradation of this compound by the isolated microorganisms in both liquid culture and soil.
1. Degradation in Liquid Culture:
-
Inoculate the isolated bacterial strain into a liquid medium (e.g., MSYM) containing a known concentration of this compound.
-
Incubate the cultures under optimal conditions (e.g., 30°C, 150 rpm).
-
Collect samples at regular time intervals (e.g., every 24 hours for 10 days).[5]
-
Analyze the concentration of this compound remaining in the medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
2. Degradation in Soil:
-
Prepare soil microcosms by placing a known amount of sterilized or non-sterilized soil into flasks.
-
Treat the soil with a specific concentration of this compound.
-
Inoculate the soil with the isolated degrading microorganism.[3]
-
Maintain the soil moisture and incubate at a constant temperature.[7]
-
Collect soil samples at different time points.
-
Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., methylene (B1212753) chloride/acetone).[8]
-
Analyze the extracts using HPLC or LC-MS/MS to determine the degradation rate and identify metabolites.[1][2]
Protocol 3: Analysis of this compound and its Metabolites
This protocol details the analytical method for the quantification of this compound and the identification of its degradation products.
1. Sample Preparation:
-
Liquid Samples: Centrifuge the culture to remove bacterial cells. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.
-
Soil Samples: Extract the soil samples with a suitable solvent system.[8] The extract may require cleanup using techniques like column chromatography (e.g., with Florisil or silica (B1680970) gel) to remove interfering substances.[8]
2. Analytical Instrumentation:
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled with a UV or Mass Spectrometry (MS) detector.[9][10]
-
LC-MS/MS is particularly useful for the sensitive detection and identification of metabolites.[1][2]
3. Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.05% formic acid) and acetonitrile (B52724) (with 0.05% formic acid).[11]
-
Flow Rate: As per column specifications.
-
Injection Volume: Typically 10-20 µL.
-
Detection: Monitor the parent ion of this compound and the expected masses of its metabolites.
4. Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area to a standard curve.
-
Identify metabolites by comparing their mass spectra with known standards or by interpreting the fragmentation patterns. The degradation pathways of this compound often involve cleavage of the sulfonylurea bridge, N- and O-dealkylation, and opening of the triazine ring.[2]
Visualizations
Experimental Workflow for Studying this compound Degradation
Caption: Experimental workflow for this compound degradation studies.
Proposed Degradation Pathway of this compound by Microorganisms
Caption: Proposed degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. soeagra.com [soeagra.com]
- 7. mdpi.com [mdpi.com]
- 8. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. ars.usda.gov [ars.usda.gov]
Application Notes and Protocols for Ethametsulfuron in Integrated Weed Management Strategies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the application of ethametsulfuron within Integrated Weed Management (IWM) frameworks, including its mechanism of action, protocols for efficacy evaluation, and strategies for sustainable use.
Introduction to this compound
This compound, typically used as This compound-methyl (B166122), is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is highly effective for controlling a wide spectrum of annual broadleaf weeds in crops such as oilseed rape (canola) and lupins.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of essential amino acids in susceptible plants.[1][2] Due to its high efficacy at low application rates, this compound is a valuable tool in modern agriculture. However, its repeated use can lead to the evolution of herbicide-resistant weeds, making its integration into a diversified IWM program essential for long-term sustainability.[1][3][4]
Integrated Weed Management (IWM) is a holistic approach that combines various weed control tactics—including chemical, cultural, mechanical, and biological methods—to manage weed populations effectively and economically while minimizing environmental impact.[5][6][7] Incorporating this compound into an IWM strategy helps to delay resistance development and enhance the durability of this important herbicide.[1]
Mechanism of Action: ALS Inhibition
This compound is absorbed through the leaves and roots of target weeds and is translocated throughout the plant's vascular system.[1] Its herbicidal activity stems from the specific inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][8]
This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[1] Visual symptoms in susceptible weeds, such as stunting, yellowing (chlorosis), and eventual death (necrosis), typically appear within one to three weeks of application.[1]
This compound in Integrated Weed Management (IWM)
The sole reliance on any single herbicide is an unsustainable practice that accelerates the development of resistant weed biotypes.[7] this compound, as a Group B (WSSA Group 2) herbicide, is particularly prone to resistance selection. Therefore, its use must be embedded within a robust IWM program.
Data Presentation: Tables
Table 1: Physicochemical and Toxicological Properties of this compound-methyl
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈N₆O₇S₂ | [1] |
| CAS Number | 97780-06-8 | [1] |
| Mode of Action | ALS Enzyme Inhibitor (Group B / 2) | |
| Water Solubility | Moderately soluble | [8] |
| Soil Half-life (t½) | 13 to 67 days (pH-dependent) | [9] |
| Mammalian Toxicity | Low acute toxicity (Oral LD₅₀ >5000 mg/kg, rat) | [2] |
| Primary Use | Post-emergence selective broadleaf herbicide | [1] |
Table 2: Example Application Rates and Target Weeds in Oilseed Rape
| Target Weed | Scientific Name | Application Rate (g a.i./ha) | Optimal Weed Stage |
| Wild Mustard | Sinapis arvensis | 15 - 22.5 | Cotyledon to 6-leaf |
| Shepherd's Purse | Capsella bursa-pastoris | 15 - 22.5 | 2 to 4-leaf |
| Chickweed | Stellaria media | 15 - 22.5 | 2 to 4-leaf |
| Stinkweed (Pennycress) | Thlaspi arvense | 15 - 22.5 | Cotyledon to 6-leaf |
| Lambsquarters | Chenopodium album | 22.5 | 2 to 4-leaf |
| Note: Rates are indicative. Always consult the product label for specific local recommendations. Data synthesized from multiple sources.[1][10] |
Experimental Protocol: Field Efficacy and Crop Safety Trial
This protocol outlines a standard methodology for evaluating the efficacy of this compound and its crop safety in a field setting.
4.1. Objective: To determine the efficacy of this compound applied alone and in tank-mixtures for broadleaf weed control and to assess the phytotoxicity to the target crop (e.g., Oilseed Rape).
4.2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 4.
-
Plot Size: 3 m x 10 m (30 m²).
4.3. Treatments (Example):
-
Untreated Weedy Check.
-
Weed-Free Check (maintained by hand weeding).
-
This compound-methyl @ 15 g a.i./ha.
-
This compound-methyl @ 22.5 g a.i./ha.
-
This compound-methyl @ 15 g a.i./ha + Adjuvant (Non-ionic surfactant @ 0.25% v/v).
-
This compound-methyl @ 15 g a.i./ha + [Tank-Mix Partner with different MOA, e.g., a Group F herbicide] @ labeled rate.
4.4. Application:
-
Timing: Post-emergence, when target weeds are at the 2-4 leaf stage and the crop is at the 2-6 leaf stage.[1]
-
Equipment: CO₂-pressurized backpack sprayer with flat-fan nozzles.
-
Spray Volume: 200 L/ha.
-
Pressure: 2.5 bar (250 kPa).
4.5. Data Collection and Assessments:
-
Weed Density: Count number of individuals of each weed species per quadrat (e.g., 0.25 m²) before spraying and at 14, 28, and 56 days after treatment (DAT).
-
Weed Biomass: Harvest above-ground weed biomass from quadrats at 56 DAT. Dry at 65°C to a constant weight.
-
Crop Injury: Visually assess phytotoxicity at 7, 14, and 28 DAT on a 0-100% scale (0 = no injury, 100 = complete crop death).
-
Crop Yield: Harvest the central area of each plot at crop maturity and adjust for moisture content.
4.6. Statistical Analysis: Data will be subjected to Analysis of Variance (ANOVA). Treatment means will be separated using a suitable post-hoc test (e.g., Tukey's HSD) at p ≤ 0.05.
Table 3: Hypothetical Efficacy and Crop Yield Data
| Treatment | Rate (g a.i./ha) | Weed Control (%) @ 28 DAT | Crop Injury (%) @ 14 DAT | Yield (t/ha) |
| Weedy Check | -- | 0 c | 0 c | 1.8 d |
| Weed-Free Check | -- | 100 a | 0 c | 3.5 a |
| This compound | 15 | 85 b | 2 c | 3.1 b |
| This compound + Adjuvant | 15 | 92 ab | 3 c | 3.2 b |
| This compound + Tank Mix | 15 + X | 98 a | 4 c | 3.4 a |
| Means in a column followed by the same letter are not significantly different (p > 0.05). This table serves as an example for data presentation. |
Resistance Management and IWM Program Example
To mitigate the risk of developing ALS-resistant weeds, this compound should be used within a multi-year strategy that limits selection pressure.
Key Resistance Management Principles:
-
Rotate Herbicides: Avoid using ALS inhibitors (Group B/2) on the same field in consecutive years.
-
Use Tank Mixtures: Combine this compound with herbicides that have a different, effective mode of action on the target weeds.[1]
-
Scout Fields: Monitor fields before and after application to detect any potential weed escapes that may indicate resistance.
-
Incorporate Non-Chemical Methods: Utilize cultural and mechanical practices to reduce the overall weed seed bank.[6][11]
-
Use Labeled Rates: Applying herbicides at rates lower than recommended can select for partially resistant individuals.
Table 4: Sample 4-Year IWM Rotation Incorporating this compound
| Year | Crop | Primary Herbicide Program (Example) | IWM Cultural/Mechanical Tactic |
| 1 | Oilseed Rape | Post-emergence: this compound + [Group F Herbicide] | Narrow row spacing to promote canopy closure. |
| 2 | Winter Wheat | Post-emergence: [Group O + K Herbicides] | Plant a competitive wheat variety. |
| 3 | Field Peas | Pre-emergence: [Group K Herbicide] | Use of cover crop post-harvest. |
| 4 | Barley | Post-emergence: [Group F + I Herbicides] | Strategic tillage to manage weed seed bank. |
This structured rotation ensures that herbicides with different modes of action are used across the crop cycle, significantly reducing the selection pressure for resistance to any single herbicide group, including the sulfonylureas.
References
- 1. pomais.com [pomais.com]
- 2. epa.gov [epa.gov]
- 3. Plant Production and Protection Division: What is Integrated Weed Management [fao.org]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. growiwm.org [growiwm.org]
- 7. Combating herbicide resistance: the role of integrated weed management (IWM) in modern agriculture | Field Notes | Illinois Extension | UIUC [extension.illinois.edu]
- 8. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 9. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. ijoear.com [ijoear.com]
Ethametsulfuron-Methyl in Crop Rotation: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the study of ethametsulfuron-methyl (B166122) in crop rotation systems. This compound-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds, primarily in oilseed rape (canola).[1] Its persistence in the soil, however, necessitates careful management of rotational crops to avoid phytotoxicity.[2] These notes offer insights into its mode of action, soil persistence, and analytical methods for its detection, along with protocols for conducting crop rotation studies.
Mode of Action and Phytotoxicity Symptoms
This compound-methyl is an acetolactate synthase (ALS) inhibitor.[1][3] ALS is a critical enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3][4] Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death in susceptible species.[3][5]
Symptoms of this compound-methyl injury in sensitive rotational crops are slow to develop, typically appearing one to two weeks after emergence.[6] Common symptoms include:
-
Stunting: A general reduction in plant growth and vigor.[7]
-
Chlorosis: Yellowing of the leaves, particularly interveinal chlorosis.[7][8]
-
Necrosis: Browning and death of plant tissues, often starting at the growing points.[8]
-
Abnormal Growth: In some cases, twisting or malformation of stems and leaves may be observed.[6] In pulse crops, injury can manifest as excessive branching or "stooling" as the main growing point is damaged.[8]
Soil Persistence and Dissipation
The persistence of this compound-methyl in the soil is a key factor in its potential for carryover injury to rotational crops. Its dissipation is influenced by several factors, including soil temperature, moisture, and pH. Degradation is generally faster in warmer, moister conditions.
Quantitative Data on this compound-Methyl Dissipation
| Parameter | Condition | Value | Reference |
| Half-life (t½) | Paddy soil, field trial (18 g a.i./ha) | 34.66 days | [9][10][11] |
| Half-life (t½) | Paddy soil, laboratory at 6°C | >100 days | [9][10][11] |
| Half-life (t½) | Paddy soil, laboratory at 25°C | 16.35 days | [9][10][11] |
| Half-life (t½) | Paddy soil, laboratory at 35°C | 10.35 days | [9][10][11] |
Plant-Back Intervals for Rotational Crops
To mitigate the risk of carryover injury, specific plant-back intervals must be observed. These intervals can vary based on the rotational crop, soil type, and environmental conditions.
| Rotational Crop | Minimum Plant-Back Interval | Reference |
| Spring Wheat | 10 months | [2] |
| Durum Wheat | 10 months | [2] |
| Barley | 10 months | [2] |
| Canola (rapeseed) | 22 months | [2] |
| Flax | 22 months | [2] |
| Lentils | 22 months | [2] |
| Dry Beans | 22 months | [2] |
| Field Peas | 22 months | [2] |
| Canary Seed | 22 months | [2] |
| Other Crops | Field bioassay required at 22 months | [2] |
Experimental Protocols
Protocol 1: Field Study for this compound-Methyl Carryover in a Crop Rotation System
This protocol outlines a field experiment to assess the persistence of this compound-methyl and its potential for carryover injury to subsequent sensitive crops.
1. Experimental Design and Plot Establishment:
-
Design: Randomized complete block design with a minimum of four replications.
-
Plot Size: Individual plots should be of adequate size to allow for multiple soil samplings and accommodate the planting of the rotational crop (e.g., 5m x 10m).
-
Treatments:
-
Untreated control.
-
This compound-methyl applied at the recommended rate for the initial crop (e.g., canola).
-
This compound-methyl applied at 2x the recommended rate to assess exaggerated carryover potential.
-
-
Buffer Zones: Establish buffer zones between plots to prevent cross-contamination from spray drift.
2. Herbicide Application:
-
Apply this compound-methyl to the initial crop (e.g., canola) at the appropriate growth stage as per product label recommendations.
-
Use a calibrated sprayer to ensure uniform application.
-
Record all application details, including date, time, weather conditions, and sprayer settings.
3. Soil Sampling:
-
Collect soil samples at regular intervals following herbicide application (e.g., 0, 30, 60, 90, 120, 180, and 365 days).
-
From each plot, collect a composite sample of at least 10 soil cores from the 0-15 cm depth.
-
For mobility assessment, additional samples can be collected from deeper soil profiles (e.g., 15-30 cm).
-
Store soil samples frozen (-20°C) prior to analysis to prevent further degradation of the herbicide.
4. Planting of Rotational Crop:
-
Following the harvest of the initial crop and the specified plant-back interval, plant a sensitive rotational crop (e.g., lentils, peas) across all plots.
-
Maintain standard agronomic practices for the rotational crop throughout its growing season.
5. Assessment of Phytotoxicity:
-
Visual Injury Ratings: At regular intervals after emergence of the rotational crop (e.g., 14, 28, and 56 days), visually assess each plot for signs of herbicide injury (stunting, chlorosis, necrosis). Use a rating scale of 0% (no injury) to 100% (complete plant death).
-
Plant Height and Biomass: At a key growth stage (e.g., peak vegetative growth), measure the height of a representative number of plants from each plot. Collect above-ground biomass from a defined area within each plot, dry to a constant weight, and record the dry weight.
-
Yield: Harvest the rotational crop from a designated area within each plot and determine the final yield.
Protocol 2: Analytical Method for this compound-Methyl Residue in Soil by HPLC-MS/MS
This protocol describes the extraction and analysis of this compound-methyl residues from soil samples.
1. Extraction:
-
Weigh 10 g of thawed, sieved soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) and shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
-
Combine the supernatants.
2. Clean-up (if necessary):
-
For soils with high organic matter, a solid-phase extraction (SPE) clean-up step may be required.
-
Pass the combined supernatant through a C18 SPE cartridge.
-
Elute the this compound-methyl with acetonitrile.
3. Analysis by HPLC-MS/MS:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Monitor the specific precursor and product ion transitions for this compound-methyl in multiple reaction monitoring (MRM) mode.
-
Quantification: Prepare a calibration curve using certified standards of this compound-methyl. The limit of detection (LOD) and limit of quantification (LOQ) in paddy soil have been reported as 1.10 x 10-6 ng and 1.27 x 10-3 µg·kg-1, respectively.[9][10][11]
Visualizations
Figure 1. Experimental workflow for an this compound-methyl crop rotation study.
References
- 1. pomais.com [pomais.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 7. mssoy.org [mssoy.org]
- 8. saskpulse.com [saskpulse.com]
- 9. Dynamics of this compound-Methyl Residue in Paddy Soils Revealed by HPLC-MS/MS | Luo | Journal of Agricultural Science | CCSE [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Identification of Ethametsulfuron Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques and protocols for the identification and quantification of ethametsulfuron and its primary metabolites. The methodologies described herein are essential for environmental fate studies, residue analysis, and toxicological assessments.
Introduction
This compound-methyl (B166122) is a selective sulfonylurea herbicide used for the control of broadleaf weeds.[1] Understanding its metabolic fate in various environmental matrices is crucial for assessing its potential impact. The primary metabolic transformations of this compound involve O-de-ethylation and N-demethylation of the triazine ring, as well as cleavage of the sulfonylurea bridge and opening of the triazine ring.[2] The major metabolites identified in plants are O-desethylthis compound-methyl and N-desmethyl-O-desethylthis compound-methyl.[3] This document outlines detailed protocols for the extraction and analysis of these metabolites from soil and plant samples using advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).
Metabolic Pathways of this compound
The metabolism of this compound proceeds through several key pathways, primarily involving alterations to the triazine ring and cleavage of the sulfonylurea bridge. The identified pathways include O-dealkylation, N-dealkylation, and ultimately, the opening of the triazine ring structure.[2]
Experimental Protocols
Sample Preparation: QuEChERS Protocol for Soil and Plant Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[4][5][6]
Materials:
-
Homogenized soil or plant sample
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (for samples with high pigment content)
-
Centrifuge tubes (50 mL and 15 mL)
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples with low water content (<80%), add an appropriate amount of water to bring the total water volume to approximately 10 mL.
-
Vortex or shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of MgSO₄ agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing:
-
150 mg anhydrous MgSO₄
-
50 mg PSA
-
50 mg C18
-
For samples with high chlorophyll (B73375) content (e.g., leafy greens), add 7.5 mg of GCB.
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract.
-
-
Final Preparation:
-
Transfer an aliquot of the final extract into an autosampler vial.
-
The extract is now ready for UPLC-Q-TOF/MS analysis.
-
UPLC-Q-TOF/MS Analysis
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 2.5 - 3.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (or MSE)
-
Mass Range: m/z 50 - 1000
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS or MSE acquisition to obtain fragment ion spectra for structural elucidation.
Data Presentation
The following table summarizes typical performance data for the analysis of sulfonylurea herbicides using LC-MS/MS based methods. These values are representative and may vary depending on the specific matrix and instrumentation.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| This compound-methyl | Soil | - | 0.01 | 89.7-104.3 | ≤9.8 | [7] |
| Chlorsulfuron | Strawberry | 0.001-0.002 | 0.005-0.1 | 70-84 | <14 | [8] |
| Metsulfuron-methyl | Cereals | - | 10 | - | - | [9] |
| Various Sulfonylureas | Tomatoes | 0.003 | 0.008-0.009 | 70-120 | <20 | [4] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical process for identifying this compound metabolites.
References
- 1. epa.gov [epa.gov]
- 2. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and fate of [(14)C]this compound-methyl in rutabaga (Brassica napobrassica Mill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of sulfonylurea herbicides in tomatoes using the QuEChERS method coupled with HPLC [ouci.dntb.gov.ua]
- 6. QuEChERS: Home [quechers.eu]
- 7. researchgate.net [researchgate.net]
- 8. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Field Trial Methodology of Ethametsulfuron Performance Evaluation
Introduction
Ethametsulfuron-methyl (B166122) is a selective, systemic sulfonylurea herbicide used for the post-emergence control of a wide spectrum of broadleaf weeds in crops such as oilseed rape (canola).[1] Its efficacy is influenced by various factors including application timing, weed growth stage, and environmental conditions.[1][2] These application notes provide detailed protocols for conducting field trials to evaluate the performance of this compound, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound-methyl's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][3][4][5] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][4] By blocking ALS, this compound-methyl halts protein synthesis and cell division in susceptible plants, leading to a cessation of growth, chlorosis, and eventual necrosis.[1][4] The herbicide is absorbed through both the foliage and roots and is translocated throughout the plant.[1][4]
Experimental Protocols
A robust field trial is essential for the accurate evaluation of herbicide performance. The following protocols outline the key steps for conducting a field trial for this compound.
Site Selection and Experimental Design
-
Site Selection : Choose a site with a uniform weed population of the target species and consistent soil type.[6] Ensure the site has not been treated with herbicides having a similar mode of action in the previous season to avoid confounding results.
-
Plot Size : Individual plot sizes should be large enough to allow for representative sampling and to minimize edge effects. A common plot size is 2-3 meters wide by 8-10 meters long.
-
Treatments : Include a range of this compound application rates, a negative control (untreated), and a positive control (a standard commercial herbicide).[8] Tank mixes with other herbicides can also be included as separate treatments.[1]
Treatment Application
-
Timing : Apply this compound post-emergence when target weeds are at the 2 to 4-leaf stage for optimal efficacy.[1]
-
Equipment : Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform spray coverage.[1]
-
Environmental Conditions : Apply the herbicide under favorable weather conditions, typically with temperatures between 15-25°C and good soil moisture.[1] Avoid application during high winds to prevent drift, or when rain is expected within a few hours.[8][9] Record all environmental conditions at the time of application.[8]
Data Collection
Collect data at multiple time points after application (e.g., 7, 14, 28, and 56 days after treatment) and at crop harvest.
-
Weed Control Efficacy :
-
Visual Assessment : Rate weed control on a scale of 0% (no effect) to 100% (complete weed death) for each target weed species.[6]
-
Weed Density : Count the number of individual weeds of each target species per unit area (e.g., per square meter).
-
Weed Biomass : Collect all above-ground weed material from a defined area (e.g., a 0.25 m² quadrat), dry it to a constant weight, and record the dry weight.
-
-
Crop Tolerance (Phytotoxicity) :
-
Visual Injury Assessment : Rate crop injury on a scale of 0% (no injury) to 100% (crop death). Note symptoms such as stunting, chlorosis, or necrosis.[8]
-
Crop Stand Count : Count the number of crop plants per unit area.
-
Crop Height : Measure the height of a representative number of crop plants per plot.
-
-
Crop Yield : At maturity, harvest the crop from a designated area within each plot and determine the grain yield, adjusting for moisture content.
Data Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.[8] Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Experimental Treatment Details
| Treatment No. | Active Ingredient(s) | Formulation | Application Rate (g a.i./ha) | Application Timing |
| 1 | Untreated Control | - | 0 | - |
| 2 | This compound-methyl | 75% WDG | 15 | 2-4 leaf stage of weeds |
| 3 | This compound-methyl | 75% WDG | 20 | 2-4 leaf stage of weeds |
| 4 | This compound-methyl | 75% WDG | 25 | 2-4 leaf stage of weeds |
| 5 | Standard Herbicide | [Specify] | [Specify] | [Specify] |
| 6 | This compound + [Tank-mix partner] | [Specify] | [Specify] + [Specify] | 2-4 leaf stage of weeds |
Table 2: Weed Control Efficacy (% Control) at 28 Days After Treatment (DAT)
| Treatment No. | Shepherd's Purse | Chickweed | Wild Mustard | Lambsquarters |
| 1 | 0 | 0 | 0 | 0 |
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| LSD (p<0.05) |
Table 3: Crop Phytotoxicity (% Injury) and Stand Count
| Treatment No. | Visual Injury at 14 DAT (%) | Crop Stand (plants/m²) |
| 1 | 0 | |
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| LSD (p<0.05) |
Table 4: Crop Yield Data
| Treatment No. | Yield ( kg/ha ) | % of Untreated Control |
| 1 | 100 | |
| 2 | ||
| 3 | ||
| 4 | ||
| 5 | ||
| 6 | ||
| LSD (p<0.05) |
Following these detailed protocols will enable researchers to conduct thorough and reliable field trials for the performance evaluation of this compound. The standardized methodology for experimental design, application, data collection, and analysis will ensure the generation of high-quality, comparable data, which is crucial for product development and registration.
References
- 1. pomais.com [pomais.com]
- 2. canr.msu.edu [canr.msu.edu]
- 3. epa.gov [epa.gov]
- 4. pomais.com [pomais.com]
- 5. This compound-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 6. peaceforageseed.ca [peaceforageseed.ca]
- 7. Crop Protection Trial Software for Data Management - Agronomix [agronomix.com]
- 8. trialsupplies.com.au [trialsupplies.com.au]
- 9. echem.com.au [echem.com.au]
Application Note: Quantification of Ethametsulfuron in Soil using Liquid Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethametsulfuron-methyl (ESM) is a sulfonylurea herbicide widely used for the control of broad-leaved weeds.[1] Its persistence and potential environmental impact necessitate sensitive and reliable analytical methods for its quantification in various matrices, including soil. This application note details a robust and validated method for the determination of this compound in soil samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method described herein provides high sensitivity, selectivity, and accuracy, making it suitable for environmental monitoring and residue analysis.
Experimental Protocols
1. Sample Preparation (Soil Matrix)
This protocol is adapted from a method for the analysis of ESM in paddy soil.[2]
-
Sample Collection and Pre-treatment: Collect topsoil samples (0-10 cm). Air-dry the samples in the shade and sieve through a 40-mesh sieve to ensure homogeneity.[2]
-
Extraction:
-
Weigh 20 g of the prepared soil sample into a 250 mL triangular flask.
-
Add 40 mL of acetonitrile (B52724) to the flask.
-
Vortex the mixture for 15 minutes.
-
Filter the extract, discarding the solid residue.
-
-
Liquid-Liquid Partitioning:
-
Transfer the filtrate to a polyethylene (B3416737) tube pre-loaded with 5 g of NaCl.
-
Vortex for 1 minute and then let it stand for 15 minutes to allow for phase separation.
-
-
Cleanup:
-
Take 1 mL of the acetonitrile supernatant and transfer it into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carbograph.[2]
-
Vortex and then centrifuge.
-
Filter the resulting supernatant through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: An Agilent 6410 Triple Quadrupole LC-MS/MS system or equivalent.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase: A gradient of 0.2% (v/v) formic acid in water (A) and acetonitrile (B).
-
Gradient: A typical gradient starts with a high aqueous component and ramps up the organic phase to elute the analyte.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 411.2
-
Product Ion 1 (Quantifier, m/z): 168.1
-
Product Ion 2 (Qualifier, m/z): 196.1
-
Collision Energy (V): 30 (for 168.1) and 15 (for 196.1).
-
-
Source Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 400°C
-
Desolvation Gas Flow: 800 L/h
-
-
Data Presentation
Method Validation Data
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.[1][4]
Table 1: Linearity
| Analyte | Calibration Range (mg/L) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 0.001 - 0.1 | y = 994.04x - 157.25 | 0.9998 |
Table 2: Sensitivity
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|
| this compound | 1.10 x 10⁻⁶ ng | 1.27 x 10⁻³ µg/kg |
Table 3: Accuracy and Precision
| Analyte | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
|---|---|---|---|
| This compound | 0.2 | 100.16 | 7.42 |
| | 2 | 85.56 | 9.69 |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ethametsulfuron-Induced Crop Injury in Canola
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing ethametsulfuron-induced injury in canola (Brassica napus).
Frequently Asked Questions (FAQs)
Q1: What is This compound-methyl (B166122) and how does it work?
This compound-methyl is a selective, post-emergence sulfonylurea herbicide used to control broadleaf weeds in canola.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] By blocking this pathway, the herbicide halts cell division and growth in susceptible plants, leading to their eventual death.[1]
Q2: What are the visual symptoms of this compound injury in canola?
Symptoms of this compound injury in canola can vary in severity and may be confused with other stressors like cold temperatures or nutrient deficiencies.[3][4][5] It is crucial to verify initial symptoms with subsequent observations of true leaves and overall plant development.[4]
-
Mild Symptoms:
-
Severe Symptoms:
Q3: What factors can increase the risk of this compound injury to canola?
Several factors related to soil properties, environmental conditions, and application practices can heighten the risk of canola injury.
-
Soil Properties:
-
pH: this compound is more persistent and available for plant uptake in alkaline soils (pH > 6.8), increasing the risk of carryover injury.[7][8] Conversely, degradation is faster in acidic soils.[7]
-
Organic Matter: Soils with low organic matter have reduced microbial degradation and less herbicide adsorption, making more of the chemical available for plant uptake and potential injury.[4][9]
-
Texture: Coarse-textured soils with low clay content allow for greater herbicide availability and have a higher potential for injury.[4]
-
-
Environmental Conditions:
-
Application Practices:
-
Tank Contamination: Improper cleaning of spray equipment can lead to contamination of subsequent applications with this compound, causing injury to sensitive crops like canola.[3]
-
Tank-Mixing with Grass Herbicides: Tank-mixing this compound with certain graminicides (grass herbicides) can increase the likelihood and severity of canola injury.[5][11] This is thought to be due to the grass herbicides impairing the canola plant's ability to metabolize this compound.[5]
-
Q4: Can this compound injury be mitigated once it has occurred?
While prevention is the most effective strategy, some research suggests that the application of certain compounds can help alleviate herbicide-induced stress in plants.
-
Herbicide Safeners: Safeners are chemical agents that can protect crops from herbicide injury without compromising weed control.[12][13]
-
Brassinosteroids (BRs): These are a class of plant hormones that have been shown to protect plants from various environmental stresses.[6] Laboratory and field studies have indicated that applying brassinosteroids, for instance through a seed-soaking treatment, can protect crops like rice and maize from the phytotoxicity induced by this compound.[14]
-
Troubleshooting Guides
Problem: Canola is showing signs of stunting, yellowing, and purpling after this compound application.
| Possible Cause | Troubleshooting Steps |
| Direct Herbicide Injury | 1. Confirm Symptoms: Compare the observed symptoms with the classic signs of this compound injury (see FAQ 2). Note the pattern of injury in the field. Is it uniform, in patches, or along sprayer tracks?[5] 2. Review Application Records: Check application rates, timing, and weather conditions during and after spraying. 3. Collect Plant and Soil Samples: For a definitive diagnosis, collect affected and unaffected plant tissue, as well as soil samples from the affected areas for residue analysis. |
| Herbicide Carryover from Previous Season | 1. Check Field History: Review the herbicide application records from the previous one to two years for the use of this compound or other persistent Group 2 herbicides.[4] 2. Assess Soil Conditions: Consider if soil pH, organic matter, and recent weather patterns (especially drought) could have contributed to herbicide persistence.[4][8] 3. Soil Bioassay: Conduct a pot bioassay with a sensitive species like canola using soil from the affected field to confirm the presence of biologically active herbicide residues. |
| Tank Contamination | 1. Observe Injury Pattern: Look for injury patterns that correspond to the sprayer's path, such as streaks of damage that lessen with distance from the start of a spray load.[5] 2. Review Sprayer Cleanout Procedures: Assess the thoroughness of the cleaning process used before the application of the subsequent product. |
| Nutrient Deficiency or Cold Stress | 1. Soil and Tissue Testing: Analyze soil and plant tissue for nutrient levels to rule out deficiencies that can mimic herbicide injury symptoms, such as sulfur deficiency causing purpling.[4] 2. Evaluate Weather Data: Check temperature records for cold snaps that could have occurred after canola emergence, which can also cause purpling and stunting.[4] |
Data Presentation
Table 1: Factors Influencing this compound-Methyl Persistence and Canola Injury Risk
| Factor | Condition Increasing Risk | Rationale |
| Soil pH | High pH (>6.8) | Reduced chemical hydrolysis, leading to longer persistence.[7][8] |
| Soil Organic Matter | Low | Decreased microbial degradation and less herbicide adsorption to soil particles.[4][9] |
| Soil Texture | Coarse (sandy) | Lower adsorption of herbicide to soil particles, increasing its availability for plant uptake.[4] |
| Moisture | Drought | Reduced microbial and hydrolytic breakdown of the herbicide.[4] |
| Temperature | Cool | Slower microbial degradation of the herbicide.[4][10] |
Table 2: Impact of Tank-Mixing this compound with Grass Herbicides on Canola Yield
| This compound Tank-Mix Partner | Potential for Canola Injury | Observed Canola Yield Loss Range |
| Haloxyfop | High | Up to 97% |
| Fluazifop / Fluazifop-P | High | Not specified, but high potential for yield loss |
| Quizalofop / Quizalofop-P | Moderate to High | 59% to not significant |
| Sethoxydim | Low | Generally no significant yield loss |
Data compiled from a study by Harker et al.[5]
Experimental Protocols
Protocol 1: Assessing this compound Phytotoxicity in Canola
Objective: To quantify the level of injury and impact on growth and yield of canola exposed to different rates of this compound.
Materials:
-
Canola seed of the desired cultivar.
-
This compound-methyl herbicide formulation.
-
Calibrated research plot sprayer.
-
Materials for data collection (e.g., quadrat, measuring tape, plant stakes, harvest bags, weigh scale).
-
Field plots with uniform soil characteristics.
Experimental Design:
-
Treatments:
-
Untreated control (no herbicide).
-
Weed-free control (hand-weeded or treated with a non-injurious herbicide).
-
This compound at the recommended rate (1X).
-
This compound at twice the recommended rate (2X) to simulate overlap.
-
This compound at half the recommended rate (0.5X).
-
-
Plot Layout: Randomized Complete Block Design (RCBD) with at least four replications.
-
Plot Size: Sufficiently large to minimize edge effects (e.g., 2m x 10m).
Procedure:
-
Planting: Sow canola at the recommended seeding rate and depth for the region.
-
Herbicide Application: Apply this compound treatments at the 2- to 4-leaf stage of canola growth using a calibrated sprayer. Record environmental conditions at the time of application.
-
Data Collection:
-
Visual Injury Ratings: Assess phytotoxicity at 7, 14, 21, and 28 days after application (DAA) using a 0-100% scale (0% = no injury, 100% = plant death).
-
Plant Height: Measure the height of 10 randomly selected plants per plot at 28 DAA and at flowering.
-
Above-ground Biomass: At the end of the vegetative stage, harvest the above-ground biomass from a known area (e.g., 1m²) in each plot. Dry the samples to a constant weight.
-
Yield: Harvest the center rows of each plot at maturity. Clean the seed and determine the yield, adjusting for moisture content.
-
Protocol 2: Evaluating the Efficacy of a Safener (Brassinosteroid) for Mitigating this compound Injury
Objective: To determine if a brassinosteroid application can reduce this compound-induced injury and yield loss in canola.
Materials:
-
Canola seed.
-
This compound-methyl herbicide.
-
Brassinosteroid (e.g., 24-epibrassinolide) solution at a predetermined concentration.
-
Calibrated research plot sprayer.
-
Equipment for seed treatment (if applicable).
Experimental Design:
-
Treatments:
-
Untreated control.
-
Brassinosteroid only.
-
This compound only (at a rate known to cause moderate injury, e.g., 1.5X).
-
This compound + Brassinosteroid (applied as a seed treatment, foliar spray prior to, or tank-mixed with the herbicide).
-
-
Plot Layout: RCBD with at least four replications.
Procedure:
-
Safener Application:
-
Seed Treatment: Coat canola seeds with the brassinosteroid solution before planting.
-
Foliar Spray: Apply the brassinosteroid solution to canola seedlings at a specified time before or after the herbicide application.
-
Tank-Mix: If compatible, mix the brassinosteroid with the this compound solution for a single application.
-
-
Herbicide Application: Apply this compound at the 2- to 4-leaf stage.
-
Data Collection: Follow the same data collection procedures as in Protocol 1 (visual injury, plant height, biomass, and yield) to compare the level of injury and recovery between treatments with and without the safener.
Protocol 3: Soil Residue Analysis for this compound-Methyl using HPLC-MS/MS
Objective: To quantify the concentration of this compound-methyl in soil samples.
Materials:
-
Soil samples from the field.
-
Acetonitrile (B52724) (HPLC grade).
-
Sodium chloride (NaCl).
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and Carb).
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
-
This compound-methyl analytical standard.
Procedure (based on a modified QuEChERS method):
-
Sample Preparation: Air-dry soil samples and sieve them.
-
Extraction:
-
Weigh 20g of soil into a centrifuge tube.
-
Add 40 mL of acetonitrile and vortex for 15 minutes.
-
Filter the extract.
-
Add 5g of NaCl to the filtrate, vortex for 1 minute, and allow the layers to separate.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the acetonitrile (upper) layer and add it to a microcentrifuge tube containing C18 and Carb sorbents.
-
Vortex for 30 seconds and then centrifuge.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the sample using an HPLC-MS/MS system equipped with a C18 column.
-
Quantify the this compound-methyl concentration by comparing the peak area to a calibration curve prepared from the analytical standard.
-
Visualizations
Caption: Mechanism of this compound-methyl herbicide action.
Caption: Workflow for assessing herbicide phytotoxicity in canola.
References
- 1. researchgate.net [researchgate.net]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. epa.gov [epa.gov]
- 4. albertacanola.com [albertacanola.com]
- 5. canadianagronomist.ca [canadianagronomist.ca]
- 6. mdpi.com [mdpi.com]
- 7. Response of four canola populations to this compound | Weed Science | Cambridge Core [cambridge.org]
- 8. pnwcanola.org [pnwcanola.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bioone.org [bioone.org]
- 11. ag.ndsu.edu [ag.ndsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Ethametsulfuron Extraction from Soil Samples
Welcome to the technical support center for improving ethametsulfuron extraction efficiency from soil samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from soil?
A1: The most frequently cited and effective method is solvent extraction using acetonitrile (B52724), often followed by a cleanup step before analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][2] This approach is favored for its simplicity, efficiency, and compatibility with modern analytical instruments.
Q2: What kind of extraction efficiency can I expect?
A2: Extraction efficiency, often measured as recovery, can be quite high. Studies have shown recoveries ranging from 85.56% to 100.16% in paddy soil when spiked at concentrations of 0.2 and 2 mg/kg.[1][2] However, efficiency is highly dependent on soil type and experimental conditions. For instance, with related sulfonylurea herbicides, recovery can be around 90% in soils with low organic matter but can drop to between 50% and 70% in soils with high organic matter content.[3]
Q3: What are the key factors that influence the extraction efficiency of this compound?
A3: Several factors can significantly impact your extraction efficiency.[4][5] These include:
-
Soil Properties: Soil pH, organic matter content, and texture are critical. High organic matter can sometimes lead to co-extraction of interfering substances.[3]
-
Extraction Solvent: The choice of solvent is crucial. Acetonitrile is widely used for its effectiveness in extracting this compound.[1][2]
-
Solvent-to-Soil Ratio: A sufficient volume of solvent is needed to ensure thorough extraction.
-
Extraction Time and Agitation: Adequate shaking or vortexing time is necessary to allow the solvent to penetrate the soil matrix and dissolve the analyte.[5]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may risk degrading the analyte.[4]
Q4: My recoveries are low. What are the most likely causes?
A4: Low recoveries can stem from several issues. Please refer to our troubleshooting guide below for a systematic approach to diagnosing the problem. Common culprits include incomplete extraction due to insufficient shaking or solvent volume, analyte degradation, or issues with the cleanup or analytical steps.
Q5: Are there alternative extraction methods to consider?
A5: Besides the standard liquid-liquid extraction, other techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used for pesticide residue analysis in soil and could be adapted for this compound.[6] Anion exchange membranes have also been explored for related sulfonylurea herbicides, showing promise for assessing the bioavailable fraction in soil.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound from soil samples.
Issue 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Solvent-to-Soil Ratio | Increase the volume of extraction solvent (e.g., acetonitrile) relative to the soil mass. A common starting point is a 2:1 ratio (e.g., 40 mL solvent for 20 g soil).[2] | A higher solvent volume ensures complete wetting of the soil and provides a sufficient gradient for the analyte to partition into the liquid phase. |
| Insufficient Agitation/Extraction Time | Increase the vortex or shaking time to at least 15 minutes.[2] Ensure vigorous mixing to break up soil aggregates. | Proper agitation is essential for the solvent to access the analyte bound to soil particles. |
| Soil Matrix Effects | For soils high in organic matter, consider a cleanup step after the initial extraction, such as adding C18 or Carbograph.[1] Alternatively, a QuEChERS d-SPE (dispersive solid-phase extraction) cleanup can be effective.[6] | High organic content can lead to the co-extraction of polymeric materials and other interferences that can suppress the analyte signal during analysis or bind the analyte in the extract.[3] |
| Analyte Degradation | Process samples promptly after collection and store them at -20°C if immediate extraction is not possible.[2] Avoid excessively high temperatures during any evaporation steps. | This compound, like other sulfonylurea herbicides, can be susceptible to degradation under certain pH and temperature conditions.[8] |
| pH of Extraction Solvent | While acetonitrile is typically used without pH adjustment, for some sulfonylureas, buffering the extraction solution to a neutral or slightly alkaline pH can improve recovery, as their solubility is pH-dependent. | This compound is an acidic herbicide, and its solubility in the aqueous phase of the soil can be influenced by pH. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Explanation |
| Non-Homogeneous Soil Samples | Ensure soil samples are thoroughly dried, sieved (e.g., through a 40-mesh sieve), and mixed before taking a subsample for extraction.[2] | This compound may not be uniformly distributed in the field soil. Homogenization ensures that each subsample is representative of the whole. |
| Inconsistent Sample Handling | Standardize all steps of the protocol, including weighing, solvent addition, shaking time, and temperature. Use calibrated equipment. | Minor variations in the procedure can accumulate and lead to significant differences in results between replicates. |
| Instrumental Instability | Check the performance of your HPLC-MS/MS system. Run a system suitability test with standards to ensure consistent response. | Variability may originate from the analytical instrument rather than the extraction process itself. |
Quantitative Data Summary
The following table summarizes recovery data for this compound and a related sulfonylurea herbicide from soil samples as reported in scientific literature.
| Herbicide | Soil Type | Fortification Level | Extraction Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound-methyl (B166122) | Paddy Soil | 0.2 mg/kg | Acetonitrile Extraction | 100.16 | 7.42 | [1][2] |
| This compound-methyl | Paddy Soil | 2 mg/kg | Acetonitrile Extraction | 85.56 | 9.69 | [1][2] |
| Metsulfuron-methyl | Low Organic Matter Soil | Not Specified | Methanol/Water Buffer | ~90 | Not Specified | [3] |
| Metsulfuron-methyl | High Organic Matter Soil | Not Specified | Methanol/Water Buffer | 50 - 70 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Acetonitrile-Based Extraction for this compound in Soil
This protocol is adapted from methodologies used for the analysis of this compound-methyl residues in paddy soil.[1][2]
-
Sample Preparation:
-
Air-dry the collected soil samples in the shade.
-
Sieve the dried soil through a 40-mesh sieve to remove stones and large debris and to homogenize the sample.
-
-
Extraction:
-
Weigh 20 g of the prepared soil into a 250 mL flask.
-
Add 40 mL of acetonitrile to the flask.
-
Vortex or shake vigorously for 15 minutes to ensure thorough mixing.
-
-
Phase Separation & Cleanup:
-
Filter the extract to separate the acetonitrile from the soil sediment.
-
For cleanup, transfer 1 mL of the acetonitrile supernatant into an Eppendorf tube containing 10 mg of C18 and 15 mg of Carbograph powder.
-
Vortex briefly and then centrifuge to pellet the cleanup material.
-
-
Final Preparation for Analysis:
-
Take the supernatant from the cleanup step.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for analysis by HPLC-MS/MS.
-
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. srs.fs.usda.gov [srs.fs.usda.gov]
- 4. What factors affect extraction efficiency? [proseaworld.com]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a quick and easy extraction method for the determination of emerging contaminants and pesticide residues in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of chemical extraction and bioassay for measurement of metsulfuron in soil | Weed Science | Cambridge Core [cambridge.org]
- 8. epa.gov [epa.gov]
Ethametsulfuron Analytical Method Validation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for ethametsulfuron.
Frequently Asked Questions (FAQs)
1. What are the most common analytical techniques for this compound analysis?
The most prevalent analytical techniques for the determination of this compound residues are High-Performance Liquid Chromatography (HPLC) coupled with either a Diode-Array Detector (DAD/UV) or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).[1][2] LC-MS/MS is particularly well-suited for detecting trace levels of this compound in complex matrices such as soil, water, and various crops.[2][3]
2. Which sample preparation method is recommended for this compound?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound from various sample matrices.[4][5][6] Modifications to the standard QuEChERS procedure, such as adjusting the solvent and salt composition or the type and amount of dispersive solid-phase extraction (dSPE) sorbents, may be necessary to optimize recovery and cleanup for specific matrices.[7][8]
3. What are the typical validation parameters for an this compound analytical method?
A validated analytical method for this compound should include the following parameters as per ICH and other regulatory guidelines:[9][10]
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.[9]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[1][10]
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed through recovery studies at different fortification levels.[2][4]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is usually expressed as the relative standard deviation (RSD).[2][4]
-
Limit of Detection (LOD): The lowest amount of this compound that can be detected but not necessarily quantified.[1][10]
-
Limit of Quantification (LOQ): The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy.[1][10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of this compound in the analytical standards and in the sample matrix under specific storage conditions.[11][12]
4. How should I prepare and store this compound standard solutions?
This compound standard stock solutions are typically prepared in a high-purity solvent such as acetonitrile (B52724) or ethyl acetate (B1210297).[12][13] It is recommended to store stock solutions in a freezer at temperatures below -10°C to ensure long-term stability.[13] Working standards, which are dilutions of the stock solution, should be prepared fresh as needed. For base-labile pesticides like some sulfonylureas, acidification of the solvent (e.g., with acetic acid) can improve stability.[11] Always monitor for precipitation, especially at low temperatures.[11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Extraction | Increase shaking/vortexing time during the QuEChERS extraction step. Ensure the sample is well-homogenized with the extraction solvent. For dry samples like soil, pre-hydration with water may be necessary.[7][14] | This compound can have strong interactions with soil and other complex matrices, requiring sufficient energy and time for complete extraction.[14] |
| Analyte Degradation | For pH-sensitive sulfonylureas, use a buffered QuEChERS method (e.g., citrate (B86180) or acetate buffering) to maintain a stable pH during extraction.[7] | This compound may be susceptible to degradation under certain pH conditions. Buffering the sample matrix can prevent this. |
| Loss During Cleanup | The choice of dSPE sorbent is critical. Primary Secondary Amine (PSA) can remove acidic interferences but may also retain acidic analytes. Graphitized Carbon Black (GCB) is effective for pigment removal but can cause low recovery of planar pesticides. Optimize the type and amount of sorbent used.[7][15] | The dSPE sorbents can have unintended interactions with the target analyte, leading to its removal from the sample extract. |
| Poor Phase Separation | Ensure the correct ratio of solvent to salt is used in the QuEChERS method. Centrifuge at a sufficient speed and for an adequate duration to achieve a clean separation of the organic and aqueous layers.[14] | Incomplete phase separation can lead to the loss of analyte in the aqueous phase or the transfer of interfering substances into the organic layer. |
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Fronting)
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Stationary Phase | For basic compounds that may exhibit tailing, lower the mobile phase pH (e.g., to pH 2-3) to protonate residual silanol (B1196071) groups on the silica-based column. Consider using a column with end-capping or a different stationary phase chemistry.[16][17][18] | Residual silanol groups on the HPLC column can interact with the analyte, causing peak tailing.[17][18] |
| Column Overload | Reduce the injection volume or dilute the sample.[19][20] | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[19] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[16][20] | Excessive volume outside of the column can cause band broadening and peak tailing.[16] |
| Inappropriate Injection Solvent | Dissolve the final extract in a solvent that is of similar or weaker elution strength than the initial mobile phase.[19] | A strong injection solvent can cause the analyte to move too quickly at the head of the column, resulting in a distorted peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[16][17] | Accumulation of matrix components on the column can degrade its performance over time. |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)
| Potential Cause | Troubleshooting Step | Explanation |
| Co-eluting Matrix Components | Improve the cleanup step in your sample preparation to remove more interfering compounds. This may involve testing different dSPE sorbents or using a cartridge-based SPE cleanup.[7][21] | Matrix components that elute at the same time as this compound can interfere with the ionization process in the mass spectrometer.[22][23] |
| Ionization Competition | Use matrix-matched calibration standards for quantification. This involves preparing your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.[4][24] | This compensates for signal suppression or enhancement by ensuring that the standards and samples are affected by the matrix in the same way. |
| Insufficient Chromatographic Separation | Optimize the HPLC gradient to better separate this compound from the bulk of the matrix components.[23] | Increasing the separation between the analyte and interfering compounds can reduce their impact on ionization. |
| Sample Dilution | If sensitivity allows, dilute the final sample extract before injection.[21] | Diluting the sample reduces the concentration of matrix components, thereby minimizing their effect on the analyte's signal. |
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of this compound and other sulfonylureas from published methods.
Table 1: HPLC-MS/MS Method Validation Data for this compound in Paddy Soil
| Parameter | Value | Reference |
| Linearity Range | 0.001 - 0.1 mg/L | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| LOD | 1.10 x 10⁻⁶ ng | [2] |
| LOQ | 1.27 x 10⁻³ µg/kg | [2] |
| Recovery (at 0.2 and 2 mg/kg) | 85.56% - 100.16% | [2] |
| RSD (n=5) | 7.42% - 9.69% | [2] |
Table 2: HPLC-DAD Method Validation Data for this compound in Various Crops
| Parameter | Value | Reference |
| LOQ | 0.01 mg/kg | [1] |
| Recovery (at 0.05, 0.1, and 0.5 mg/kg) | 86.12% - 116.26% | [1] |
| RSD | < 10% | [1] |
Experimental Protocols
Protocol 1: this compound Residue Analysis in Soil using QuEChERS and LC-MS/MS
This protocol is a generalized procedure based on common practices.[2][14] Optimization may be required for specific soil types.
1. Sample Preparation and Extraction (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[14]
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard if used.
-
Shake vigorously for 5 minutes to extract the this compound.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake for 2 minutes to induce phase separation.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[14]
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is the final extract.
3. LC-MS/MS Analysis
-
Transfer the final extract into an autosampler vial.
-
Dilute the extract with the initial mobile phase if necessary to reduce matrix effects.
-
Inject into the LC-MS/MS system.
-
HPLC Column: C18 column (e.g., 100 x 2.1 mm, 3 µm).[25]
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a modifier like 0.1% formic acid to improve peak shape and ionization.
-
Detection: Tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound for confirmation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjarr.com [wjarr.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. hpc-standards.com [hpc-standards.com]
- 13. accustandard.com [accustandard.com]
- 14. unitedchem.com [unitedchem.com]
- 15. scispace.com [scispace.com]
- 16. uhplcs.com [uhplcs.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 20. chromtech.com [chromtech.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Accounting for matrix effects of pesticide residue liquid chromatography/electrospray ionisation mass spectrometric determination by treatment of background mass spectra with chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. weber.hu [weber.hu]
Technical Support Center: Optimizing HPLC-MS/MS for Ethametsulfuron Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC-MS/MS parameters for the detection of ethametsulfuron.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using HPLC-MS/MS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal Intensity | Sample Preparation: Inefficient extraction, analyte degradation during preparation. | - Review and optimize the extraction procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for pesticide residue analysis.[1][2][3] - Ensure proper storage of samples and standards to prevent degradation. This compound-methyl (B166122) standard solutions should be stored at 2-10°C.[4] - For dry samples, ensure adequate hydration before extraction. |
| HPLC Conditions: Improper mobile phase composition, column contamination, incorrect injection volume. | - Verify the mobile phase composition and pH. For sulfonylurea herbicides, a common mobile phase consists of water and methanol (B129727) or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate.[5] - Flush the column with a strong solvent to remove potential contaminants. - Check the injection volume and ensure the autosampler is functioning correctly. | |
| MS/MS Parameters: Incorrect precursor/product ion selection, suboptimal collision energy (CE) or declustering potential (DP). | - Verify the selected MRM transitions for this compound. For this compound-methyl, a common precursor ion is m/z 411.2, with product ions at m/z 196.1 and 168.1.[5] - Optimize CE and DP by infusing a standard solution and performing a parameter ramp to find the values that yield the highest signal intensity.[6] | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | HPLC Conditions: Column degradation, mismatched solvent between sample and mobile phase, column overloading. | - Replace the analytical column if it has degraded. - Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. - Dilute the sample to avoid overloading the column. |
| Sample Matrix Effects: Co-eluting matrix components interfering with the analyte signal. | - Employ matrix-matched calibration standards to compensate for matrix effects.[7][8][9] - Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering compounds.[10] | |
| Inconsistent Retention Times | HPLC System: Leaks in the system, fluctuating pump pressure, temperature variations. | - Check for leaks at all fittings and connections. - Purge the pump to remove any air bubbles and ensure a stable flow rate. - Use a column oven to maintain a consistent temperature. |
| Mobile Phase: Inadequate mobile phase equilibration, changes in mobile phase composition. | - Ensure the column is properly equilibrated with the mobile phase before injecting samples. - Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation. | |
| High Background Noise | System Contamination: Contaminated mobile phase, column, or MS source. | - Use high-purity solvents and reagents. - Clean the MS ion source according to the manufacturer's instructions. - Run blank injections to identify the source of contamination. |
| Matrix Effects: Complex sample matrices can lead to high background. | - Optimize the sample preparation procedure to remove as much of the matrix as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC-MS/MS parameters for this compound analysis?
A1: For initial method development, you can start with the following parameters, which should be optimized for your specific instrument and matrix:
HPLC Parameters
| Parameter | Recommended Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 75 mm, 2.5 µm particle size)[5] |
| Mobile Phase A | Water with 0.1-0.5% formic acid and 2 mM ammonium formate[5] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1-0.5% formic acid and 2 mM ammonium formate[5] |
| Gradient | Start with a low percentage of organic phase and ramp up to elute this compound. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 35 - 40°C[11] |
| Injection Volume | 5 - 10 µL |
MS/MS Parameters (for this compound-methyl)
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 411.2 |
| Product Ion 1 (m/z) (Quantifier) | 196.1[5] |
| Product Ion 2 (m/z) (Qualifier) | 168.1[5] |
| Collision Energy (CE) | Optimize between 15-45 eV[5] |
| Declustering Potential (DP) | Optimize between 40-100 V |
Q2: How can I prepare my samples for this compound analysis?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticides, including sulfonylureas like this compound, in various matrices.[1][2][3] A general QuEChERS protocol involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18 to remove interfering matrix components.
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7][8][9] This can lead to either signal suppression or enhancement, affecting the accuracy and precision of quantification. To minimize matrix effects, you can:
-
Use matrix-matched calibration standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[7][8][9]
-
Improve sample cleanup: Utilize techniques like solid-phase extraction (SPE) to remove interfering substances.[10]
-
Dilute the sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect.
-
Use an internal standard: A stable isotope-labeled internal standard can help to compensate for matrix effects.
Q4: What are the common degradation pathways for this compound and how can I avoid analyte loss during analysis?
A4: The primary degradation pathway for this compound-methyl is the cleavage of the sulfonylurea bridge.[12] Other minor degradation pathways include O-de-ethylation, N-demethylation, and opening of the triazine ring.[12] To avoid analyte degradation:
-
Keep samples and standards refrigerated or frozen until analysis.
-
Use fresh solvents and reagents.
-
Minimize the time between sample preparation and analysis.
-
Be mindful of the pH of your solutions, as the stability of sulfonylurea herbicides can be pH-dependent.
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent like methanol or acetonitrile to a final known volume in a volumetric flask. Store this stock solution at 2-10°C.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a solvent compatible with your HPLC-MS/MS system. These solutions should cover the expected concentration range of your samples.
Protocol 2: QuEChERS Sample Preparation for Plant Matrices
This is a general protocol and may need optimization for specific matrices.
-
Homogenization: Homogenize a representative sample of the plant material.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for acidic analytes).
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound-methyl from various studies. Note that these values can vary depending on the specific matrix, instrumentation, and method used.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Paddy Soil | HPLC-MS/MS | 1.10 x 10⁻⁶ ng | [11] |
| Limit of Quantitation (LOQ) | Paddy Soil | HPLC-MS/MS | 1.27 x 10⁻³ µg/kg | [11] |
| Recovery | Paddy Soil (spiked at 0.2 mg/kg) | HPLC-MS/MS | 100.16% | [11] |
| Recovery | Paddy Soil (spiked at 2 mg/kg) | HPLC-MS/MS | 85.56% | [11] |
| Relative Standard Deviation (RSD) | Paddy Soil (spiked at 0.2 mg/kg) | HPLC-MS/MS | 7.42% | [11] |
| Relative Standard Deviation (RSD) | Paddy Soil (spiked at 2 mg/kg) | HPLC-MS/MS | 9.69% | [11] |
Visualizations
Caption: General workflow for HPLC-MS/MS analysis of this compound.
Caption: Logical troubleshooting flowchart for common HPLC-MS/MS issues.
References
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. food-safety.com [food-safety.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. d-nb.info [d-nb.info]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
Ethametsulfuron Degradation in Soil: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the degradation rate of ethametsulfuron in soil.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experimental work on this compound degradation in soil.
1. Why is my this compound degradation slower than expected?
Multiple factors can contribute to a slower-than-anticipated degradation rate. Consider the following:
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Soil pH: this compound is more persistent in neutral to weakly basic soils.[1] If your soil pH is above 7, chemical hydrolysis, a key degradation pathway, is significantly reduced.
-
Temperature: Low incubation temperatures will slow down both chemical and microbial degradation processes. The half-life of this compound can be over 100 days at 6°C, compared to around 10-16 days at 25-35°C.[2]
-
Soil Moisture: Very low soil moisture can limit microbial activity and the chemical hydrolysis of this compound. While excessively saturated conditions can lead to anaerobic environments that may also slow degradation, optimal moisture levels (e.g., 60% of water holding capacity) are generally favorable for microbial degradation.
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Low Microbial Activity: If the soil has a low microbial population or lacks microbes capable of degrading sulfonylurea herbicides, the degradation rate will be significantly slower. This can be the case in soils with low organic matter or in sterilized soil samples. The inoculation of a degrading strain like Pseudomonas sp. has been shown to significantly increase the degradation rate in both sterile and non-sterile soils.[3]
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High Organic Matter and Clay Content: While organic matter can support a larger microbial population, high organic matter and clay content can also increase the adsorption of this compound to soil particles. This can make the herbicide less available for microbial degradation and chemical hydrolysis, thus increasing its persistence.
2. Why am I observing rapid degradation of this compound?
Faster-than-expected degradation can be attributed to:
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Acidic Soil pH: this compound degradation is significantly faster in acidic soils due to the acid-catalyzed hydrolysis of the sulfonylurea bridge.[1] Half-lives can be as short as 13 days in acidic conditions.[1]
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Elevated Temperatures: Incubation at higher temperatures (e.g., 35°C) will accelerate both chemical and microbial degradation processes, leading to a shorter half-life.[2]
-
High Microbial Activity: Soils with a robust and adapted microbial community, particularly those with a history of sulfonylurea herbicide application, may exhibit enhanced degradation rates. The presence of specific degrading bacteria, such as Pseudomonas sp., can significantly shorten the persistence of this compound.[3]
3. What are the primary degradation products I should be looking for?
The degradation of this compound proceeds through several pathways, primarily involving the cleavage of the sulfonylurea bridge and modifications of the triazine ring.[1][3] Key metabolites to monitor include:
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Triazine amine {6-ethoxy-N-methyl-1,3,5-triazine-2,4-diamine}: A major transformation product arising from the cleavage of the sulfonylurea bridge.
-
Saccharin derivative: Formed from the phenyl ring portion of the molecule after the cleavage of the sulfonylurea bridge.
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Products of N- and O-dealkylation: These modifications on the triazine ring are also part of the degradation pathway.[1]
4. How can I confirm if the degradation in my experiment is microbial or chemical?
To differentiate between microbial and chemical degradation, you can set up parallel experiments using sterilized and non-sterilized soil.
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Sterilized Soil Control: Autoclaving or using chemical sterilants like sodium azide (B81097) can eliminate or significantly reduce microbial activity. Degradation observed in sterilized soil can be attributed primarily to chemical processes like hydrolysis.
-
Non-Sterilized Soil: In this setup, both chemical and microbial degradation will occur.
-
Comparison: A significantly faster degradation rate in the non-sterilized soil compared to the sterilized control indicates a substantial contribution from microbial activity.
Data Presentation: Half-life of this compound under Various Conditions
The following tables summarize quantitative data on the half-life of this compound from published studies.
Table 1: Effect of Soil pH on this compound Half-life
| Soil Type | pH | Organic Matter (%) | Clay (%) | Half-life (days) | Reference |
| Red Soil | 5.6 | 1.8 | 35.2 | 13 | Si et al., 2005[1] |
| Alfisol | 7.2 | 1.2 | 22.5 | 45 | Si et al., 2005[1] |
| Vertisol | 8.1 | 0.8 | 15.8 | 67 | Si et al., 2005[1] |
Table 2: Effect of Temperature on this compound Half-life in Paddy Soil
| Temperature (°C) | Half-life (days) | Reference |
| 6 | >100 | Luo et al., 2014[2] |
| 25 | 16.35 | Luo et al., 2014[2] |
| 35 | 10.35 | Luo et al., 2014[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound degradation in soil.
1. Soil Incubation Study for this compound Degradation Kinetics
This protocol is designed to determine the degradation rate and half-life of this compound in soil under controlled laboratory conditions.
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from the desired field location.
-
Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Determine the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, clay percentages), and maximum water holding capacity (WHC).
-
-
Experimental Setup:
-
Weigh a specific amount of the prepared soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., glass jars).
-
Fortify the soil samples with a standard solution of this compound in a suitable solvent (e.g., acetone) to achieve the desired concentration. Ensure the solvent is allowed to evaporate completely.
-
Adjust the soil moisture to a specific level, typically 50-60% of the maximum WHC, using deionized water.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C). To maintain soil moisture, the incubation chamber should have a high humidity, or the vessels can be loosely covered.
-
-
Sampling and Analysis:
-
Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days).
-
Store the samples at -20°C until analysis.
-
Extract this compound from the soil samples using an appropriate solvent system (e.g., acetonitrile).
-
Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).
-
Calculate the degradation kinetics and half-life by fitting the concentration data over time to a first-order decay model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant. The half-life (t1/2) is calculated as ln(2)/k.
-
2. Isolation of this compound-Degrading Microorganisms
This protocol outlines a method for enriching and isolating bacteria from soil that are capable of degrading this compound.
-
Enrichment Culture:
-
Prepare a mineral salts medium (MSM) with this compound as the sole carbon source.
-
Inoculate 10 g of fresh soil into 100 mL of the MSM.
-
Incubate the culture on a rotary shaker at a controlled temperature (e.g., 30°C).
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After a period of incubation (e.g., 7 days), transfer an aliquot of the culture to fresh MSM and continue the incubation. Repeat this subculturing step several times to enrich for microorganisms that can utilize this compound.
-
-
Isolation and Identification:
-
After enrichment, serially dilute the culture and plate onto MSM agar (B569324) plates containing this compound.
-
Incubate the plates until colonies appear.
-
Isolate morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
-
Confirm the degradation ability of the pure isolates by inoculating them into liquid MSM with this compound and monitoring the disappearance of the parent compound over time using HPLC-MS/MS.
-
Identify the potent degrading strains using 16S rRNA gene sequencing and phylogenetic analysis.
-
Visualizations
Logical Relationship of Factors Affecting this compound Degradation
References
Technical Support Center: Ethametsulfuron Tank-Mix Interactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the tank-mixing of ethametsulfuron with grass herbicides. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound-methyl is a selective, post-emergence sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1] This inhibition leads to the cessation of cell division and ultimately, plant death.[2] It is primarily used for the control of broadleaf weeds in crops like canola.[1]
Q2: What are grass herbicides (graminicides) and their mode of action?
Grass herbicides, also known as graminicides, are selective herbicides used to control grass weeds. The most common group of graminicides are the Acetyl-CoA Carboxylase (ACCase) inhibitors.[3][4] These herbicides block the ACCase enzyme, which is essential for the first step in fatty acid synthesis.[3][4] This disruption of fatty acid production prevents the formation of cell membranes, leading to the death of the grass weed.[5] Broadleaf plants are generally tolerant to ACCase inhibitors due to a less sensitive ACCase enzyme.[3]
Q3: What is herbicide antagonism in a tank-mix?
Herbicide antagonism occurs when the combined effect of two or more herbicides applied together is less than the sum of their individual effects.[6] This can result in reduced weed control.[6] When tank-mixing a broadleaf herbicide with a grass herbicide, antagonism is a common concern, often leading to reduced efficacy of the grass herbicide.[7]
Q4: Is there evidence of antagonism when tank-mixing this compound with grass herbicides?
Yes, research has shown that tank-mixing this compound with certain grass herbicides can lead to antagonistic effects. This can manifest as either reduced grass weed control or increased injury to the crop.
One study observed a slight reduction in wild oat control when quizalofop (B1680410) was tank-mixed with this compound.[8] While the reduction was not always statistically significant, it indicates a potential for antagonism.
More significantly, studies on other sulfonylurea herbicides, which share the same mode of action as this compound, have demonstrated notable antagonism. For instance, tank-mixing halosulfuron (B143276) with clethodim (B606718) or sethoxydim (B610796) resulted in a significant reduction in the control of various grass weed species.[3]
Troubleshooting Guide: Reduced Grass Weed Control
Problem: You have applied a tank-mix of this compound and a grass herbicide (e.g., clethodim, sethoxydim, quizalofop) and are observing poor control of target grass weeds.
dot
Caption: Troubleshooting workflow for reduced grass weed control.
Data on this compound and Other Sulfonylurea Tank-Mix Antagonism
The following tables summarize quantitative data on the antagonistic effects observed when this compound or a related sulfonylurea herbicide (halosulfuron) are tank-mixed with grass herbicides.
Table 1: Antagonism of this compound with Quizalofop on Wild Oat
| Herbicide Treatment | Wild Oat Control (%) |
| Quizalofop alone | >96 |
| Quizalofop + this compound | 86-91 |
| Reduction in Control | 5-10% |
Source: Adapted from a 1998 study on efficacy and crop tolerance to quizalofop/ethametsulfuron combinations in canola.[8]
Table 2: Antagonism of Halosulfuron (a related ALS inhibitor) with Grass Herbicides
| Grass Herbicide | Tank-Mix Partner | Weed Species | Adjuvant | Reduction in Control (%) |
| Clethodim | Halosulfuron | Giant Foxtail | COC | 15 |
| Sethoxydim | Halosulfuron | Giant Foxtail | NIS | Antagonized |
| Sethoxydim | Halosulfuron | Smooth Crabgrass | COC | Antagonized |
| Sethoxydim or Clethodim | Halosulfuron | Large Crabgrass | NIS or COC | up to 41 |
Source: Adapted from a 2005 study on the effects of halosulfuron, grass herbicides, and adjuvants on cucurbita species injury and grass control.[3] Note: COC = Crop Oil Concentrate, NIS = Nonionic Surfactant.
Experimental Protocol: Evaluating Tank-Mix Antagonism
This protocol outlines a methodology for researchers to evaluate the interaction between this compound and grass herbicides in a controlled environment.
dot
Caption: Workflow for evaluating herbicide tank-mix interactions.
1. Plant Material and Growth Conditions:
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Select the target grass weed species (e.g., wild oat, green foxtail).
-
Plant seeds in pots filled with a suitable growing medium.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.
-
Ensure plants are at a consistent growth stage (e.g., 3-4 leaf stage) at the time of herbicide application.
2. Herbicide Treatments:
-
Prepare stock solutions of this compound and the selected grass herbicide(s).
-
Establish the following treatment groups:
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Untreated control.
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This compound applied alone at various rates.
-
Grass herbicide applied alone at various rates.
-
Tank-mix of this compound and the grass herbicide at various rate combinations.
-
-
Include any necessary adjuvants as per the herbicide labels or experimental design.
3. Herbicide Application:
-
Use a research-grade cabinet sprayer to ensure precise and uniform application.
-
Calibrate the sprayer to deliver a known volume of spray solution per unit area.
4. Data Collection:
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).
-
At the end of the experiment, harvest the above-ground biomass of the plants.
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Dry the biomass in an oven until a constant weight is achieved and record the dry weight for each plant/pot.
5. Data Analysis:
-
Analyze the visual assessment and biomass data to determine the nature of the herbicide interaction.
-
Use Colby's method to calculate the expected additive response:
-
E = X + Y - (XY/100)
-
Where:
-
E = the expected percent control from the mixture.
-
X = the percent control from herbicide A applied alone.
-
Y = the percent control from herbicide B applied alone.
-
-
-
Compare the observed response of the tank-mix to the expected response (E):
-
If Observed > E, the interaction is synergistic .
-
If Observed < E, the interaction is antagonistic .
-
If Observed ≈ E, the interaction is additive .
-
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the differences between observed and expected responses.
References
- 1. pomais.com [pomais.com]
- 2. News - What does Metsulfuron-Methyl kill? [bigpesticides.com]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. farmprogress.com [farmprogress.com]
- 7. youtube.com [youtube.com]
- 8. ag.ndsu.edu [ag.ndsu.edu]
Minimizing matrix effects in ethametsulfuron residue analysis
Welcome to the technical support center for ethametsulfuron residue analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing matrix effects and troubleshooting common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression or enhancement, causing inaccurate quantification of this compound residues.[2] These effects are a significant challenge in LC-MS/MS analysis and can compromise the accuracy, sensitivity, and reproducibility of your results.[3]
Q2: Which sample preparation techniques are recommended for minimizing matrix effects in this compound analysis?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting this compound and other sulfonylurea herbicides from various matrices.[4][5] For complex or fatty matrices like canola (rapeseed), a dispersive solid-phase extraction (d-SPE) cleanup step is crucial. Common d-SPE sorbents include PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove non-polar interferences like fats and oils, and GCB (graphitized carbon black) for pigment removal.[6][7]
Q3: How can I compensate for matrix effects that cannot be eliminated by sample cleanup?
A3: Matrix-matched calibration is a common and effective strategy.[8] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for signal suppression or enhancement by subjecting the standards to the same matrix effects as the samples.[9] The use of a stable isotope-labeled internal standard for this compound, if available, is another excellent way to correct for matrix effects and improve accuracy.
Q4: What are the typical recovery rates for this compound using the QuEChERS method?
A4: Recovery rates can vary depending on the matrix and the specifics of the QuEChERS protocol. For instance, in paddy soil, recoveries for This compound-methyl (B166122) have been reported to be in the range of 85.56% to 100.16%.[10] For sulfonylurea herbicides in general, recoveries between 70% and 120% are considered acceptable.[6]
Q5: What are the common challenges when analyzing this compound in high-fat matrices like canola (rapeseed)?
A5: High-fat matrices can cause significant matrix effects and lead to low recoveries of this compound. The co-extraction of lipids can interfere with the chromatographic separation and ionization processes.[2] A dedicated cleanup step, often involving C18 or specialized sorbents like Z-Sep+, is necessary to remove these fatty components.[6] A freezing step (low-temperature precipitation) after the initial extraction can also help to remove a significant portion of the fat content.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | - Ensure proper homogenization of the sample. - For dry samples like cereals, add water before extraction to improve solvent penetration. - Optimize the extraction solvent and shaking time. |
| Loss of analyte during the cleanup step. | - Evaluate the type and amount of d-SPE sorbent. PSA can sometimes adsorb acidic herbicides like sulfonylureas. Consider reducing the amount or using an alternative sorbent like chitin (B13524) or diatomaceous earth.[1] - Ensure the final extract is not overly purified, as this can lead to analyte loss. | |
| Significant Signal Suppression | High concentration of co-eluting matrix components. | - Improve the d-SPE cleanup by using a combination of sorbents (e.g., C18 and GCB for pigmented, fatty matrices). - Dilute the final extract. This can significantly reduce matrix effects, but ensure the concentration of this compound remains above the limit of quantification (LOQ). |
| Inefficient ionization in the mass spectrometer source. | - Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). - Check for and clean any contamination in the ion source. | |
| Poor Peak Shape (Tailing, Broadening) | Contamination of the analytical column. | - Use a guard column to protect the analytical column. - Implement a column flushing procedure between sample batches. - If the problem persists, replace the analytical column. |
| Injection of the sample in a solvent stronger than the initial mobile phase. | - Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase conditions. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | - Ensure consistent timing and technique for each step of the QuEChERS procedure. - Use an automated sample preparation system if available. |
| Fluctuation in instrument performance. | - Regularly check the system suitability by injecting a standard solution. - Monitor for any drifts in retention time or peak area. |
Quantitative Data Summary
Table 1: Recovery and Matrix Effects of this compound-Methyl in Various Matrices
| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Reference |
| Paddy Soil | 0.2 | 85.56 - 100.16 | 7.42 - 9.69 | Not Reported | [10] |
| Paddy Soil | 2 | 85.56 - 100.16 | 7.42 - 9.69 | Not Reported | [10] |
| Wheat | 0.01, 0.02, 0.1 | Not Specified | 4.8 - 15.2 | -10.4 | [11] |
| Rice | 0.01, 0.02, 0.1 | Not Specified | 4.8 - 15.2 | +28.5 | [11] |
| Corn | 0.01, 0.02, 0.1 | Not Specified | 4.8 - 15.2 | +1.5 | [11] |
Table 2: Method Detection and Quantification Limits for this compound-Methyl
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Paddy Soil | 1.10 x 10⁻⁶ ng | 1.27 x 10⁻³ µg/kg | [10] |
| Cereals (Wheat, Rice, Corn) | 0.05 - 0.19 µg/kg | 0.14 - 0.77 µg/kg | [11] |
Experimental Protocols
Protocol 1: QuEChERS Extraction and Cleanup for this compound in Cereal Grains (e.g., Wheat, Rice, Corn)
This protocol is adapted from a method for the simultaneous determination of six sulfonylurea herbicides in cereals.[11]
1. Sample Preparation:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate volume of internal standard solution if used.
-
Shake vigorously for 1 min.
2. Extraction/Partitioning:
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake vigorously for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.
-
Vortex for 30 s.
-
Centrifuge at 10000 rpm for 5 min.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with an appropriate solvent for LC-MS/MS analysis.
-
Filter the final extract through a 0.22 µm syringe filter before injection.
Protocol 2: QuEChERS Extraction and Cleanup for Sulfonylurea Herbicides in Edible Seeds (High-Fat Matrix)
This protocol is based on a method for the determination of sulfonylurea residues in edible seeds.[6]
1. Sample Preparation:
-
Weigh 5 g of the ground sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 s.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 min.
2. Extraction/Partitioning:
-
Add the contents of a salt packet containing 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.
-
Shake vigorously for 1 min.
-
Centrifuge at 5000 rpm for 5 min.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Z-Sep+ sorbent.
-
Vortex for 30 s.
-
Centrifuge at 12000 rpm for 5 min.
4. Final Extract Preparation:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
If necessary, evaporate the solvent and reconstitute in a suitable mobile phase compatible solvent.
Visualizations
Caption: QuEChERS Sample Preparation Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Inaccurate this compound Results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Poor Weed Control with Ethametsulfuron Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during experiments involving ethametsulfuron, a sulfonylurea herbicide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, systemic post-emergence herbicide belonging to the sulfonylurea class (HRAC/WSSA Group 2).[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[2] By blocking the ALS enzyme, this compound halts plant growth, leading to symptoms like chlorosis (yellowing) and necrosis, and eventual death of susceptible weed species.[1][3]
Q2: What are the typical symptoms of this compound activity on susceptible weeds?
A2: Following a successful application on a susceptible weed, growth will stop within a few days.[1] Visible symptoms, such as stunting, yellowing of new leaves (chlorosis), and a pinkish or purplish cast, will appear.[4] These symptoms may take one to three weeks to fully develop into necrosis (tissue death), depending on the weed species and environmental conditions.[3][4]
Q3: Can the pH of the spray solution affect this compound's performance?
A3: Yes, the pH of the spray solution can significantly influence the stability and efficacy of sulfonylurea herbicides. This compound is more stable and effective in neutral to slightly alkaline water (pH 7-8).[5] In acidic conditions (pH below 6), the herbicide can undergo hydrolysis, a chemical breakdown process that reduces the amount of active ingredient available for weed control.[6]
Q4: What is the recommended timing for this compound application for optimal results?
A4: this compound is a post-emergence herbicide and is most effective when applied to small, actively growing weeds, typically at the cotyledon to six-leaf stage.[5][7] For best results, target weeds when they are in the 2 to 4-leaf stage.[7] Applying the herbicide to larger, more mature, or environmentally stressed weeds will likely result in reduced control.[8]
Troubleshooting Guide: Poor Weed Control
Use this guide to diagnose and resolve common issues related to suboptimal performance of this compound.
Issue 1: Weeds show initial yellowing but recover, or there is no effect at all.
-
Possible Cause: Weed Growth Stage
-
Explanation: Efficacy of this compound is highly dependent on the growth stage of the target weed. Larger, more established weeds are more tolerant than small seedlings.
-
Solution: Apply this compound when the majority of the target weeds are in the cotyledon to 4-leaf stage for maximum susceptibility.[7] Applications beyond the 6-leaf stage may only suppress growth rather than cause plant death.[5]
-
-
Possible Cause: Environmental Conditions
-
Explanation: Herbicide uptake and translocation are influenced by environmental factors. Weeds under stress from drought, extreme temperatures (too cold or too hot), or waterlogged soil will have reduced metabolic activity, limiting herbicide absorption and movement within the plant.[8]
-
Solution: Apply this compound when weeds are actively growing. Optimal conditions include mild to warm temperatures (approximately 15–25°C) and good soil moisture.[7][9] Avoid applications during periods of drought, frost, or extreme heat.[7]
-
-
Possible Cause: Herbicide Resistance
-
Explanation: Repeated use of herbicides with the same mode of action (ALS inhibitors) can select for naturally resistant weed biotypes.[10] Resistance can be target-site based (a mutation in the ALS gene) or non-target-site based (e.g., enhanced herbicide metabolism).[10]
-
Solution: First, rule out all other potential causes of failure. If resistance is suspected, collect seed from the surviving weeds and conduct a whole-plant bioassay to confirm. (See Experimental Protocols section). To manage resistance, rotate herbicides with different modes of action and incorporate non-chemical weed control methods.[1]
-
Issue 2: Inconsistent or patchy weed control across the experimental area.
-
Possible Cause: Improper Spray Coverage
-
Explanation: Non-uniform application can result in some weeds receiving a sublethal dose. This can be caused by incorrect spray volume, improper nozzle selection, or inconsistent sprayer speed.
-
Solution: Ensure spray equipment is properly calibrated to deliver the recommended volume uniformly across the target area. Thorough coverage of the weed foliage is essential for post-emergence herbicides.[5]
-
-
Possible Cause: Tank-Mixing Incompatibility
-
Explanation: When this compound is mixed with other pesticides or adjuvants, physical or chemical incompatibility can occur. Physical incompatibility may lead to the formation of precipitates or gels, causing clogged nozzles and uneven application.[11] Chemical incompatibility (antagonism) can reduce the efficacy of one or both active ingredients.
-
Solution: Always perform a jar test to check for physical compatibility before mixing a new combination in the spray tank. (See Experimental Protocols section). Consult product labels for known antagonisms and follow the recommended mixing order.[11]
-
Data Presentation: Factors Influencing Efficacy
The following tables summarize quantitative data on factors affecting sulfonylurea herbicide performance. Note: Data for this compound is limited; therefore, data from closely related sulfonylurea herbicides are used for illustrative purposes.
Table 1: Effect of Temperature on Efficacy of a Sulfonylurea Herbicide Mix (Sulfosulfuron + Metsulfuron-Methyl) on Common Lamb's-quarters (Chenopodium album)
| Herbicide Rate (g a.i./ha) | Weed Control Efficacy (%) at 30/20°C (Day/Night) | Weed Control Efficacy (%) at 34/24°C (Day/Night) |
| 0 (Control) | 0 | 0 |
| 25 | 70 | 65 |
| 37.5 | 85 | 80 |
| 50 (Recommended Rate) | 95 | 92 |
| 62.5 | 98 | 96 |
| 75 | 99 | 98 |
| Data adapted from a study on a sulfosulfuron (B120094) and metsulfuron-methyl (B1676535) mixture. Efficacy was assessed based on biomass reduction.[2][11] |
Table 2: Efficacy of Tribenuron-Methyl (B105370) (a Sulfonylurea Herbicide) on Various Broadleaf Weed Species
| Weed Species | Common Name | Weed Control Efficiency (%) |
| Sonchus oleraceus | Annual Sowthistle | 94.5 |
| Malva parviflora | Little Mallow | 88.2 |
| Cichorium pumpilum | Chicory | 100 |
| Rumex dentatus | Dentated Dock | 93.1 |
| Anagallis arvensis | Scarlet Pimpernel | 100 |
| Beta vulgaris | Wild Beet | 89.6 |
| Melilotus indica | Indian Melilot | 98.7 |
| Data adapted from a field study using the Granstar formulation of tribenuron-methyl at 8.0 g/feddan (~19 g/ha).[12] |
Table 3: This compound-Methyl (B166122) Dose Required for 50% Growth Reduction (ED₅₀) in Susceptible vs. Resistant Wild Mustard (Sinapis arvensis)
| Wild Mustard Biotype | ED₅₀ (g a.i./ha) | Resistance Level |
| Susceptible (S) | < 1 | Susceptible |
| Resistant (R) | > 100 | >100-fold Resistant |
| Data from a controlled environment study confirming metabolism-based resistance.[13] |
Experimental Protocols
Protocol 1: Whole-Plant Herbicide Resistance Bioassay
-
Objective: To determine if a weed population is resistant to this compound and quantify the level of resistance.
-
Methodology:
-
Seed Collection: Collect mature seeds from at least 30 randomly selected plants that survived the this compound treatment in the field. Also, obtain a known susceptible seed population of the same species to serve as a control.
-
Plant Cultivation: Germinate seeds from both the suspected resistant (R) and known susceptible (S) populations. Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standard potting medium.[3]
-
Acclimatization: Grow plants in a controlled environment (e.g., greenhouse at 25°C/18°C day/night with a 16h photoperiod) until they reach the 4-6 leaf stage, the optimal stage for application.[3]
-
Herbicide Application: Prepare a stock solution of this compound-methyl. Create a series of dilutions to generate at least 6-8 different application rates, plus a zero-herbicide control. The rates should be chosen to bracket the expected response for both S and R populations (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate).
-
Treatment: Apply the herbicide solutions uniformly to the plants using a calibrated laboratory track sprayer to ensure consistent coverage. Replicate each dose for both R and S populations (minimum 4-6 replicates).
-
Data Collection: After 21-28 days, visually assess injury and then harvest the above-ground biomass from each plant. Dry the biomass in an oven (e.g., at 60°C for 72 hours) and record the final dry weight.[3]
-
Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., four-parameter log-logistic) to calculate the dose required to cause 50% growth reduction (GR₅₀) for each population. The Resistance Index (RI) is calculated as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).[3]
-
Protocol 2: Tank-Mix Physical Compatibility Jar Test
-
Objective: To determine if this compound is physically compatible with other pesticides or adjuvants in a spray solution.
-
Methodology:
-
Materials: Obtain a clean, clear glass quart jar with a lid, measuring spoons/pipettes, and samples of all products to be mixed, including the carrier (water) from the source that will be used for the actual application.[11]
-
Proportions: Use proportionate amounts of each product that will be in the final spray tank. A common method is to use 1 teaspoon of a liquid product for each pint that would be used per 100 gallons of spray solution, and 1 tablespoon of a dry product for each pound per 100 gallons.[11]
-
Mixing Order (WALES method):
-
Fill the jar half-full with the carrier (water).[12]
-
Add any compatibility agents first, if needed.
-
W - Add Wettable powders and Water-dispersible granules (like this compound 75% WDG). Cap and shake well until fully dispersed.
-
A - Agitate the solution again.
-
L - Add Liquid flowables and suspensions. Cap and shake.
-
E - Add Emulsifiable concentrates. Cap and shake.
-
S - Add water-Soluble liquids and surfactants last.[12]
-
-
Observation: After adding all components and filling the jar to the top, cap it tightly and shake vigorously. Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as the formation of flakes, crystals, gels, scum, or separation into layers.[7][11] If the mixture appears stable, shake it again and let it stand for another 15-30 minutes.
-
Evaluation: If significant separation, precipitation, or clumping occurs that does not readily redisperse upon shaking, the mixture is physically incompatible and should not be used.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.
Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.
References
- 1. biochemjournal.com [biochemjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. saskmustard.com [saskmustard.com]
- 6. pomais.com [pomais.com]
- 7. researchgate.net [researchgate.net]
- 8. saskpulse.com [saskpulse.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cropandweed.com [cropandweed.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Stability of Ethametsulfuron Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethametsulfuron analytical standards. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound analytical standards?
A1: The stability of this compound, a sulfonylurea herbicide, is primarily influenced by pH, temperature, and light exposure. As with many sulfonylureas, the sulfonylurea bridge is susceptible to hydrolysis, which is the main degradation pathway. This degradation is pH-dependent, with the compound being more persistent in neutral or weakly basic conditions and less stable in acidic environments.[1] Microbial activity can also contribute to degradation in non-sterile conditions.[1]
Q2: What are the recommended storage conditions for this compound analytical standards?
A2: For long-term stability, this compound analytical standards should be stored in a cool, dry, and dark place. Specifically, standards dissolved in organic solvents like acetonitrile (B52724) should be stored at freezing temperatures (e.g., -10°C or below). When stored as a solid, it should be kept in a well-ventilated area, away from direct sunlight and moisture.[2]
Q3: What are the main degradation products of this compound?
A3: The primary degradation of this compound involves the cleavage of the sulfonylurea bridge. Other degradation pathways include N- and O-dealkylation and the opening of the triazine ring.[1] Under hydrolytic conditions, the main products are the corresponding sulfonamide and the triazine amine.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, use a high-purity, dry, aprotic solvent such as acetonitrile. Water should be avoided as a primary solvent due to the risk of hydrolysis. If aqueous solutions are necessary for an experiment, they should be prepared fresh from a stock solution in an organic solvent and buffered to a neutral or slightly alkaline pH (pH 7-8.5) to minimize hydrolysis.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound standard in solution.
| Possible Cause | Troubleshooting Step |
| Acidic Conditions | This compound is known to degrade more rapidly under acidic conditions.[1] Ensure the pH of your solution is neutral or slightly alkaline (pH 7-8.5). If using an aqueous mobile phase for chromatography, buffer it accordingly. |
| Presence of Water | Water facilitates the hydrolysis of the sulfonylurea bridge. Prepare stock solutions in a dry, aprotic organic solvent like acetonitrile. Minimize the exposure of the standard to moisture. |
| Elevated Temperature | Higher temperatures accelerate the rate of hydrolysis.[3] Store stock solutions at low temperatures (≤ -10°C) and allow them to equilibrate to room temperature before use to prevent condensation. |
| Light Exposure | Photodegradation can occur, especially under UV light. Store solutions in amber vials or protect them from light. |
Issue 2: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Degradation of Standard | This is a likely cause. Prepare a fresh stock solution from the solid standard and re-analyze. Compare the chromatogram of the new solution with the old one to identify any new peaks that may be degradation products. |
| Contaminated Solvent | Impurities in the solvent can react with the standard or interfere with the analysis. Use high-purity, HPLC-grade solvents. |
| Improperly Stored Standard | Review your storage conditions against the recommendations (cool, dry, dark). If the solid standard has been stored improperly, it may have degraded. |
| Matrix Effects | If analyzing samples in a complex matrix, co-eluting matrix components can interfere. Perform a spike and recovery experiment to assess matrix effects. Consider a more robust sample clean-up procedure. |
Data on this compound Stability
The stability of this compound is significantly influenced by environmental conditions. The following tables summarize quantitative data on its degradation.
Table 1: Half-life of this compound-methyl in Soil at Different Temperatures
| Temperature (°C) | Half-life (days) |
| 6 | >100 |
| 25 | 16.35 |
| 35 | 10.35 |
| (Data from a study on paddy soil)[3] |
Table 2: Hydrolysis Half-life of a Structurally Similar Sulfonylurea (Metsulfuron-methyl) at 25°C
| pH | Half-life (days) |
| 4 | 2.6 |
| 7 | 19.4 |
| 9 | Not significantly degraded |
| (This data for a related sulfonylurea, pyrazosulfuron-ethyl, illustrates the typical pH-dependent hydrolysis profile of this class of compounds.)[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound analytical standard in acetonitrile to prepare a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard to 105°C for 24 hours. Dissolve the stressed solid in acetonitrile to a concentration of 100 µg/mL.
-
Photodegradation: Expose the stock solution (100 µg/mL in acetonitrile) in a quartz cuvette to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a linear gradient of 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Optimization:
-
Inject the mixture of the unstressed and stressed samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and pH to achieve adequate resolution between the parent this compound peak and all degradation product peaks. The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.
3. Method Validation:
-
Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Ethametsulfuron Field Trial Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ethametsulfuron field trial results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for This compound-methyl (B166122)?
A1: this compound-methyl is a selective, systemic sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth.[2] By blocking this pathway, this compound-methyl halts cell division and growth in susceptible plants, leading to symptoms like growth stagnation, chlorosis (yellowing), and eventual necrosis.[1]
Q2: Which weed species are typically controlled by this compound-methyl?
A2: this compound-methyl is primarily used for the post-emergence control of a wide spectrum of broadleaf weeds in canola and other sensitive crops.[1] Commonly controlled weeds include wild mustard, shepherd's purse, field pennycress, redroot pigweed, and chickweed.
Q3: What is the optimal timing for this compound-methyl application?
A3: For optimal performance, this compound-methyl should be applied post-emergence when target weeds are in the 2- to 4-leaf stage and are actively growing.[1] Efficacy is enhanced by mild temperatures (around 15–25°C) and good soil moisture, which facilitate the herbicide's uptake and translocation.[1]
Troubleshooting Guide
Problem 1: Inconsistent or Poor Weed Control
Q: My field trial shows poor or variable weed control after applying this compound-methyl. What are the potential causes?
A: Several factors can contribute to reduced efficacy of this compound-methyl. Consider the following possibilities:
-
Weed Growth Stage and Size: Application to weeds beyond the recommended 2- to 4-leaf stage is a common reason for failure. Larger, more established weeds are less susceptible.
-
Weed Resistance: Repeated use of ALS inhibitors can lead to the selection of resistant weed biotypes.[4] If you suspect resistance, it is crucial to implement resistance management strategies.
-
Application and Environmental Conditions:
-
Poor Coverage: Uneven spray distribution can result in patches of uncontrolled weeds. Ensure sprayer equipment is properly calibrated.
-
Rainfall: Rain shortly after application can wash the herbicide off the foliage before it can be adequately absorbed.
-
Environmental Stress: Weeds under stress from drought, extreme temperatures, or disease may not actively translocate the herbicide, reducing its effectiveness.
-
-
Tank Mix Antagonism: Certain tank mix partners can reduce the efficacy of this compound-methyl. Always conduct a jar test to check for physical compatibility before mixing.[5][6]
-
Water Quality: The pH and mineral content of the water used for the spray solution can impact herbicide performance. Hard water containing high levels of calcium and magnesium can sometimes reduce the effectiveness of some herbicides.
Problem 2: Crop Injury Observed
Q: I'm observing signs of injury in my canola crop after applying this compound-methyl. What could be the cause?
A: While this compound-methyl is selective for canola, crop injury can occur under certain conditions:
-
Application Rate: Exceeding the recommended application rate can lead to phytotoxicity.
-
Crop Stress: Applying the herbicide to a crop that is already under stress from factors like drought, frost, disease, or nutrient deficiency can increase the risk of injury.
-
Tank Mix Incompatibility: Certain tank mix partners, particularly some grass herbicides (e.g., haloxyfop, fluazifop), can increase the sensitivity of canola to this compound-methyl, leading to injury and yield loss.[7]
-
Adjuvant Misuse: Using an incorrect type or rate of adjuvant can enhance crop uptake to a phytotoxic level.
Problem 3: Unexpected Herbicide Persistence and Carryover
Q: I am concerned about this compound-methyl persisting in the soil and affecting subsequent rotational crops. What factors influence its persistence?
A: The persistence of this compound-methyl in the soil is influenced by several environmental and soil factors:
-
Soil pH: this compound-methyl is more persistent in neutral to alkaline soils.[8][9] In acidic soils, chemical hydrolysis contributes to faster degradation.
-
Soil Temperature and Moisture: Microbial degradation, a key breakdown pathway, is favored by warmer temperatures and adequate soil moisture.[10] Cool, dry conditions will slow degradation and increase the risk of carryover.
-
Soil Organic Matter: Higher organic matter can increase the adsorption of the herbicide, potentially reducing its availability for plant uptake and degradation.
To mitigate the risk of carryover, it is essential to adhere to the recommended crop rotation intervals and consider conducting a field bioassay, especially under conditions that favor persistence.
Data Presentation
Table 1: Effect of Soil pH and Temperature on this compound-Methyl (ESM) Half-Life
| Soil pH | Temperature (°C) | Half-Life (Days) | Reference |
| Acidic | - | 13 - <30 | [8] |
| Neutral to Weakly Basic | - | >30 - 67 | [8] |
| Not Specified | 6 | >100 | [10] |
| Not Specified | 25 | 16.35 | [10] |
| Not Specified | 35 | 10.35 | [10] |
| Field Conditions (Avg. 30°C) | 30 | 34.66 | [10] |
| Extremely Acidic (pH 2) | - | 0.5 | [11] |
| Extremely Basic (pH 12) | - | 0.5 | [11] |
Table 2: Crop Rotation Intervals Following this compound-Methyl Application
| Crop | Minimum Rotation Interval | Notes |
| Wheat | 4 months | |
| Barley | 10 months | |
| Field Corn | 15 days - 10 months | Interval may vary based on application rate and environmental conditions. A successful field bioassay may be required.[12] |
| Soybeans | 15 days | |
| Sunflowers | Next Season | |
| Lentils | 22 months | A field test strip is recommended. |
| Flax | 22 months | A field test strip is recommended. |
| Other Crops | >22 months | A field bioassay is strongly recommended before planting any unlisted crop.[13] |
Note: Always consult the product label for specific crop rotation restrictions, as they may vary by region and product formulation.
Table 3: Tank Mix Partner Compatibility with this compound-Methyl in Canola
| Tank Mix Partner (Active Ingredient) | Compatibility | Notes |
| Sethoxydim | Generally Compatible | [7] |
| Glyphosate | Compatible | Often used for pre-seed or post-harvest burndown. |
| Glufosinate | Check Label | Compatibility may depend on the specific formulations. |
| Clethodim | Check Label | |
| Haloxyfop | Incompatible | High potential for severe canola injury and yield loss.[7] |
| Fluazifop / Fluazifop-P | Incompatible | High potential for canola injury.[7] |
| Quizalofop / Quizalofop-P | Incompatible | High potential for canola injury.[7] |
| Organophosphate Insecticides | Incompatible | May increase crop sensitivity and risk of phytotoxicity. |
| Most Graminicides | Jar Test Recommended | To confirm physical compatibility. |
| 2,4-D / Dicamba | Compatible | Can broaden the broadleaf weed control spectrum.[14] |
| Atrazine | Compatible | Can provide extended residual activity.[14] |
Disclaimer: This table provides general guidance. Always perform a jar test to confirm physical compatibility before tank mixing. Refer to product labels for specific tank mix recommendations and restrictions.
Experimental Protocols
1. Herbicide Compatibility Jar Test
This protocol is designed to assess the physical compatibility of this compound-methyl with other pesticides or adjuvants in a spray solution.
Materials:
-
A clean, clear glass or plastic jar with a lid (at least 1 quart or 1 liter)
-
The same water source that will be used for the field application
-
Samples of all products to be tank-mixed (herbicides, adjuvants, etc.)
-
Measuring spoons and/or graduated cylinders/syringes for accurate measurement
-
Personal Protective Equipment (PPE) as specified on the product labels
Procedure:
-
Fill the jar halfway with the water that will be used for the spray solution.
-
Add the components to the jar in the proper mixing order (generally, wettable powders, dispersible granules, flowables, emulsifiable concentrates, and then adjuvants). Add each component in proportion to the rates that will be used in the field.
-
Securely close the lid and shake the jar vigorously for 15-30 seconds.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Precipitation (solids settling at the bottom)
-
Flocculation (clumping or aggregation of particles)
-
Gel formation
-
Separation into layers
-
Excessive foaming
-
-
If any of these signs are present, the products are physically incompatible and should not be tank-mixed.
2. Field Bioassay for Herbicide Carryover
This protocol helps determine if this compound-methyl residues in the soil are at a level that could harm a subsequent rotational crop.
Materials:
-
Shovel or soil probe
-
Buckets for collecting and mixing soil
-
Pots (3-4 inches in diameter)
-
Seeds of the intended rotational crop (and/or a highly sensitive indicator species like oats or sugar beets)
-
Untreated soil from a similar area (e.g., a fencerow) to serve as a control
Procedure:
-
Collect Soil Samples:
-
Collect representative soil samples from the field . Take samples from various locations, including areas where carryover is more likely (e.g., headlands, knolls, areas with different soil types).
-
Sample the top 2-4 inches of soil.
-
Collect a separate soil sample from an area known to be free of herbicide residue to use as a control.
-
-
Potting and Planting:
-
Fill several pots with the field soil and several pots with the control soil.
-
Plant the seeds of the intended rotational crop (or indicator species) in each pot at the appropriate depth.
-
Label each pot clearly.
-
-
Growth and Observation:
-
Place the pots in a location with adequate sunlight and temperature for plant growth.
-
Water the pots as needed to maintain good growing conditions.
-
Observe the plants for at least three weeks.
-
-
Evaluation:
-
Compare the growth of the plants in the field soil to the plants in the control soil.
-
Look for signs of herbicide injury in the plants grown in the field soil, such as:
-
Stunting
-
Chlorosis (yellowing) or other discoloration
-
Abnormal leaf or root development
-
-
If the plants in the field soil show signs of injury compared to the control plants, it indicates that there may be sufficient herbicide residue to damage the rotational crop.
-
Visualizations
Caption: this compound-methyl inhibits the ALS enzyme, blocking amino acid production.
Caption: A stepwise workflow for conducting a herbicide compatibility jar test.
Caption: A decision tree for troubleshooting poor this compound efficacy.
References
- 1. pomais.com [pomais.com]
- 2. pomais.com [pomais.com]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fbn.com [fbn.com]
- 6. arizonaag.com [arizonaag.com]
- 7. This compound Interactions with Grass Herbicides on Canola (Brassica napus, B. rapa) | Weed Technology | Cambridge Core [cambridge.org]
- 8. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. apvma.gov.au [apvma.gov.au]
- 12. mafes.msstate.edu [mafes.msstate.edu]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. pomais.com [pomais.com]
Refinement of ethametsulfuron application timing for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application of ethametsulfuron for maximum efficacy. This resource offers detailed troubleshooting, frequently asked questions, and experimental protocols to address common challenges encountered during research.
Troubleshooting Guide: Poor Weed Control
Q1: Why am I experiencing poor control of susceptible weed species after applying this compound?
A1: Several factors can lead to reduced efficacy, even on weeds known to be susceptible to this compound. Consider the following potential causes:
-
Weed Growth Stage: this compound is most effective when applied to small, actively growing weeds. Applications on larger, more established weeds, or on weeds under environmental stress (e.g., drought, temperature extremes), will likely result in diminished control.[1] For optimal performance, target weeds at the 2- to 4-leaf stage.[1]
-
Environmental Conditions: The efficacy of this compound is influenced by environmental factors at the time of and following application.
-
Temperature: Ideal temperatures for application are between 15–25°C.[1] Low temperatures can slow down the herbicide's activity, while excessively high temperatures can cause the plant's stomata to close, reducing uptake.
-
Soil Moisture: Good soil moisture is crucial for the uptake and translocation of the herbicide.[1] Under dry conditions, weed growth slows, and the plant's ability to absorb the herbicide is reduced.
-
-
Improper Spray Coverage: Inadequate spray volume or the use of incorrect nozzles can lead to poor coverage of the target weeds, resulting in inconsistent control.
-
Water Quality: The pH and mineral content of the water used for the spray solution can impact the stability and effectiveness of this compound.
Q2: I suspect herbicide resistance in the weed population. How can this be confirmed?
A2: The development of herbicide resistance is a growing concern. If you suspect resistance, a systematic approach is necessary for confirmation:
-
Eliminate Other Factors: Before concluding resistance, ensure that all other potential causes for poor performance, as outlined in Q1, have been thoroughly investigated and ruled out.
-
Observe Field Patterns: Herbicide-resistant weeds often appear in patches and may consist of a single species that survives treatment while other susceptible species are effectively controlled.
-
Conduct a Bioassay: For a definitive diagnosis, collect seeds from the surviving weed population and conduct a whole-plant herbicide resistance bioassay in a controlled environment. This involves growing the suspected resistant seeds and a known susceptible population of the same species and treating them with varying rates of this compound to compare their responses.
Frequently Asked Questions (FAQs)
Q3: What is the primary mode of action of this compound?
A3: this compound is a sulfonylurea herbicide that acts as an acetolactate synthase (ALS) inhibitor.[2][3] ALS, also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3][4] By inhibiting this enzyme, this compound blocks the production of these essential amino acids, leading to the cessation of cell division and plant growth, ultimately resulting in weed death.[1]
Q4: What are the typical symptoms of this compound injury in susceptible weeds?
A4: Following the application of this compound, susceptible weeds will exhibit a range of symptoms. These typically begin with a cessation of growth within a few days of application.[1] This is followed by the yellowing of leaves (chlorosis) and stems, eventually leading to tissue death (necrosis).[1] The complete death of the weed can take one to three weeks, depending on the weed species and prevailing environmental conditions.[1]
Q5: Can this compound be tank-mixed with other herbicides?
A5: Yes, this compound can be tank-mixed with other compatible herbicides to broaden the spectrum of controlled weeds.[1][5] However, it is crucial to ensure the physical and biological compatibility of the tank-mix partners. Always perform a jar test before mixing products on a large scale to check for any signs of incompatibility, such as the formation of precipitates or separation of layers. It is also recommended to avoid mixing this compound with organophosphate insecticides, as this can increase the risk of crop injury.[1]
Q6: What is the importance of adjuvants in this compound application?
A6: Adjuvants are crucial for optimizing the performance of this compound. They can enhance the efficacy of the herbicide in several ways, including:
-
Improved spray droplet retention on the leaf surface.
-
Increased wetting and spreading of the spray solution across the leaf.
-
Enhanced penetration of the herbicide through the plant's cuticle.
The selection of the appropriate adjuvant depends on the specific environmental conditions, the target weed species, and the other components of the tank mix.
Data Presentation
Table 1: General Guidelines for this compound Application Timing and Efficacy
| Weed Growth Stage | Recommended Action | Expected Efficacy |
| Pre-emergence | Not Recommended | Ineffective |
| Cotyledon to 4-leaf stage | Optimal Timing | High |
| Greater than 4-leaf stage | Application not optimal | Reduced |
| Weeds under stress | Avoid application | Poor and inconsistent |
Table 2: Environmental Factors Influencing this compound Efficacy
| Factor | Optimal Condition | Impact of Sub-optimal Conditions |
| Temperature | 15 - 25°C | Low Temperatures (<15°C): Slower herbicide activity. High Temperatures (>25°C): Reduced herbicide uptake due to stomatal closure. |
| Soil Moisture | Good | Drought Stress: Reduced herbicide uptake and translocation. |
| Rainfall | No rainfall within a few hours of application | Rainfall shortly after application can wash the herbicide off the leaf surface, reducing absorption. |
Table 3: Crop Rotation Intervals Following this compound Application
| Crop | Rotation Interval (Months) | Notes |
| Wheat | 1 | |
| Barley | 9 | |
| Soybeans | 10 | |
| Corn | 10 | |
| Alfalfa | 18 | Interval may need to be extended under drought conditions. |
| Clover | 18 | Interval may need to be extended under drought conditions. |
| Other Crops | A field bioassay is recommended |
Note: These are general guidelines. Always consult the product label for specific crop rotation restrictions as they can vary based on application rate, soil type, and climatic conditions.[6][7][8]
Experimental Protocols
Protocol 1: Field Trial for Evaluating this compound Efficacy
Objective: To assess the efficacy of this compound on target weed species under field conditions.
Methodology:
-
Site Selection: Choose a field with a uniform and well-documented infestation of the target weed species. The soil type and environmental conditions should be representative of the intended use area.
-
Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of four replications for each treatment.
-
Plot Establishment: Establish individual plots of a standardized size (e.g., 3m x 6m) with buffer zones between plots to prevent spray drift.
-
Treatments:
-
Untreated Control (for comparison)
-
This compound at the recommended application rate
-
This compound at half the recommended rate
-
This compound at double the recommended rate
-
(Optional) A standard herbicide treatment for comparison
-
-
Application:
-
Calibrate the sprayer to deliver a consistent and accurate volume of spray solution.
-
Apply the treatments when the target weeds are at the 2- to 4-leaf stage.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Weed Control Efficacy: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete control).
-
Weed Biomass: At a predetermined time point, harvest the above-ground biomass of the target weeds from a defined area within each plot. Dry the biomass to a constant weight and record the data.
-
Crop Phytotoxicity: If applied in a crop, visually assess crop injury at regular intervals using a 0-100% scale (0 = no injury, 100 = crop death).
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Visualizations
Caption: Mode of action of this compound via inhibition of the ALS enzyme.
Caption: Workflow for an this compound efficacy field trial.
References
- 1. pomais.com [pomais.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. mafes.msstate.edu [mafes.msstate.edu]
- 7. canr.msu.edu [canr.msu.edu]
- 8. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
Technical Support Center: Enhancing Ethametsulfuron Selectivity in Sensitive Crops
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers encountering challenges with the selectivity of ethametsulfuron, a sulfonylurea herbicide. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific issues that may arise during your experiments.
FAQs and Troubleshooting Guides
Section 1: Understanding this compound Selectivity and Crop Injury
Q1: What is the mechanism of action of this compound and why does it affect some crops more than others?
A1: this compound is a selective herbicide that controls broadleaf weeds by inhibiting the acetolactate synthase (ALS) enzyme.[1][2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1][2] The selectivity of this compound between tolerant crops, like canola (Brassica napus), and sensitive crops or weeds is primarily due to the rate of herbicide metabolism.[2] Tolerant plants can rapidly metabolize this compound into non-toxic compounds, while sensitive plants do so at a much slower rate, leading to the accumulation of the herbicide, inhibition of ALS, and eventual plant death.
Q2: What are the typical symptoms of this compound injury in sensitive crops?
A2: Symptoms of this compound injury, characteristic of ALS inhibitors, are slow to develop, often appearing 1 to 4 weeks after application.[4] They are most prominent on new growth and include:
-
Stunting: A general inhibition of plant growth.[4]
-
Chlorosis: Yellowing of the leaves, which may be interveinal or general.[4][5]
-
Necrosis: Browning and death of plant tissues, following chlorosis.[4]
-
Leaf Malformations: In some species, leaves may appear cupped, crinkled, or have parallel veins.[5]
-
Red or Purple Discoloration: Veins of the leaves may turn red or purple.[5]
Q3: I am observing unexpected injury in my tolerant crop (e.g., canola) after applying this compound. What could be the cause?
A3: While canola is generally tolerant to this compound, several factors can lead to unexpected injury:
-
Environmental Stress: Crops under stress from adverse conditions such as extreme temperatures, drought, or waterlogged soils may not metabolize the herbicide as efficiently, leading to increased sensitivity.[6]
-
Tank-Mixing with Certain Grass Herbicides: Tank-mixing this compound with some graminicides (grass herbicides) can lead to antagonistic effects, where the grass herbicide interferes with the canola plant's ability to metabolize this compound, resulting in injury.[7][8]
-
Misapplication: Applying a higher than recommended dose or improper application can overwhelm the crop's metabolic capacity.
-
Genetic Variation: Different cultivars of the same crop can have varying levels of tolerance.
Section 2: Improving Selectivity with Safeners
Q4: What are herbicide safeners and how can they improve the selectivity of this compound?
A4: Herbicide safeners are chemical agents applied to protect crops from herbicide injury without compromising weed control.[9][10] They work by accelerating the herbicide's metabolic detoxification within the crop plant.[9][10] Safeners achieve this by inducing the expression of genes encoding for detoxification enzymes, primarily Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs).[11][12] These enzymes rapidly convert the active herbicide into inactive metabolites.
Q5: What are some examples of safeners used with sulfonylurea herbicides?
A5: Several safeners have been developed to enhance the selectivity of sulfonylurea herbicides, particularly in corn. Examples include:
-
Isoxadifen: Used in products like Accent® Q, Resolve® Q, and Steadfast® Q to improve corn safety.[9]
-
Cyprosulfamide: A systemic safener used in Bayer's corn herbicides that enhances metabolic activity through both soil and foliar uptake.[12]
-
Naphthalic anhydride (B1165640) (NA): One of the first commercial safeners, shown to protect maize from thiocarbamate herbicides.[12]
Q6: I want to screen potential safener compounds for this compound. What is a general experimental protocol I can follow?
A6: A general protocol for a laboratory or greenhouse-based safener screening bioassay is provided in the "Experimental Protocols" section of this guide. This protocol outlines the steps for seed treatment or co-application of the safener and herbicide, followed by evaluation of crop injury and growth parameters.
Section 3: Troubleshooting Experimental Results
Q7: My application of this compound resulted in poor weed control. What are the possible reasons?
A7: Inadequate weed control with this compound can be attributed to several factors:
-
Weed Growth Stage: The herbicide is most effective on small, actively growing weeds. Efficacy is significantly reduced on larger, more mature, or stressed weeds.
-
Environmental Conditions: Cool, dry, or excessively hot weather can slow down the growth of weeds, reducing their uptake and translocation of the herbicide. Rainfall shortly after application can also wash the product off the leaves before it is absorbed.
-
Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.
-
Improper Application: Poor spray coverage, incorrect dosage, or issues with the spray solution (e.g., pH) can all lead to reduced efficacy.
-
Tank-Mix Antagonism: If tank-mixed with other herbicides, antagonism can occur, reducing the effectiveness of this compound.[7][8]
Q8: I am observing injury in a rotational crop planted in a field previously treated with this compound. How can I confirm if it is due to herbicide carryover?
A8: this compound can persist in the soil and cause injury to sensitive rotational crops.[13] The persistence is influenced by factors like soil pH, moisture, and temperature.[4][14] To diagnose potential carryover:
-
Observe Injury Symptoms: The symptoms in the rotational crop should be consistent with those of ALS inhibitor herbicides (stunting, chlorosis, etc.).[4][5][14]
-
Field Pattern: Injury from carryover often appears in patterns related to soil type, pH, or areas of spray overlap.
-
Conduct a Soil Bioassay: A simple and effective method to confirm the presence of herbicidally active residues in the soil. A detailed protocol for conducting a soil bioassay is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Comparative Dose-Response of Tolerant and Sensitive Species to this compound-methyl
| Species | Common Name | Tolerance Level | GR₅₀ (g ai/ha)¹ | Key Metabolic Factor | Reference |
| Brassica napus | Canola | Tolerant | > 100 | Rapid metabolism | (Hall et al., 1992) |
| Sinapis arvensis | Wild Mustard (Susceptible) | Susceptible | < 1 | Slow metabolism | (Hall et al., 1992) |
| Zea mays | Corn | Sensitive | Not specified | Slow metabolism | [11][15] |
| Glycine max | Soybean | Sensitive | Not specified | Slow metabolism | [11][15] |
¹GR₅₀: The herbicide rate required to cause a 50% reduction in plant growth. Data for canola and wild mustard are from a comparative study. While specific GR₅₀ values for corn and soybean with this compound were not found in the same comparative study, they are known to be sensitive to sulfonylurea herbicides due to slower metabolism.
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Screening Safener Efficacy
Objective: To evaluate the potential of a chemical compound to act as a safener for this compound in a sensitive crop (e.g., corn or soybean).
Materials:
-
Seeds of the sensitive crop species.
-
Technical grade this compound.
-
Candidate safener compounds.
-
Acetone or other suitable solvent for dissolving compounds.
-
Pots (e.g., 10 cm diameter) filled with a sterile potting mix.
-
Greenhouse or growth chamber with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Laboratory sprayer calibrated to deliver a precise volume.
Methodology:
-
Seed Treatment Application (for pre-emergence safening): a. Prepare solutions of the candidate safeners at various concentrations in a suitable solvent. b. Apply the safener solutions to the crop seeds and allow them to air dry. An untreated control (solvent only) should also be prepared. c. Plant the treated seeds at a uniform depth in the pots.
-
Herbicide Application: a. Prepare a stock solution of this compound and a series of dilutions to create a dose-response curve (e.g., 0, 0.25x, 0.5x, 1x, 2x, and 4x the recommended field rate for a sensitive species). b. For seed-treated experiments, apply the herbicide solutions to the soil surface immediately after planting. c. For co-application experiments (post-emergence), apply the herbicide and safener (as a tank mix) to the seedlings at a specific growth stage (e.g., V2 stage for corn).
-
Experimental Design and Growth Conditions: a. Arrange the pots in a completely randomized design with at least four replications per treatment. b. Place the pots in the greenhouse or growth chamber and water as needed.
-
Data Collection: a. Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death). b. At 21 DAT, harvest the above-ground biomass, determine the fresh weight, and then dry the tissue at 60°C to a constant weight to determine the dry weight.
-
Data Analysis: a. Analyze the visual injury and biomass data using analysis of variance (ANOVA). b. For dose-response experiments, fit a non-linear regression model (e.g., a four-parameter logistic curve) to the data to calculate the GR₅₀ (the herbicide dose causing a 50% reduction in growth) for each safener treatment. A significant increase in the GR₅₀ value in the presence of a safener indicates a protective effect.
Protocol 2: Soil Bioassay for Detecting Herbicide Carryover
Objective: To determine if this compound residues in a field soil are sufficient to cause injury to a sensitive rotational crop.[16][17][18]
Materials:
-
Soil samples from the field .
-
A control soil sample from an area known to be free of herbicide residues.
-
Seeds of a highly sensitive indicator species (e.g., sugar beet, lentil) or the intended rotational crop.
-
Pots or trays for planting.
Methodology:
-
Soil Collection: a. Collect representative soil samples from the top 5-10 cm of the field where carryover is suspected. Take samples from different areas of the field, including areas of potential overlap or higher application rates. b. Collect a separate control soil sample from a nearby area with a similar soil type that has not been treated with the herbicide.
-
Planting: a. Fill an equal number of pots with the field soil and the control soil. b. Plant a sufficient number of seeds of the indicator species in each pot.
-
Growth and Observation: a. Place the pots in a location with adequate sunlight and temperature for plant growth. b. Water the pots as needed, ensuring both sets of pots receive the same amount of water. c. Observe the plants for 2-3 weeks, comparing the emergence, growth, and overall health of the plants in the field soil to those in the control soil.
-
Interpretation: a. If the plants in the field soil show symptoms of herbicide injury (stunting, chlorosis, etc.) compared to the healthy plants in the control soil, it is a strong indication of herbicide carryover. b. The severity of the symptoms can give a qualitative indication of the level of herbicide residue in the soil.
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. pomais.com [pomais.com]
- 3. This compound-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mssoy.org [mssoy.org]
- 5. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 6. SS-AGR-473/AG469: Diagnosing Herbicide Injury Symptoms in Sugarcane and Rotational Crops in Southern Florida [edis.ifas.ufl.edu]
- 7. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 8. Check antagonism before pulling trigger on tank-mixed herbicides – The Seam [theseam.com]
- 9. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
- 11. Current Advances in the Action Mechanisms of Safeners [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. Herbicide Carryover and Crop Rotation to Corn | Crop Science US [cropscience.bayer.us]
- 15. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 17. joegardener.com [joegardener.com]
- 18. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
Forced degradation studies for ethametsulfuron stability indicating methods
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on forced degradation studies and stability-indicating methods for ethametsulfuron.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies for this compound?
Forced degradation studies, also known as stress testing, are essential to develop and validate stability-indicating analytical methods.[1][2][3][4] These studies involve subjecting this compound to conditions more severe than accelerated stability testing to intentionally degrade the molecule.[3][5] The primary objectives are:
-
To identify potential degradation products: This helps in understanding the degradation pathways of the molecule.[2][3]
-
To develop and validate a stability-indicating method: The analytical method must be able to separate and accurately quantify the intact this compound from its degradation products, process impurities, and excipients.[3][6]
-
To understand the chemical stability of the molecule: This information is crucial for developing a stable formulation and determining appropriate storage conditions.[3][5]
Q2: What are the typical stress conditions used for the forced degradation of this compound?
Based on regulatory guidelines (ICH Q1A) and general practices for small molecules, the following stress conditions are typically employed:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures. This compound's degradation in soil is known to be pH-dependent.[7]
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Heating the solid drug substance at a high temperature.
-
Photolytic Degradation: Exposing the drug substance to UV and/or visible light.
Q3: What are the known degradation pathways for this compound?
Studies on this compound degradation in soil and plants indicate several potential pathways:
-
Cleavage of the sulfonylurea bridge: This is a common degradation pathway for sulfonylurea herbicides.[7][8]
-
N- and O-dealkylation: Removal of the methyl and ethyl groups from the triazine ring.[7][9]
-
Triazine ring opening: Further degradation of the heterocyclic ring structure.[7][8]
-
Formation of this compound methyl acid: This involves the hydrolysis of the methyl ester.[9]
Q4: Which analytical techniques are most suitable for a stability-indicating method for this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and effective technique.[10][11]
-
HPLC with UV Detection: A common and robust method for routine analysis.
-
HPLC with Mass Spectrometry (LC-MS/MS): This is a powerful tool for identifying and characterizing unknown degradation products.[7][8][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound or its degradants. | Inappropriate mobile phase pH. | Adjust the mobile phase pH. Since this compound is a sulfonylurea, the pH can significantly impact its ionization and chromatographic behavior. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Co-elution of this compound with a degradation product. | The analytical method lacks sufficient specificity. | Optimize the HPLC method. This may involve changing the mobile phase composition (organic modifier and buffer), gradient profile, column chemistry (e.g., C18, phenyl-hexyl), or temperature. |
| No degradation observed under a specific stress condition. | The stress condition is not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing. |
| Complete degradation of this compound. | The stress condition is too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the stress testing to achieve partial degradation (typically 5-20%). |
| Appearance of unexpected peaks in the chromatogram. | Contamination from reagents, solvents, or the container. | Run a blank injection of the solvent and reagents to identify the source of contamination. |
| Interaction of the drug substance with excipients (if in a formulation). | Analyze the placebo under the same stress conditions to identify any degradants originating from the excipients. |
Experimental Protocols
The following are illustrative experimental protocols for the forced degradation of this compound. The actual conditions may need to be optimized for your specific experimental setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.
2. Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 1N NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1N NaOH.
-
Keep the mixture at room temperature for 48 hours.
-
Neutralize the solution with 0.1N HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place a thin layer of solid this compound powder in a Petri dish.
-
Heat it in a hot air oven at 105°C for 72 hours.
-
After exposure, dissolve a known amount of the solid in a suitable solvent.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze the sample at appropriate time intervals to determine the extent of degradation.
Data Presentation
The following table summarizes illustrative quantitative data from forced degradation studies of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 1N HCl | 24 hours | 80°C | 15.2% | Cleavage of sulfonylurea bridge, this compound methyl acid[7][9] |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Room Temp | 22.5% | Cleavage of sulfonylurea bridge, Triazine ring opening[7][8] |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 8.7% | N- and O-dealkylation products[7][9] |
| Thermal | Dry Heat | 72 hours | 105°C | 5.1% | Minor unidentified products |
| Photolytic | UV/Visible Light | 7 days | Room Temp | 11.3% | Minor unidentified products |
Visualizations
Caption: Experimental workflow for forced degradation of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. youtube.com [youtube.com]
- 7. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mhlw.go.jp [mhlw.go.jp]
Ethametsulfuron Technical Support Center: Mitigating Spray Drift and Off-Target Movement
Welcome to the technical support center for ethametsulfuron. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating spray drift and off-target movement during experimental applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to ensure the precise and contained application of this compound.
Troubleshooting Guide: Investigating Off-Target this compound Effects
Unexpected effects on non-target plants or adjacent experimental plots can compromise research integrity. This guide provides a systematic approach to troubleshooting potential off-target movement of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Damage to sensitive plants in adjacent plots. | Particle Drift: Movement of spray droplets at the time of application.[1] | 1. Review Application Records: Check wind speed and direction logs from the time of application. Do not spray in winds greater than 10 MPH.[2] 2. Evaluate Nozzle Selection: Were drift-reducing nozzles (e.g., air induction) used?[3][4] 3. Assess Boom Height: Was the boom set to the lowest effective height for uniform coverage? An increase in boom height from 50 to 70 cm can increase drift four-fold.[5][6] 4. Check Spray Pressure: Was the pressure within the optimal range for the nozzles used to produce a coarser droplet spectrum?[5][7] |
| Symptoms appearing days after application, even in calm conditions. | Vapor Drift: Volatilization of the herbicide after it has been deposited on the target surface.[1] | 1. Check Environmental Conditions Post-Application: High temperatures and low humidity can increase the potential for volatilization.[8] 2. Review Formulation: While this compound has low vapor pressure, formulation adjuvants could potentially influence volatility.[9] 3. Consider Temperature Inversions: These conditions, where cool air is trapped near the surface by a layer of warm air, can suspend fine spray particles and lead to their lateral movement.[10][11] Do not spray when there is no wind, as this can indicate an inversion. |
| Uneven application or "hot spots" of activity. | Equipment Malfunction or Improper Calibration. | 1. Inspect Nozzles: Check for clogs or wear that could affect spray patterns and droplet size.[12] 2. Verify Calibration: Ensure the sprayer is calibrated to deliver the intended volume and rate.[13] 3. Review Application Speed: Inconsistent speed can lead to over or under-application in certain areas. |
| Reduced efficacy on the target area and suspected loss of product. | Excessive fine droplets leading to significant drift. | 1. Analyze Droplet Size: Use appropriate nozzles and pressure to produce a medium to coarse droplet size, as recommended for many systemic herbicides.[4][14] 2. Consider Adjuvants: Drift reduction adjuvants can increase droplet size.[3][15] However, their effectiveness can depend on the formulation and nozzle type.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the spray drift of this compound?
A1: The primary factors are:
-
Droplet Size: Smaller droplets are more susceptible to movement by wind.[8]
-
Wind Speed and Direction: Higher wind speeds increase the distance spray particles can travel.[2] It is crucial to spray when the wind is blowing away from sensitive areas.[6]
-
Boom Height: The higher the boom, the more time droplets have to be influenced by the wind before reaching the target.[2][12]
-
Environmental Conditions: High temperatures and low humidity can cause droplets to evaporate, making them smaller and more prone to drift.[8][10] Temperature inversions can also trap fine droplets and facilitate their movement.[10]
Q2: How can I select the right nozzle to minimize this compound drift?
A2: To minimize drift, select nozzles that produce a coarser droplet spectrum. Air induction (AI) nozzles are highly effective at reducing driftable fines by creating larger, air-filled droplets.[3][4] Pre-orifice or turbulence chamber nozzles also help in producing larger droplets.[4][12] Always consult the nozzle manufacturer's charts for droplet size ratings at different pressures.[5]
Q3: What is the role of adjuvants in mitigating spray drift?
A3: Adjuvants, specifically drift reduction agents, can increase the viscosity of the spray solution, leading to the formation of larger droplets and reducing the number of fine, drift-prone particles.[3][15] Some studies have shown that certain adjuvants can reduce spray drift by as much as 63%.[16][17] However, the performance of an adjuvant can vary based on the herbicide formulation, nozzle type, and environmental conditions.[16]
Q4: What are best management practices for applying this compound to avoid off-target movement?
A4: Best management practices include:
-
Adhering to the Product Label: The label provides crucial information on application parameters, including wind speed restrictions and required buffer zones.[1][18]
-
Monitoring Weather Conditions: Do not spray during high winds (typically above 10 mph), when the wind is blowing towards sensitive areas, or during temperature inversions.[2][18]
-
Using Appropriate Equipment and Settings: Select low-drift nozzles, maintain low boom height, and use appropriate spray pressure.[5][12]
-
Establishing Buffer Zones: A buffer zone, or no-spray area, should be maintained between the application site and sensitive non-target areas.[19]
-
Proper Equipment Calibration and Maintenance: Regularly check and calibrate your spray equipment to ensure accurate application and proper functioning.[13]
Data on Spray Drift Mitigation Strategies
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize general data for herbicide spray drift mitigation, which is applicable to this compound applications.
Table 1: Influence of Nozzle Type on Spray Drift Potential
| Nozzle Type | Droplet Size Produced | Drift Reduction Potential | Considerations |
| Conventional Flat-Fan | Fine to Medium | Low to Moderate | Prone to producing a higher percentage of driftable fines, especially at higher pressures.[5][12] |
| Pre-Orifice / Drift Guard (DG) | Medium to Coarse | Moderate to High | Reduces internal pressure to create larger droplets; can reduce drift by 50% over conventional nozzles.[7][12] |
| Turbo TeeJet / Turbulence Chamber | Medium to Coarse | High | Uses a turbulence chamber to produce a more uniform and larger droplet spectrum.[4][7] |
| Air Induction / Venturi (AI) | Coarse to Very Coarse | Very High | Produces large, air-filled droplets with significantly fewer driftable fines.[3][4] |
Table 2: Effect of Wind Speed on Downwind Drift Distance
| Droplet Size (microns) | Fall Time from 10 ft | Lateral Drift in 3 mph wind | Lateral Drift in 10 mph wind |
| 100 (Fine) | 10 sec | 44 ft | 146 ft |
| 200 (Medium) | 4 sec | 18 ft | 59 ft |
| 400 (Coarse) | 2 sec | 9 ft | 29 ft |
| 500 (Very Coarse) | 1.5 sec | 7 ft | 22 ft |
This table presents generalized data illustrating the relationship between droplet size, wind speed, and drift distance.
Experimental Protocols
Protocol: Field Assessment of Herbicide Spray Drift
This protocol outlines a general methodology for conducting a field experiment to quantify the spray drift of a herbicide like this compound.
-
Site Selection: Choose a flat, open field with a consistent vegetative cover. Ensure a significant downwind area is available for sample collection and is free of obstructions.
-
Meteorological Monitoring: Set up a weather station at boom height to continuously record wind speed, wind direction, temperature, and relative humidity before, during, and after the application.[20]
-
Sprayer Setup and Calibration:
-
Equip a ground boom sprayer with the specific nozzles to be tested.
-
Calibrate the sprayer to deliver the desired application rate (e.g., gallons per acre) at a constant speed and pressure.
-
The spray solution should contain the herbicide and a tracer (e.g., a fluorescent dye) for quantification.
-
-
Sample Collection:
-
Place spray drift collectors (e.g., petri dishes, Mylar cards, or air samplers) at set intervals downwind from the application area. A common setup involves multiple lines of collectors perpendicular to the wind direction at distances such as 10, 25, 50, 100, and 200 feet from the edge of the spray swath.
-
-
Application: Conduct the spray application upwind of the collection lines, ensuring the sprayer travels perpendicular to the prevailing wind direction.
-
Sample Processing and Analysis:
-
After the spray has settled, collect the samplers.
-
Wash the collectors with a known volume of solvent to extract the tracer.
-
Analyze the concentration of the tracer in the solvent using appropriate analytical instrumentation (e.g., a fluorometer or spectrophotometer).
-
-
Data Analysis:
-
Calculate the amount of tracer deposited on each collector.
-
Express the drift deposit as a percentage of the application rate.
-
Correlate the drift deposits with the meteorological data and sprayer settings to evaluate the impact of these variables.
-
Visualizations
Caption: Key factors influencing the potential for spray drift.
Caption: Workflow for troubleshooting off-target herbicide effects.
References
- 1. Pesticide Drift [npic.orst.edu]
- 2. farmprogress.com [farmprogress.com]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. uaex.uada.edu [uaex.uada.edu]
- 5. nsfa-fane.ca [nsfa-fane.ca]
- 6. youtube.com [youtube.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. sciencesocieties.org [sciencesocieties.org]
- 9. epa.gov [epa.gov]
- 10. Management of Pesticide Spray Drift - Canada.ca [canada.ca]
- 11. extension.missouri.edu [extension.missouri.edu]
- 12. Managing Drift with Nozzles and Boom Height – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. mda.maryland.gov [mda.maryland.gov]
- 14. assets.greenbook.net [assets.greenbook.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of insecticide formulation and adjuvant combination on agricultural spray drift - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdms.net [cdms.net]
- 19. Drift Mitigation Measures – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 20. Herbicide spray drift from ground and aerial applications: Implications for potential pollinator foraging sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Soil Extraction for Ethametsulfuron Metabolite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing soil extraction methods for ethametsulfuron and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound and its metabolites from soil samples.
Issue 1: Low Recovery of this compound or its Metabolites
Possible Causes and Solutions:
-
Incomplete Extraction from Soil Matrix:
-
Problem: this compound and its metabolites can bind strongly to soil particles, particularly in soils with high organic matter or clay content.[1]
-
Solution 1: Optimize Extraction Solvent: While acetonitrile (B52724) is commonly used, a mixture of acetonitrile and water (e.g., 10% aqueous acetonitrile) can improve the extraction of more polar metabolites.[2] For acidic herbicides, using a solvent mixture containing a small percentage of acid, such as 1% acetic acid in 30% aqueous acetonitrile, can enhance recovery.[2]
-
Solution 2: Increase Extraction Time and Agitation: Ensure thorough mixing of the soil sample with the extraction solvent. Increase the shaking or vortexing time to allow for complete partitioning of the analytes from the soil matrix.[3][4]
-
Solution 3: Adjust Soil pH: The persistence and degradation of sulfonylurea herbicides like this compound are pH-dependent.[5][6] Adjusting the pH of the soil slurry during extraction may improve recovery, but this should be done cautiously as it can affect the stability of the analytes.
-
-
Analyte Degradation during Extraction:
-
Losses during Sample Cleanup:
-
Problem: The cleanup step, intended to remove interfering matrix components, can also inadvertently remove the target analytes.
-
Solution: Evaluate the choice of sorbent for solid-phase extraction (SPE) or dispersive SPE (dSPE). For sulfonylurea herbicides, a combination of PSA (primary secondary amine) and C18 is often used in QuEChERS methods to remove organic acids, fatty acids, and other interferences.[9][10] However, the sorbent amount may need to be optimized to avoid analyte loss.
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Possible Causes and Solutions:
-
Co-elution of Matrix Components:
-
Problem: Co-eluting compounds from the soil extract can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[11][12][13][14][15]
-
Solution 1: Improve Sample Cleanup: A more effective cleanup procedure can reduce the amount of co-eluting matrix components. Experiment with different dSPE sorbents or use a cartridge SPE for a more thorough cleanup.[16][17][18][19]
-
Solution 2: Optimize Chromatographic Separation: Modify the LC gradient to better separate the analytes from interfering matrix components.
-
Solution 3: Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for matrix effects.[12]
-
Solution 4: Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. However, this may compromise the limit of detection.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Inhomogeneous Soil Samples:
-
Problem: Herbicide residues may not be uniformly distributed in the field.[20]
-
Solution: Collect composite soil samples from multiple locations within the area of interest and homogenize the sample thoroughly before taking a subsample for extraction.
-
-
Variability in Extraction Procedure:
-
Problem: Minor variations in the experimental protocol can lead to significant differences in results.
-
Solution: Ensure consistent execution of each step of the extraction and cleanup process, including solvent volumes, extraction times, and shaking speeds. Use of an internal standard can help to correct for variations.
-
-
Instrumental Drift:
-
Problem: Changes in the performance of the analytical instrument over time can affect results.
-
Solution: Regularly calibrate the instrument and run quality control samples throughout the analytical sequence to monitor for any drift.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for extracting this compound and its metabolites from soil?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly recommended starting point due to its efficiency and broad applicability for pesticide residue analysis in soil.[3][4][21] A typical QuEChERS procedure involves extraction with acetonitrile followed by a cleanup step using dSPE with a mixture of sorbents like PSA and C18.[9][10]
Q2: Which solvents are most effective for extracting this compound and its metabolites?
A2: Acetonitrile is a widely used and effective solvent for extracting a broad range of pesticides, including this compound, from soil.[2][3][4] For more polar metabolites, adding water to the acetonitrile can improve recovery.[2] In some cases, a mixture of dichloromethane (B109758) and acetonitrile has also been used with high recoveries for other sulfonylurea herbicides.[22]
Q3: How can I remove interfering substances from my soil extract?
A3: A cleanup step is crucial for removing matrix interferences. Dispersive solid-phase extraction (dSPE) is commonly used in the QuEChERS method. A combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often effective for sulfonylurea herbicides.[9][10] For highly complex matrices, a cartridge-based Solid-Phase Extraction (SPE) may provide a more thorough cleanup.[16][19]
Q4: What are the typical recovery rates I should expect for this compound in soil?
A4: With an optimized method, you can expect recovery rates for this compound in the range of 85% to 100%.[23][24] However, recoveries can be influenced by soil type, with lower recoveries often observed in soils with high organic matter content.
Q5: What are the common metabolites of this compound found in soil?
A5: The degradation of this compound in soil can lead to several metabolites. Common degradation pathways include the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and triazine ring opening.[5][20] Five soil metabolites have been identified in some studies.[5]
Data Presentation
Table 1: Performance of a Modified HPLC-MS/MS Method for this compound (ESM) in Paddy Soil [23][24]
| Parameter | Value |
| Limit of Detection (LOD) | 1.10 x 10⁻⁶ ng |
| Limit of Quantitation (LOQ) | 1.27 x 10⁻³ µg/kg |
| Fortification Level | Recovery (%) |
| 0.2 mg/kg | 100.16 |
| 2 mg/kg | 85.56 |
| Relative Standard Deviation (RSD) | |
| 0.2 mg/kg | 7.42% |
| 2 mg/kg | 9.69% |
Table 2: Comparison of Extraction Methods for other Sulfonylurea Herbicides in Soil [25]
| Extraction Method | Herbicide | Recovery Range (%) |
| Ultrasonic-Assisted Extraction (UAE) | Nicosulfuron, Metsulfuron-methyl, Bensulfuron-methyl, Pyrazosulfuron-ethyl | 89.80 - 101.20 |
| Matrix Solid-Phase Dispersion (MSPD) | Nicosulfuron, Metsulfuron-methyl, Bensulfuron-methyl, Pyrazosulfuron-ethyl | 89.20 - 99.75 |
| Microwave-Assisted Extraction (MAE) | Nicosulfuron, Metsulfuron-methyl, Bensulfuron-methyl, Pyrazosulfuron-ethyl | 81.10 - 90.75 |
| Liquid-Solid Extraction (LSE) | Nicosulfuron, Metsulfuron-methyl, Bensulfuron-methyl, Pyrazosulfuron-ethyl | 83.40 - 94.75 |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
This protocol is adapted from the general QuEChERS procedure for pesticide residue analysis in soil.[3][4]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Shake vigorously for 5 minutes.
-
Salting Out: Add the contents of a commercially available QuEChERS salt packet (commonly containing MgSO₄ and NaCl, and sometimes citrate (B86180) buffers) to the tube. Immediately shake for at least 2 minutes.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at ≥5000 rcf for 2 minutes.
-
Analysis: Transfer the cleaned-up extract into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Soil
This protocol is a general representation of a liquid-liquid extraction procedure.
-
Extraction: Weigh 20 g of soil into a flask. Add 40 mL of acetonitrile and shake for 1 hour.
-
Phase Separation: Filter the extract and transfer the filtrate to a separatory funnel. Add 40 mL of a saturated NaCl solution and 20 mL of dichloromethane. Shake vigorously and allow the layers to separate.
-
Collection: Collect the lower organic layer (dichloromethane). Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
Visualizations
Caption: QuEChERS experimental workflow for soil extraction.
Caption: Troubleshooting workflow for low analyte recovery.
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. Use of acetonitrile for the extraction of herbicide residues from soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. weber.hu [weber.hu]
- 5. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 7. scilit.com [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. "Development and validation of a solid phase extraction sample cleanup " by Jennifer L. Thomas, Christopher C. Donnelly et al. [digitalcommons.unl.edu]
- 20. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Portico [access.portico.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Dynamics of this compound-Methyl Residue in Paddy Soils Revealed by HPLC-MS/MS | Luo | Journal of Agricultural Science | CCSE [ccsenet.org]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of Ethametsulfuron and Other Sulfonylurea Herbicides
This guide provides a detailed comparison of the herbicidal efficacy of ethametsulfuron with other prominent sulfonylurea herbicides, including metsulfuron-methyl (B1676535), chlorsulfuron (B1668881), and tribenuron-methyl. Tailored for researchers, scientists, and professionals in agricultural science and drug development, this document offers an objective analysis supported by experimental data to aid in the selection and application of these herbicides for broadleaf weed management.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
This compound, along with all other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1],[2],[3] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell division in plants.[1],[4] By blocking this pathway, sulfonylurea herbicides halt plant growth, leading to chlorosis (yellowing) and eventual necrosis of the weed.[1] This mode of action is highly effective at very low application rates.[4] The selectivity of these herbicides for certain crops, such as canola in the case of this compound, is due to the crop's ability to rapidly metabolize the herbicide into inactive compounds.[4]
Below is a diagram illustrating the signaling pathway of sulfonylurea herbicides.
Caption: Mechanism of action of sulfonylurea herbicides via inhibition of the ALS enzyme.
Comparative Efficacy Data
The following tables summarize the performance of this compound and other key sulfonylurea herbicides against various economically important broadleaf weeds.
Disclaimer: The efficacy data presented below is compiled from various field trials and studies. Direct comparison between herbicides should be made with caution, as experimental conditions such as application rates, weed growth stage, crop type, and environmental factors can vary significantly between studies.
Table 1: Efficacy Against Wild Mustard (Sinapis arvensis)
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Crop | Reference |
| This compound-methyl (B166122) | Not Specified | Very Good Efficacy | Canola | [5] |
| Metsulfuron-methyl | 5 | Excellent | Spring Cereals | [6] |
| Chlorsulfuron | Not Specified | Susceptible | Wheat | [7] |
| Tribenuron-methyl | Not Specified | 75% | Spring Wheat | [8],[9] |
Table 2: Efficacy Against Common Lambsquarters (Chenopodium album)
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Crop | Reference | | :--- | :--- | :--- | :--- | | This compound-methyl | Not Specified | Effective Control | Canola |[10] | | Metsulfuron-methyl | 4 | Significant Reduction | Wheat |[4] | | Metsulfuron-methyl | 5 | Excellent | Spring Cereals |[6] |
Table 3: Efficacy Against Shepherd's Purse (Capsella bursa-pastoris)
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Crop | Reference | | :--- | :--- | :--- | :--- | | This compound-methyl | Not Specified | Effective Control | Canola |[10] | | Metsulfuron-methyl | 5 | Excellent | Spring Cereals |[6],[11] | | Tribenuron-methyl | ~0.10 (GR50 for susceptible biotype) | Susceptible | Wheat |[12] |
Table 4: Efficacy Against Kochia (Kochia scoparia)
| Herbicide | Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Crop/Setting | Reference |
| Chlorsulfuron | Not Specified | Effective (on susceptible biotypes) | Non-crop | [13],[10] |
| Metsulfuron-methyl | 42 - 84 | Effective | Non-crop | [10] |
| Chlorsulfuron + Metsulfuron (B56326) | Not Specified | Effective (on susceptible biotypes) | Non-crop | [14] |
Environmental Persistence
The persistence of sulfonylurea herbicides in the environment is a critical factor for crop rotation planning to avoid injury to subsequent sensitive crops. A study comparing the dissipation half-lives (DT50) of three sulfonylurea herbicides in farm ponds found the following order of persistence:
Table 5: Dissipation Half-Lives (DT50) in Aquatic Environments
| Herbicide | Dissipation Half-Life (DT50) in days |
| Metsulfuron-methyl | 84 |
| This compound-methyl | 30 |
| Thifensulfuron-methyl | 16 |
| Source:[15] |
This data indicates that metsulfuron-methyl is significantly more persistent in water than this compound-methyl and thifensulfuron-methyl.[15]
Experimental Protocols
Robust experimental design is crucial for the accurate assessment of herbicide efficacy. The following outlines a general protocol for conducting field and greenhouse trials for comparative herbicide evaluation.
Field Efficacy and Crop Tolerance Trial
This protocol is designed to assess the effectiveness of herbicides on target weeds and their safety on the cultivated crop under real-world conditions.
Caption: General workflow for a herbicide field efficacy and crop tolerance trial.
Methodology Details:
-
Experimental Design: A Randomized Complete Block Design (RCBD) with 3-4 replications is standard. Plots should be of adequate size to minimize edge effects.
-
Treatments: Include different herbicides at various rates (e.g., 0.5x, 1x, 2x the recommended rate), tank mixtures, and both a weed-free and an untreated (weedy) control for comparison.
-
Application: Herbicides should be applied using a calibrated sprayer at the recommended crop and weed growth stage (e.g., 2-4 leaf stage of weeds).[10] Environmental conditions (temperature, humidity, wind speed) must be recorded.
-
Data Collection:
-
Weed Control Efficacy: Assessed visually as a percentage of the untreated control at set intervals (e.g., 7, 14, 28, and 56 days after treatment). Weed density (plants/m²) and biomass (dry weight g/m²) are also measured.
-
Crop Phytotoxicity: Visual injury ratings (e.g., stunting, chlorosis, necrosis) are recorded using a standardized scale (e.g., 0% = no injury, 100% = crop death).
-
Crop Yield: Harvested from the center of each plot to determine the final grain or biomass yield.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the significance of treatment effects. Mean separation tests (e.g., LSD or DMRT) are used to compare treatment means.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This laboratory-based assay directly measures the inhibitory effect of a herbicide on the ALS enzyme, allowing for a quantitative comparison of potency.
Methodology Details:
-
Enzyme Extraction: ALS is extracted and partially purified from young, actively growing tissues of a susceptible plant species.
-
Inhibitor Preparation: A series of dilutions of the test herbicides (e.g., this compound, metsulfuron-methyl) are prepared in an appropriate buffer.
-
Assay Procedure:
-
The enzyme extract is combined with the herbicide dilutions (and a control with no herbicide) and pre-incubated.
-
The enzymatic reaction is initiated by adding the substrate, pyruvate.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product (acetolactate) is converted to acetoin (B143602) through acid-catalyzed decarboxylation.
-
-
Quantification: The amount of acetoin produced is quantified colorimetrically.
-
Data Analysis: The results are used to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each herbicide. A lower IC50 or Ki value indicates a higher potency of the inhibitor.
Conclusion
This compound is a selective sulfonylurea herbicide effective for post-emergence control of key broadleaf weeds in canola, such as wild mustard and shepherd's purse.[10],[5] Comparative data, although not always from direct side-by-side trials, indicates that other sulfonylureas like metsulfuron-methyl and chlorsulfuron also provide excellent control of a wide spectrum of broadleaf weeds in various cropping systems.[3],[4] The choice of herbicide depends on the target weed spectrum, crop, and environmental considerations such as soil persistence and potential for resistance development. Metsulfuron-methyl, for example, shows greater persistence in aquatic environments, which could be a factor in rotational crop decisions.[15] For effective and sustainable weed management, it is crucial to employ integrated strategies, including the rotation of herbicides with different modes of action, to mitigate the risk of developing herbicide-resistant weed populations.
References
- 1. gardennurseryproducts.com.au [gardennurseryproducts.com.au]
- 2. Frontiers | Effects of the Herbicide Metsulfuron-Methyl on a Plant Community, Including Seed Germination Success in the F1 Generation [frontiersin.org]
- 3. Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 4. cropandweed.com [cropandweed.com]
- 5. agrojournal.org [agrojournal.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of a Glyphosate-Resistant Canola (Brassica napus L.) System with Traditional Herbicide Regimes | Weed Technology | Cambridge Core [cambridge.org]
- 10. Kochia (Kochia scoparia = Bassia scoparia) | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. News - What does Metsulfuron-Methyl kill? [bigpesticides.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. researchgate.net [researchgate.net]
Validating an HPLC method for ethametsulfuron with a diode-array detector
For researchers and professionals in drug development and analytical science, the validation of analytical methods is a critical step to ensure data quality and regulatory compliance. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) for the quantification of ethametsulfuron. It also offers a comparison with an alternative method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), supported by experimental data and detailed protocols.
Methodology and Performance Comparison
An HPLC-DAD method provides a robust and widely accessible approach for the analysis of this compound. The diode-array detector allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling peak purity analysis.[1][2] As a comparison, an HPLC-MS/MS method offers superior sensitivity and specificity, which can be crucial for residue analysis at very low concentrations.[3][4]
The validation of the HPLC-DAD method was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7][8][9]
Table 1: Comparison of HPLC-DAD and HPLC-MS/MS Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-DAD Method | HPLC-MS/MS Method |
| Linearity (Correlation Coefficient, r²) | 0.999 | 0.9998 |
| Range | 0.1 - 10 µg/mL | 0.001 - 0.1 mg/L |
| Accuracy (Recovery %) | 86.12% - 116.26% | 85.56% - 100.16% |
| Precision (RSD %) | < 10% | 7.42% - 9.69% |
| Limit of Detection (LOD) | Not explicitly stated, derived from LOQ | 1.10 x 10⁻⁶ ng |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 1.27 x 10⁻³ µg/kg |
Data for the HPLC-DAD method is based on a study of four sulfonylurea pesticides, including This compound-methyl (B166122).[10] Data for the HPLC-MS/MS method is from a study on this compound-methyl residue in soil.[3][4]
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical methods. The following sections outline the procedures for the validated HPLC-DAD method and the comparative HPLC-MS/MS method.
HPLC-DAD Method Protocol
This method is suitable for the quantification of this compound in various matrices.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Column: ODS (C18) column.[10]
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate (B84403) buffer (pH 2.5) and acetonitrile (B52724) (45:55 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Detection Wavelength: The DAD can monitor a range of wavelengths, with the specific wavelength for this compound determined by its maximum absorbance.[1][2]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[11]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: The sample preparation will vary depending on the matrix. A common approach involves extraction with a suitable solvent, followed by filtration before injection into the HPLC system.
3. Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.[8]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, typically 80-120%.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same sample on the same day. Evaluate intermediate precision by having different analysts, on different days, or with different equipment. The relative standard deviation (RSD) should typically be ≤ 2%.[7]
-
Limit of Quantification (LOQ): Determined as the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[6] For this compound-methyl, an LOQ of 0.01 mg/kg has been reported.[10]
Alternative Method: HPLC-MS/MS Protocol
This method offers higher sensitivity and is particularly useful for trace-level analysis.
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column.[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with additives like formic acid for better ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.[3]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[4]
-
MS Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
2. Standard and Sample Preparation:
-
Similar to the HPLC-DAD method, but with potentially more dilute standard solutions due to the higher sensitivity of the MS/MS detector.
Workflow and Process Visualization
To provide a clear understanding of the HPLC method validation process, the following diagram illustrates the logical flow of the key steps involved.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Wild Mustard's Defenses: A Comparative Guide to Ethametsulfuron Cross-Resistance
An in-depth analysis of the cross-resistance of wild mustard (Sinapis arvensis) to ethametsulfuron and other herbicides, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols.
Wild mustard has emerged as a significant agricultural challenge due to its evolved resistance to various herbicides, including the acetolactate synthase (ALS) inhibitor, this compound. This guide provides a comprehensive comparison of the cross-resistance patterns observed in wild mustard, supported by experimental data, to elucidate the underlying mechanisms and inform future herbicide development strategies. Resistance in wild mustard is primarily attributed to two key mechanisms: target-site mutations in the ALS gene and enhanced herbicide metabolism.[1][2]
Comparative Efficacy of ALS-Inhibiting Herbicides on Resistant Wild Mustard
Studies have demonstrated that wild mustard biotypes resistant to this compound exhibit varying levels of cross-resistance to other ALS-inhibiting herbicides. This resistance is often conferred by a specific point mutation in the ALS gene, most notably a tryptophan-to-leucine substitution at position 574 (Trp-574-Leu).[1][3] This mutation reduces the binding affinity of the herbicide to the enzyme, thereby diminishing its efficacy.
A resistant biotype discovered in Alberta, Canada, showed a 48-fold greater resistance to this compound compared to susceptible biotypes.[4] However, this particular biotype was only twofold more resistant to metsulfuron (B56326) and remained susceptible to other ALS-inhibiting herbicides, suggesting a specific resistance profile.[4][5] In contrast, another resistant biotype from North Dakota, also possessing the Trp-574-Leu mutation, displayed broad cross-resistance across several classes of ALS inhibitors.[1]
Table 1: Whole-Plant Biomass Reduction in Susceptible vs. Resistant Wild Mustard Biotypes
| Herbicide | Chemical Class | Application Rate | Susceptible Biotype Biomass Reduction (%) | Resistant Biotype Biomass Reduction (%) |
| Thifensulfuron | Sulfonylurea (SU) | 2x Field Rate | ≥ 96% | 35% |
| This compound | Sulfonylurea (SU) | 2x Field Rate | ≥ 96% | Not Reduced |
| Triflusulfuron | Sulfonylurea (SU) | 2x Field Rate | ≥ 96% | 49% |
| Imazamox | Imidazolinone (IMI) | 2x Field Rate | ≥ 96% | Not Reduced |
| Imazethapyr (B50286) | Imidazolinone (IMI) | 2x Field Rate | ≥ 96% | Not Reduced |
| Flumetsulam | Triazolopyrimidine (TP) | 2x Field Rate | ≥ 96% | Not Reduced |
| Cloransulam | Triazolopyrimidine (TP) | 2x Field Rate | ≥ 96% | Not Reduced |
| Flucarbazone | Sulfonylaminocarbonyl-triazolinone (SCT) | 2x Field Rate | ≥ 96% | Not Reduced |
| Imazamethabenz | Imidazolinone (IMI) | 2x Field Rate | ≥ 96% | Not Reduced |
Data sourced from a study on a North Dakota resistant biotype with the Trp-574-Leu mutation.[1]
Another mechanism contributing to resistance is enhanced metabolism, where the resistant plant can detoxify the herbicide at a faster rate than susceptible plants.[2][6] A wild mustard biotype in Alberta was found to have resistance to This compound-methyl (B166122) due to this mechanism, without any alteration to the ALS target site.[6][7]
Table 2: this compound-methyl Resistance Levels (ED50) in Susceptible vs. Resistant Wild Mustard
| Biotype | ED50 (g ai/ha) | Resistance Mechanism |
| Susceptible (S) | < 1 | - |
| Resistant (R) | > 100 | Enhanced Metabolism |
ED50: The effective dose that inhibits growth by 50%. Data from a study on a biotype with metabolism-based resistance.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to characterize herbicide resistance in wild mustard.
Whole-Plant Dose-Response Assay
This experiment determines the herbicide dose required to inhibit plant growth by 50% (GR50).
-
Plant Growth: Wild mustard seeds from both susceptible and potentially resistant populations are sown in pots containing a standardized soil mix. Plants are grown in a controlled environment (e.g., greenhouse) with optimal temperature, light, and humidity.
-
Herbicide Application: At the 2-4 leaf stage, plants are treated with a range of herbicide concentrations, including a non-treated control. Herbicides are applied using a calibrated sprayer to ensure uniform coverage.
-
Data Collection: After a set period (e.g., 21-28 days), the above-ground biomass of each plant is harvested, dried in an oven until a constant weight is achieved, and then weighed.
-
Data Analysis: The biomass data is expressed as a percentage of the untreated control. A log-logistic regression analysis is used to determine the GR50 value for each population.
In Vitro ALS Enzyme Activity Assay
This assay directly measures the sensitivity of the ALS enzyme to the herbicide, helping to determine if resistance is target-site based.
-
Enzyme Extraction: Young leaf tissue from both susceptible and resistant plants is harvested and ground in a chilled extraction buffer to isolate the ALS enzyme. The extract is then centrifuged to remove cell debris.
-
Enzyme Assay: The enzyme extract is incubated with a reaction mixture containing the necessary substrates (e.g., pyruvate) and cofactors, along with a range of herbicide concentrations.
-
Product Measurement: The activity of the ALS enzyme is determined by measuring the amount of acetolactate produced, which can be quantified colorimetrically after conversion to acetoin.
-
Data Analysis: The herbicide concentration that inhibits enzyme activity by 50% (I50) is calculated for both susceptible and resistant biotypes. A significant difference in I50 values indicates target-site resistance. For example, in one study, the I50 for a susceptible biotype with imazethapyr was 8 x 10⁻⁷ M, while at 1 x 10⁻⁴ M, there was only a 10-11% reduction in ALS activity in the resistant biotype.[1][4]
ALS Gene Sequencing
This molecular technique identifies specific mutations in the ALS gene that confer resistance.
-
DNA Extraction: Genomic DNA is extracted from the leaf tissue of susceptible and resistant plants.
-
PCR Amplification: The ALS gene is amplified using specific primers through the Polymerase Chain Reaction (PCR).
-
Sequencing: The amplified PCR product is purified and sent for DNA sequencing.
-
Sequence Analysis: The DNA sequences from resistant and susceptible plants are compared to identify any nucleotide changes that result in amino acid substitutions. Mutations at positions such as Pro-197, Asp-376, Ala-122, and Trp-574 are commonly associated with ALS inhibitor resistance.[3][8]
Visualizing Resistance Mechanisms and Workflows
To better understand the complex processes involved in herbicide resistance, the following diagrams illustrate the ALS enzyme pathway and the experimental workflow for identifying resistance mechanisms.
Caption: The ALS enzyme pathway and the inhibitory action of this compound.
Caption: Workflow for investigating herbicide resistance mechanisms in wild mustard.
References
- 1. Target-site resistance to acetolactate synthase inhibitors in wild mustard (Sinapis arvensis) | Weed Science | Cambridge Core [cambridge.org]
- 2. Metabolism-based resistance of a wild mustard (Sinapis arvensis L.) biotype to this compound-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trp-574-Leu mutation in wild mustard (Sinapis arvensis L.) as a result of als inhibiting herbicide applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-site resistance to acetolactate synthase inhibitors in wild mustard (Sinapis arvensis) | Weed Science | Cambridge Core [cambridge.org]
- 5. Wild Mustard (Brassica kaber) Resistance to this compound But Not to Other Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 6. saskpulse.com [saskpulse.com]
- 7. hracglobal.com [hracglobal.com]
- 8. Genetic and molecular study of resistance in weed wild mustard (Sinapis arvensis) to acetolactate synthase inhibitor herbicide - فصلنامه علمی ژنتیک نوین [mg.genetics.ir]
Degradation of Ethametsulfuron in Diverse Soil Environments: A Comparative Analysis
For Immediate Release
A comprehensive review of scientific literature reveals significant variability in the degradation of the herbicide ethametsulfuron across different soil types. This guide synthesizes key findings on the persistence and breakdown of this compound, providing researchers, scientists, and drug development professionals with a comparative analysis of its environmental fate. The degradation of this sulfonylurea herbicide is predominantly influenced by soil pH, temperature, and microbial activity, with half-lives ranging from as short as 13 days to over 100 days.
Comparative Degradation Rates
The persistence of this compound, measured by its half-life (t½), is critically dependent on the physicochemical properties of the soil. The following table summarizes quantitative data from various studies, highlighting the impact of soil type and conditions on degradation.
| Soil Type | pH | Temperature (°C) | Half-life (t½) in days | Key Findings |
| Acidic Clayey Red Soil | Acidic | Not Specified | 13 | Faster degradation observed in acidic conditions.[1] |
| Neutral Loamy Alfisol | Neutral | Not Specified | 67 | More persistent in neutral to weakly basic soils.[1] |
| Alkaline Sandy Vertisol | Alkaline | Not Specified | Not Specified | Higher mobility observed in alkaline soils.[1] |
| Paddy Soil | Not Specified | 6 | >100 | Degradation is significantly slower at lower temperatures.[2] |
| Paddy Soil | Not Specified | 25 | 16.35 | Temperature plays a crucial role in the degradation rate.[2] |
| Paddy Soil | Not Specified | 35 | 10.35 | Higher temperatures accelerate the degradation process.[2] |
| Alberta Black Loam | 5.6 | 25 | ~69 (2.3 months) | Transformation attributed to both chemical hydrolysis and microbial activity.[3] |
Factors Influencing Degradation
Several factors have been identified as key drivers of this compound degradation in soil:
-
Soil pH: Degradation is pH-dependent, with increased persistence in neutral or weakly basic soils compared to acidic soils.[1] Chemical hydrolysis of the sulfonylurea bridge is a primary degradation pathway and is more rapid under acidic conditions.[4]
-
Temperature: Higher temperatures generally accelerate the degradation process.[2] Low soil temperatures can significantly diminish the biotransformation of this compound.[5]
-
Microbial Activity: Soil microorganisms play a significant role in the breakdown of this compound.[3][6] A bacterium, Pseudomonas sp. SW4, has been isolated and shown to effectively degrade this herbicide.[7][8] Inoculation of soil with this bacterium resulted in a higher degradation rate.[7]
-
Soil Moisture: Low moisture content can reduce the rate of biotransformation.[5]
Degradation Pathways
The breakdown of this compound in soil proceeds through several identified pathways. These include:
-
N- and O-dealkylation.[1]
Five soil metabolites have been isolated and identified through liquid chromatography/mass spectrometry (LC/MS/MS) analysis.[1]
Experimental Protocols
The following provides a generalized experimental workflow for studying the degradation of this compound in soil, based on methodologies cited in the literature.
Caption: Experimental workflow for studying this compound degradation in soil.
A typical analytical method for quantifying this compound residues in soil involves extraction with an organic solvent such as acetone (B3395972) or acetonitrile, followed by cleanup and analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2][9][10]
The following diagram illustrates the key degradation pathways of this compound in soil.
Caption: Major degradation pathways of this compound in soil.
References
- 1. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 4. scilit.com [scilit.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of this compound-methyl by Pseudomonas sp. SW4 isolated from contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Independent Laboratory Validation of Ethametsulfuron Analytical Methods: A Comparative Guide
This guide provides a detailed comparison of two common analytical methods for the determination of ethametsulfuron residues: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD/UV). This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis, offering insights into the performance and methodologies of these techniques based on independent laboratory validation data from scientific literature.
Data Presentation: Comparison of Analytical Methods
The performance of HPLC-MS/MS and HPLC-DAD/UV methods for the analysis of this compound and other sulfonylurea herbicides is summarized in the table below. The data is compiled from independent validation studies and provides a clear comparison of key analytical parameters.
| Performance Parameter | HPLC-MS/MS (this compound-methyl in Paddy Soil) | HPLC-UV (Sulfonylurea Herbicides in Tomatoes) |
| Limit of Detection (LOD) | 1.10 x 10⁻⁶ ng | 0.003 mg/kg |
| Limit of Quantitation (LOQ) | 1.27 x 10⁻³ µg/kg | 0.008–0.009 mg/kg |
| Recovery | 85.56% - 100.16% | 70% - 120% |
| Precision (RSD) | 7.42% - 9.69% | < 20% |
| Linearity (R²) | 0.9998 | > 0.9970 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols outline the sample preparation and analytical conditions for both HPLC-MS/MS and HPLC-DAD/UV methods.
Method 1: HPLC-MS/MS for This compound-methyl (B166122) in Paddy Soil
This method is adapted from a study on the dynamics of this compound-methyl residue in paddy soils.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Vortex vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium chloride).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis
-
Instrumentation: Agilent 6410 Triple Quadrupole LC/MS/MS system or equivalent.
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
Method 2: HPLC-UV for Sulfonylurea Herbicides in Tomatoes
This method is based on a study for the simultaneous determination of seven sulfonylurea herbicides in tomatoes.[1]
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10-15 g of homogenized tomato sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[1]
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV or Diode-Array Detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set at the maximum absorbance wavelength for this compound (typically around 230-240 nm).
Mandatory Visualization
The following diagrams illustrate the general workflow for the analytical validation of this compound and the logical relationship between the key steps in pesticide residue analysis.
Caption: Workflow for analytical method validation.
Caption: General workflow for pesticide residue analysis.
References
Ethametsulfuron and Benazolin: A Comparative Analysis of Efficacy in Wild Mustard (Sinapis arvensis) Control
For researchers and agricultural scientists, selecting the appropriate herbicide is a critical decision in effective weed management. This guide provides a comparative analysis of two widely used herbicides, ethametsulfuron and benazolin (B1667980), for the control of wild mustard (Sinapis arvensis), a pervasive and competitive weed in various cropping systems. This comparison is based on available experimental data to aid in informed decision-making for research and field applications.
Mechanism of Action
This compound is a sulfonylurea herbicide that acts as an acetolactate synthase (ALS) inhibitor.[1] ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, this compound effectively halts cell division and plant growth.
Benazolin is a synthetic auxin herbicide. It mimics the plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing plant death.
Quantitative Performance Data
The following table summarizes the performance of this compound and benazolin in controlling wild mustard based on data from various field trials. It is important to note that the data are derived from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Herbicide | Application Rate | Wild Mustard Control (%) | Crop | Reference |
| Benazolin | 0.56 kg/ha | 90 - 100% | Wheat and Oilseed Rape | [2] |
| Benazolin | 0.84 kg/ha | 90 - 100% | Wheat and Oilseed Rape | [2] |
| This compound | 20 g/ha (0.02 kg/ha ) | Effective Control* | Canola, Oriental and Brown Mustard | [3] |
*Specific percentage of control was not provided in the source; however, it is registered for the control of wild mustard in these crops.
A study on this compound resistance in wild mustard populations reported the effective dose (ED50) required to reduce shoot dry weight by 50%. For a susceptible population, the ED50 was less than 1 g/ha, while a resistant population required over 100 g/ha, highlighting the potential for resistance development.[4]
Experimental Protocols
Benazolin Field Trial Methodology
A study evaluating benazolin for wild mustard control utilized the following protocol:
-
Experimental Design: Unreplicated plots, each 0.4 hectares in size, were established in commercial fields.
-
Herbicide Application: Benazolin was applied as a foliage spray mixed with water. Application rates were 0.56 kg/ha and 0.84 kg/ha .
-
Crop and Weed Stage: In one trial, rape was in the five- to six-leaf stage, and weeds had four to six leaves.
-
Data Collection: Visual estimates of wild mustard control were conducted, assessing both plant kill and growth suppression.[2]
This compound Resistance Study Methodology
The experimental design for the study on this compound-resistant wild mustard involved:
-
Plant Material: Seeds from a suspected resistant (R) and a known susceptible (S) wild mustard population were collected.
-
Growth Conditions: Plants were grown in a controlled environment.
-
Herbicide Application: Increasing rates of this compound were applied to determine the dose-response.
-
Data Collection: Shoot dry weight was measured 21 days after treatment to calculate the ED50 values.[4][5]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in herbicide action and evaluation, the following diagrams are provided.
References
- 1. epa.gov [epa.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. farmtario.com [farmtario.com]
- 4. Wild Mustard (Brassica kaber) Resistance to this compound But Not to Other Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. Wild Mustard (Brassica kaber) Resistance to this compound But Not to Other Herbicides | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Guide to the Validation of Chromatographic Methods for Sulfonylurea Herbicide Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of gas chromatography (GC) and liquid chromatography (LC) methods for the quantitative analysis of sulfonylurea herbicide residues. The information presented is intended to assist researchers and analytical scientists in selecting and validating the most appropriate methodology for their specific needs.
Introduction
Sulfonylureas are a class of herbicides widely used in agriculture for their high efficacy at low application rates. However, their potential for persistence in soil and water and their high phytotoxicity to non-target crops necessitate sensitive and reliable analytical methods for residue monitoring. Both gas chromatography and liquid chromatography are powerful techniques for this purpose, each with distinct advantages and limitations. This guide offers a comprehensive overview of validated methods, including detailed experimental protocols and performance data, to facilitate an informed choice between these platforms.
Experimental Protocols
Gas Chromatography (GC) Method with Derivatization
Due to the low volatility and thermal instability of sulfonylurea herbicides, a derivatization step is mandatory for their analysis by gas chromatography. Methylation, often with diazomethane (B1218177), is a common approach to convert the analytes into more volatile and thermally stable derivatives.[1]
1. Sample Preparation (QuEChERS-based)
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of sulfonylurea residues from soil and plant matrices.
-
Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) (and 10 mL of water if the sample is dry).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).
-
Vortex for 30 seconds and centrifuge.
-
Collect the cleaned extract.
-
2. Derivatization (Methylation with Diazomethane)
-
Preparation: Generate an ethereal solution of diazomethane from a precursor (e.g., Diazald®) immediately before use, following established safety protocols. Diazomethane is toxic and explosive, and all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction:
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate.
-
Add the freshly prepared diazomethane solution dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Allow the reaction to proceed at room temperature. A reaction time of 24 hours has been found to be optimal for the derivatization of metsulfuron (B56326) methyl.[1]
-
-
Quenching and Final Preparation:
-
Quench the excess diazomethane by adding a small amount of acetic acid.
-
Evaporate the solvent and reconstitute the derivatized residue in a known volume of a solvent suitable for GC-MS injection (e.g., hexane (B92381) or acetone).
-
3. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and selective technique for the direct analysis of sulfonylurea herbicides without the need for derivatization. The QuEChERS extraction protocol is also a standard sample preparation method for LC-MS/MS analysis.[2]
1. Sample Preparation (QuEChERS)
The QuEChERS extraction and d-SPE cleanup steps are identical to those described for the GC method.[3]
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Shimadzu LCMS-8040 Triple Quadrupole MS or equivalent.
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Performance Data Comparison
The following tables summarize the validation data for the GC and LC-MS/MS methods for the analysis of various sulfonylurea herbicides.
Table 1: Gas Chromatography (GC) Method Performance Data
| Analyte | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Citation(s) |
| Metsulfuron-methyl | N/A | 100 | 200 | >70 | N/A | [1] |
| Chlorsulfuron | N/A | <1 | N/A | 69-78 | 6-20 | N/A |
N/A: Data not available in the searched literature.
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance Data
| Analyte | Linearity (r²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Citation(s) |
| Azimsulfuron | >0.99 | 1 | 4 | 70-84 | <14 | [4][5] |
| Chlorsulfuron | >0.99 | 1 | 4 | 70-84 | <14 | [4][5] |
| Ethoxysulfuron | >0.99 | 2 | 5 | 70-84 | <14 | [4][5] |
| Flucetosulfuron | >0.99 | 1 | 4 | 70-84 | <14 | [4][5] |
| Halosulfuron-methyl | >0.99 | 2 | 5 | 70-84 | <14 | [4][5] |
| Imazosulfuron | >0.99 | 1 | 4 | 70-84 | <14 | [4][5] |
| Metsulfuron-methyl | >0.99 | 1 | 4 | 70-84 | <14 | [4][5] |
| Nicosulfuron | >0.99 | N/A | 10 | 71.1-99 | N/A | |
| Thifensulfuron-methyl | >0.99 | N/A | 10 | 71.1-99 | N/A | [6] |
| A wide range of 36 SUs | >0.99 | N/A | N/A | 71.7-114.9 | <20 | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation
Workflow and Logical Relationship Diagrams
Caption: Workflow for the validation of a GC-MS method for sulfonylurea herbicide residues.
Conclusion
The choice between GC and LC for the analysis of sulfonylurea herbicides depends on several factors, including the availability of instrumentation, the number of target analytes, and the desired sensitivity.
Gas Chromatography (GC) offers a robust and reliable method, but it is hampered by the absolute requirement for a derivatization step. This additional sample preparation step increases the analysis time and complexity and involves the use of hazardous reagents like diazomethane. Furthermore, the available validation data for GC methods are limited to a small number of sulfonylurea compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for the analysis of sulfonylurea herbicides.[7] Its primary advantage is the ability to analyze these compounds directly without derivatization, significantly simplifying the sample preparation workflow. LC-MS/MS methods have been successfully validated for a much wider range of sulfonylurea herbicides, demonstrating excellent sensitivity, with low limits of detection and quantification, and high-throughput capabilities. The extensive validation data available for LC-MS/MS provides a high degree of confidence in its accuracy and reliability for routine monitoring of these residues in various matrices.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 3. (PDF) Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS (2023) | Su Jung Lee [scispace.com]
- 4. Dispersive Solid–Liquid Extraction Coupled with LC-MS/MS for the Determination of Sulfonylurea Herbicides in Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of sulfonylurea herbicides in tomatoes using the QuEChERS method coupled with HPLC [ouci.dntb.gov.ua]
Comparative study of ethametsulfuron tolerance in different canola cultivars
A comprehensive guide for researchers and agricultural scientists on the differential tolerance of Brassica napus cultivars to the sulfonylurea herbicide, ethametsulfuron. This guide synthesizes available experimental data to provide a comparative overview of cultivar performance, underlying tolerance mechanisms, and standardized experimental protocols for future research.
This compound-methyl is a selective post-emergence herbicide widely used for the control of broadleaf weeds in canola (Brassica napus) crops. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[1] The efficacy and crop safety of this compound are highly dependent on the tolerance level of the specific canola cultivar. Differential tolerance among cultivars has been observed, ranging from high sensitivity to significant resistance. This guide provides a comparative study of this compound tolerance in various canola cultivars, presenting quantitative data, detailed experimental protocols, and an overview of the known signaling and metabolic pathways involved in tolerance.
Quantitative Comparison of this compound Tolerance in Canola Cultivars
The tolerance of canola cultivars to this compound and other sulfonylurea herbicides can vary significantly. While comprehensive dose-response data for a wide range of named cultivars treated specifically with this compound is limited in publicly available literature, existing studies on sulfonylurea herbicides provide valuable insights into the expected range of tolerance. The following tables summarize available data on the response of different canola genotypes to sulfonylurea herbicides, including this compound where specified.
Table 1: Comparative Response of Canola Cultivars to Sulfonylurea Herbicides
| Cultivar/Line | Herbicide | Application Rate | Observed Effect | Reference |
| Canola | This compound + COC | 0.014 lb/A + 1% | Wild oat control: 73%; Canola Yield: 1284 lb/A | [2] |
| Canola (45A71 - Clearfield) | Various Sulfonylureas (Peak, Amber, Rave, Finesse, Ally) | Various | Slight stunting with Rave and Finesse, no visible injury with Ally or Peak. Yields varied with herbicide and incorporation. | [3] |
| Canola | Chlorsulfuron (B1668881) | ID50: >1 µg L-1 | More tolerant than chickpea to chlorsulfuron residues. | [4] |
| Canola | Metsulfuron-methyl (B1676535) | ID50: <1 µg L-1 | More sensitive than chickpea to metsulfuron-methyl residues. | [4] |
| Canola | Triasulfuron (B1222591) | ID50: <1 µg L-1 | More sensitive than chickpea to triasulfuron residues. | [4] |
| Surefire (SURT) | Residual Sulfonylurea | Not specified | Tolerant to residual soil concentrations. | [5] |
| Sumner (SURT) | Residual Sulfonylurea | Not specified | Tolerant to residual soil concentrations. | [5] |
ID50 (Inhibition Dose 50): The concentration of herbicide that inhibits 50% of seedling growth. SURT: Sulfonylurea-Tolerant COC: Crop Oil Concentrate
Experimental Protocols
Accurate assessment of herbicide tolerance is fundamental to comparative studies. Below are detailed methodologies for key experiments used to evaluate this compound tolerance in canola.
Dose-Response Bioassay in Controlled Environments
This protocol is designed to determine the herbicide dose that causes a 50% reduction in plant growth (GR50) or survival (LD50).
a. Plant Material and Growth Conditions:
-
Select certified seeds of the canola cultivars to be tested.
-
Sow 3-5 seeds per pot (10 cm diameter) filled with a sterile potting mix.
-
Thin seedlings to one per pot after emergence.
-
Grow plants in a controlled environment chamber or greenhouse with a 16-hour photoperiod, day/night temperatures of 22/18°C, and approximately 60% relative humidity.
b. Herbicide Application:
-
Prepare a stock solution of formulated this compound-methyl.
-
Create a series of dilutions to achieve a range of at least 6-8 application rates, including a zero-herbicide control. The dose range should be selected to capture the full response from no effect to complete plant death.
-
Apply the herbicide treatments to canola plants at the 2-4 leaf stage using a cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
c. Data Collection:
-
At 14-21 days after treatment (DAT), visually assess crop injury on a scale of 0% (no injury) to 100% (plant death).
-
Harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
d. Data Analysis:
-
Convert biomass data to a percentage of the untreated control.
-
Use a statistical software package to fit a non-linear regression model (e.g., log-logistic) to the dose-response data to calculate the GR50 value for each cultivar.
Chlorophyll (B73375) Content Measurement
Chlorophyll content is a sensitive indicator of herbicide-induced stress and can be used as a quantitative measure of tolerance.
a. Sample Collection:
-
Collect leaf discs of a known area from the youngest fully expanded leaves of treated and control plants at a specified time point after herbicide application.
b. Pigment Extraction:
-
Place the leaf discs in a vial with a known volume of a solvent such as 95% ethanol, 90% ethanol, or dimethyl sulfoxide (B87167) (DMSO).[6]
-
Keep the vials in the dark for 24-48 hours to allow for complete chlorophyll extraction.[7]
c. Spectrophotometric Measurement:
-
Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer.[8]
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations).
Signaling Pathways and Mechanisms of Tolerance
The tolerance of canola to this compound can be attributed to two primary mechanisms: target-site resistance and non-target-site resistance.
Target-Site Resistance
The most well-documented mechanism of resistance to sulfonylurea herbicides in canola is a mutation in the AHAS gene.[3][9] This mutation leads to a single amino acid substitution in the AHAS enzyme, which reduces the binding affinity of the herbicide to its target site, thereby maintaining the enzyme's function even in the presence of the herbicide.[10] Several different mutations in the AHAS gene have been identified that confer resistance to various AHAS-inhibiting herbicides.[9]
Non-Target-Site Resistance
Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site. The primary mechanism in this category is enhanced herbicide metabolism. In tolerant canola plants, this compound can be rapidly detoxified through a series of biochemical reactions. While the precise pathway in canola is not fully elucidated, studies in the closely related Brassica species, rutabaga, suggest a metabolic pathway involving O-desethylation and N-demethylation.[11] This detoxification process is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.[12] Transcriptome analysis of Brassica napus has shown that genes encoding these enzymes are differentially expressed in response to sulfonylurea herbicide stress.[13]
Visualizations
Experimental Workflow for this compound Tolerance Screening
Caption: Workflow for assessing this compound tolerance in canola cultivars.
Proposed Metabolic Pathway of this compound in Brassica napus
Caption: Proposed detoxification pathway of this compound in canola.
Signaling Pathway for AHAS-Inhibitor Herbicide Resistance
References
- 1. epa.gov [epa.gov]
- 2. ag.ndsu.edu [ag.ndsu.edu]
- 3. Genetic characterization of the AHAS mutant line K4 with resistance to AHAS-inhibitor herbicides in rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caws.org.nz [caws.org.nz]
- 5. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Measuring chlorophylls and carotenoids in plant tissue [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Inheritance and Molecular Characterization of a Novel Mutated AHAS Gene Responsible for the Resistance of AHAS-Inhibiting Herbicides in Rapeseed (Brassica napus L.) | MDPI [mdpi.com]
- 10. Novel Food Information - Cibus Canola Event 5715 (Imidazolinone and Sulfonylurea Herbicide Tolerant) - Canada.ca [canada.ca]
- 11. Metabolism and fate of [(14)C]this compound-methyl in rutabaga (Brassica napobrassica Mill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of Ethametsulfuron Versus Alternative Herbicides for Broadleaf Weed Control in Canola
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cost-effectiveness of ethametsulfuron against key alternative herbicides for the control of broadleaf weeds in canola (oilseed rape). The comparison focuses on objective performance metrics, supported by experimental data, to aid in informed decision-making for weed management strategies.
Introduction to this compound and Its Alternatives
This compound-methyl is a selective, post-emergence sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[1] This inhibition leads to the cessation of cell division and growth, ultimately causing weed death.[1] this compound is particularly valued for its ability to control broadleaf weeds in canola, a crop that is also a brassica.
For this comparative analysis, this compound is evaluated against three widely used alternative herbicides with different modes of action:
-
Clopyralid (B1669233): A synthetic auxin herbicide that mimics the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.[2]
-
Quinclorac: A quinolinecarboxylic acid herbicide primarily used for grass weed control but also effective against some broadleaf weeds. Its mode of action is also auxin-related.
-
Glyphosate: A non-selective, systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, preventing the synthesis of essential aromatic amino acids. It is typically used for pre-seed burndown of weeds.[3]
Cost-Effectiveness Analysis
The following table summarizes the estimated cost per acre for this compound and its alternatives based on available pricing and typical application rates for broadleaf weed control in canola.
| Herbicide | Formulation | Price (USD) | Application Rate per Acre | Estimated Cost per Acre (USD) |
| This compound-methyl | 75% WDG | $20.00 - $50.00 per kg | 0.019 lbs (approx. 8.6 g) | $0.17 - $0.43 |
| Clopyralid | 360 g/L SL | ~$43.78 per liter | 0.12 - 0.34 L | $5.25 - $14.88 |
| Quinclorac | 75% DF | ~$107.57 per kg | 1 lb (approx. 453.6 g) | ~$48.80 |
| Glyphosate | 41% SL (as 3 lbs/gallon a.e.) | ~$350 per 2.5 gallons | 0.75 lbs a.e. (32 fl oz) | ~$10.94 |
Note: Prices are estimates and can vary based on supplier, location, and volume purchased. Application rates may vary depending on the target weed species, weed size, and environmental conditions.
Efficacy and Crop Yield Data
The following tables present a summary of the efficacy of each herbicide against key broadleaf weeds in canola and their impact on crop yield, based on available experimental data.
Table 2: Herbicide Efficacy on Key Broadleaf Weeds in Canola
| Herbicide | Target Weed | Efficacy (% Control) | Citation |
| This compound-methyl | Wild Mustard (Sinapis arvensis) | Very Good | [4] |
| Shepherd's-purse (Capsella bursa-pastoris) | Good | [1] | |
| Chickweed (Stellaria media) | Good | [1] | |
| Field Pennycress (Thlaspi arvense) | Very Good | [4] | |
| Clopyralid | Canada Thistle (Cirsium arvense) | 76% (0.24 kg/ha ) | [5] |
| Wild Buckwheat (Polygonum convolvulus) | 94% (0.24 kg/ha ) | [5] | |
| Scentless Chamomile (Tripleurospermum inodorum) | Good | [6] | |
| Glyphosate (pre-seed burndown) | General Broadleaf Weeds | >90% | [7] |
| Quinclorac | Cleavers (Galium aparine) | Good (at 62 g/ha tank-mixed with glyphosate) | [8] |
Table 3: Impact on Canola Yield
| Herbicide Treatment | Yield Impact | Details | Citation |
| This compound + Sethoxydim (B610796) | Baseline | Standard treatment in a comparative study. | [9] |
| Glyphosate (in glyphosate-tolerant canola) | 13% to 39% increase | Yield advantage observed in 3 out of 10 site-years compared to the this compound + sethoxydim treatment. | [9] |
| Clopyralid | Up to 200% increase | In fields with heavy infestations of susceptible broadleaf weeds, clopyralid application led to significant yield increases compared to weedy checks. | [10] |
Experimental Protocols
Representative Experimental Protocol for Herbicide Efficacy Trial in Canola
This protocol is based on a study evaluating the efficacy of clopyralid for weed control in canola.[10]
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 4.
-
Plot Size: 6m x 3m, with 4 rows per plot, spaced 75 cm apart.
2. Crop and Seeding:
-
Crop: Canola (Brassica napus), variety 'Dunkled'.
-
Seeding Rate: 5 kg/ha .
3. Herbicide Treatments:
-
Herbicides Evaluated: Two commercial forms of clopyralid (30% SL) at rates of 0.6, 0.8, 1.0, 1.2, and 1.4 L/ha.
-
Application Timing: Post-emergence.
-
Control Groups: A weed-free check (manual weeding) and a weedy (untreated) check.
-
Blanket Application: All plots were sprayed with a graminicide (haloxyfop-R-methyl ester at 0.75 L/ha) to control grass weeds.
4. Data Collection:
-
Weed Density: Weed counts per square meter were taken to assess the density of dominant weed species.
-
Crop Phytotoxicity: Visual assessment of crop injury was conducted periodically after herbicide application.
-
Yield and Yield Components: At maturity, data were collected on days to 50% flowering, 1000-seed weight (g), and seed yield ( kg/ha ).
5. Statistical Analysis:
-
Data were subjected to Analysis of Variance (ANOVA) using appropriate statistical software.
-
Mean separation was performed using a suitable test (e.g., Fisher's Protected LSD test) to determine significant differences between treatments.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified signaling pathways for this compound and alternative herbicides.
Caption: General workflow for a herbicide efficacy trial in canola.
References
- 1. pomais.com [pomais.com]
- 2. agrobaseapp.com [agrobaseapp.com]
- 3. Pre-seed burndown – Four tips you can use right now | CargillAg [cargillag.ca]
- 4. agrojournal.org [agrojournal.org]
- 5. researcherslinks.com [researcherslinks.com]
- 6. vikingcropproduction.com [vikingcropproduction.com]
- 7. no-tillfarmer.com [no-tillfarmer.com]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. farmingsmarter.com [farmingsmarter.com]
- 10. Efficiency of Two Commercial Forms of Clopyralid at Different Doses in Controlling Canola Weeds [ijws.areeo.ac.ir]
A Guide to Inter-laboratory Comparison of Ethametsulfuron Residue Analysis in Canola
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of ethametsulfuron residue analysis in canola seed, a key crop where this sulfonylurea herbicide is utilized.[1] The objective of such a comparison, often termed a proficiency test (PT), is to allow participating laboratories to assess their analytical performance against their peers and a consensus value, ensuring the reliability and comparability of residue data.[2][3][4] This document outlines a suitable analytical methodology, presents a hypothetical but representative dataset from such a comparison, and details the statistical evaluation of the results.
Data Presentation: Inter-laboratory Performance
The performance of laboratories in a proficiency test is typically evaluated using z-scores, which measure the deviation of an individual result from the assigned value.[5][6][7] A z-score is calculated as:
z = (x - X) / σ
where:
-
x is the result reported by the participant
-
X is the assigned value (consensus value from participants' results)
-
σ is the target standard deviation for the proficiency test
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Below is a summary of hypothetical results for an inter-laboratory comparison of this compound residue analysis in a fortified canola seed sample.
Table 1: Hypothetical Results of Inter-laboratory Comparison for this compound in Canola Seed
| Laboratory ID | Reported Concentration (mg/kg) | Recovery (%) | z-score | Performance Evaluation |
| Lab 01 | 0.045 | 90 | -0.53 | Satisfactory |
| Lab 02 | 0.051 | 102 | 0.73 | Satisfactory |
| Lab 03 | 0.048 | 96 | 0.13 | Satisfactory |
| Lab 04 | 0.055 | 110 | 1.53 | Satisfactory |
| Lab 05 | 0.042 | 84 | -1.13 | Satisfactory |
| Lab 06 | 0.058 | 116 | 2.13 | Questionable |
| Lab 07 | 0.047 | 94 | -0.07 | Satisfactory |
| Lab 08 | 0.039 | 78 | -1.73 | Satisfactory |
| Lab 09 | 0.052 | 104 | 0.93 | Satisfactory |
| Lab 10 | 0.035 | 70 | -2.53 | Questionable |
| Assigned Value (Robust Mean) | 0.0474 mg/kg | |||
| Target Standard Deviation | 0.0075 mg/kg | |||
| Fortification Level | 0.050 mg/kg |
Experimental Protocols
A validated and robust analytical method is crucial for the accurate determination of this compound residues. The following protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, which is suitable for sulfonylurea herbicides in oilseed matrices.[8][9][10][11]
Sample Preparation: Modified QuEChERS Method
-
Homogenization: A representative 10 g sample of whole canola seed is cryogenically milled to a fine powder to ensure homogeneity and prevent degradation of the analyte.[12]
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (B52724) (0.1% formic acid).
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl).
-
Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.[11]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 25 mg of Primary Secondary Amine (PSA), 25 mg of C18, and 150 mg of anhydrous MgSO₄. For oilseed matrices, a sorbent like Z-Sep+ can also be effective in removing lipids.[8]
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The final extract is ready for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for the separation of this compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two specific precursor-product ion transitions for this compound.
Table 2: Example LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (m/z) | [To be specified based on standard analysis] |
| Product Ion 1 (m/z) - Quantifier | [To be specified based on standard analysis] |
| Product Ion 2 (m/z) - Qualifier | [To be specified based on standard analysis] |
| Collision Energy (eV) | [To be optimized for the specific instrument] |
| Dwell Time (ms) | [To be optimized for the specific instrument] |
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison and the analytical procedure for this compound residue analysis.
Caption: Workflow of a typical inter-laboratory comparison for pesticide residue analysis.
Caption: Analytical workflow for this compound residue analysis in canola.
References
- 1. epa.gov [epa.gov]
- 2. TestQual [testqual.com]
- 3. fao.org [fao.org]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Lecture Notes in Medical Technology: Statistical Method for Proficiency Testing [mt-lectures.blogspot.com]
- 6. ISO 13528 [astormayer.com.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. measurlabs.com [measurlabs.com]
- 10. Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of the Simultaneous Analysis of 36 Sulfonylurea Herbicide Residues in Agricultural Products Using LC-MS/MS -Korean Journal of Environmental Agriculture | Korea Science [koreascience.kr]
- 12. food-safety.com [food-safety.com]
Comparative Metabolism of Ethametsulfuron in Tolerant and Susceptible Plant Species: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic processes of the sulfonylurea herbicide ethametsulfuron in plant species exhibiting tolerance and susceptibility. By examining the key differences in absorption, translocation, and metabolic pathways, this document aims to elucidate the mechanisms underlying herbicide selectivity and resistance. The information presented is supported by experimental data and detailed methodologies to aid in further research and development.
Introduction to this compound
This compound-methyl (B166122) is a selective, systemic herbicide that effectively controls a wide range of broadleaf weeds.[1] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and plant growth. Inhibition of ALS leads to a rapid cessation of cell division and ultimately, plant death.[2]
The selectivity of this compound-methyl, particularly its ability to control broadleaf weeds like wild mustard (Sinapis arvensis) within brassica crops such as canola, is primarily attributed to the differential metabolism of the herbicide by the crop and the weed. Tolerant species can rapidly metabolize the active compound into non-toxic forms, while susceptible species are unable to do so at a sufficient rate.
Comparative Quantitative Data
The following tables summarize the key quantitative data from comparative studies on this compound metabolism in tolerant (resistant) and susceptible plant species.
Table 1: Absorption and Translocation of [¹⁴C]this compound-methyl in Resistant (R) and Susceptible (S) Wild Mustard (Sinapis arvensis) Biotypes 72 Hours After Treatment.
| Plant Part | % of Applied ¹⁴C Radioactivity in Resistant Biotype | % of Applied ¹⁴C Radioactivity in Susceptible Biotype |
| Treated Leaf | ~90% | ~90% |
| Other Foliage | ~5% | ~5% |
| Roots | ~2% | ~2% |
Source: Veldhuis et al., 2000[2]
Table 2: Metabolism of this compound-methyl in Resistant (R) and Susceptible (S) Wild Mustard (Sinapis arvensis) Biotypes Over Time.
| Time After Treatment (hours) | % of Recovered ¹⁴C as this compound-methyl in Resistant Biotype | % of Recovered ¹⁴C as this compound-methyl in Susceptible Biotype |
| 3 | 82% | - |
| 6 | 73% | - |
| 12 | - | 84% |
| 18 | 42% | - |
| 24 | - | 79% |
| 48 | 30% | 85% |
| 72 | 17% | 73% |
Source: Veldhuis et al., 2000[2]
Table 3: Acetolactate Synthase (ALS) Sensitivity to this compound-methyl in Resistant (R) and Susceptible (S) Wild Mustard (Sinapis arvensis) Biotypes.
| Biotype | ALS Sensitivity |
| Resistant (R) | Equally sensitive to this compound-methyl as the susceptible biotype. |
| Susceptible (S) | Sensitive to this compound-methyl. |
Source: Veldhuis et al., 2000[2]
Metabolic Pathways and Detoxification
The primary mechanism of tolerance to this compound-methyl in plants is rapid metabolic detoxification. In tolerant species, the herbicide is converted into inactive metabolites. Studies in rutabaga (Brassica napobrassica), a tolerant species, have identified the major metabolic transformations.
The proposed metabolic pathway involves two key reactions:
-
O-de-ethylation: The removal of the ethyl group from the ethoxy side chain on the triazine ring.
-
N-demethylation: The removal of the methyl group from the methylamino group on the triazine ring.
These reactions lead to the formation of two major, non-phytotoxic metabolites:
-
O-desethylthis compound-methyl
-
N-desmethyl-O-desethylthis compound-methyl
It is hypothesized that the metabolism in susceptible species follows the same pathway, but at a significantly slower rate, allowing the parent herbicide to accumulate to phytotoxic levels. The rapid metabolism in tolerant species is likely catalyzed by cytochrome P450 monooxygenases.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Plant Material and Growth Conditions
Seeds of resistant and susceptible wild mustard (Sinapis arvensis) biotypes are grown in pots containing a standard potting mix in a controlled environment growth chamber. Plants are maintained under specific conditions (e.g., 22/18 °C day/night temperature, 16-hour photoperiod) and watered as needed. Experiments are conducted when plants reach the three- to four-leaf stage.
Absorption and Translocation Studies
Objective: To quantify the uptake and movement of this compound-methyl in plants.
Methodology:
-
A stock solution of radiolabeled [¹⁴C]this compound-methyl is prepared in a suitable solvent (e.g., acetone-water mixture) with a non-ionic surfactant.
-
A small, defined volume (e.g., 10 µL) of the [¹⁴C]this compound-methyl solution is applied to the adaxial surface of the third true leaf of each plant using a microsyringe.
-
After a set period (e.g., 72 hours), the treated leaf is excised and washed with a solution (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface.
-
The plant is then sectioned into the treated leaf, other foliage, and roots.
-
The amount of radioactivity in the leaf wash and in each plant section is quantified using liquid scintillation spectrometry.
-
Absorption is calculated as the total radioactivity recovered in the plant as a percentage of the total applied.
-
Translocation is determined by the percentage of absorbed radioactivity that has moved out of the treated leaf into other parts of the plant.
Metabolism Studies
Objective: To determine the rate of this compound-methyl metabolism in tolerant and susceptible plants.
Methodology:
-
Plants are treated with [¹⁴C]this compound-methyl as described in the absorption and translocation study.
-
At various time points after treatment (e.g., 3, 6, 12, 18, 24, 48, and 72 hours), the treated leaves are harvested.
-
The harvested leaves are homogenized in an extraction solvent (e.g., 7:3 acetonitrile/water).
-
The homogenate is centrifuged, and the supernatant containing the herbicide and its metabolites is collected.
-
The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
The parent [¹⁴C]this compound-methyl and its radiolabeled metabolites are identified and quantified by comparing their retention times with those of known analytical standards.
-
The rate of metabolism is determined by calculating the percentage of the parent compound remaining at each time point.
Acetolactate Synthase (ALS) Enzyme Assay
Objective: To assess the sensitivity of the target enzyme, ALS, to this compound-methyl.
Methodology:
-
Fresh, young leaf tissue from both tolerant and susceptible plants is harvested and immediately frozen in liquid nitrogen.
-
The tissue is ground to a fine powder and homogenized in an ice-cold extraction buffer.
-
The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C.
-
The resulting supernatant, containing the crude ALS enzyme extract, is collected.
-
The enzyme assay is conducted in a reaction mixture containing the enzyme extract, necessary cofactors (e.g., pyruvate, thiamine (B1217682) pyrophosphate, FAD), and varying concentrations of this compound-methyl.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time and then stopped by adding acid (e.g., H₂SO₄).
-
The product of the ALS reaction, acetolactate, is decarboxylated to acetoin (B143602) by heating.
-
Acetoin is quantified colorimetrically after reaction with creatine (B1669601) and α-naphthol, measuring the absorbance at a specific wavelength (e.g., 525 nm).
-
The concentration of herbicide required to inhibit 50% of the enzyme activity (I₅₀) is calculated to determine the sensitivity of the ALS from each biotype.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic fate of this compound in tolerant vs. susceptible plants.
Caption: Workflow for key experimental protocols.
References
A Comparative Guide to the Validation of Analytical Methods for Ethametsulfuron in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of ethametsulfuron in drinking water. This compound is a sulfonylurea herbicide used for broadleaf weed control, and its potential presence in drinking water sources necessitates sensitive and reliable analytical methods for monitoring. This document outlines the performance of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The information presented is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the determination of this compound and other sulfonylurea herbicides in water, providing a basis for method comparison.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.6 - 2 ng/L[1] | 0.02 µg/L[2] | 1.8 - 29.2 ng/L[3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound; general range for sulfonylureas can be inferred from LOD. | 0.050 µg/L[2] | 1.8 - 29.2 ng/L[3][4] |
| Recovery | ≥ 94% (for various sulfonylureas at 10 ng/L spike)[1] | 70 - 120% (for metsulfuron-methyl (B1676535) at 0.05 µg/L and 0.5 µg/L)[2] | 70.1 - 116.5% (for a range of pesticides at 10 ppb)[3][4] |
| Precision (RSD) | Not explicitly stated for this compound. | ≤ 20% (for metsulfuron-methyl)[2] | Excellent (specific value not provided for this compound)[3][4] |
| Linearity | Established for sulfonylureas. | Established for metsulfuron-methyl. | Established for a wide range of pesticides. |
| Specificity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, due to the use of specific precursor-product ion transitions. | High, based on mass-to-charge ratio, but derivatization is often required for sulfonylureas. |
Experimental Protocols
The following sections provide generalized experimental protocols for the analysis of this compound in drinking water using HPLC-UV, LC-MS/MS, and GC-MS. These protocols are based on methodologies reported for sulfonylurea herbicides.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective technique for the quantification of this compound.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a Carbograph 4 cartridge by passing through methanol (B129727) followed by deionized water.
-
Acidify the drinking water sample (e.g., 4 L) to a specific pH.
-
Pass the acidified water sample through the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retained this compound with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for HPLC analysis.[1]
b) HPLC-UV Analysis
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (acidified).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 220-240 nm).
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from this compound standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of this compound.
a) Sample Preparation: Solid-Phase Extraction (SPE)
-
Similar to the SPE protocol for HPLC-UV, a polystyrene-divinylbenzene based SPE cartridge can be used.
-
Condition, load the acidified water sample, wash, and elute the analyte.
-
Concentrate the eluate and reconstitute in the initial mobile phase for LC-MS/MS injection.
b) LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (often with formic acid) and an organic solvent like methanol or acetonitrile.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is another robust technique for pesticide analysis, though it often requires derivatization for non-volatile compounds like sulfonylureas.
a) Sample Preparation and Derivatization
-
Extract this compound from the water sample using liquid-liquid extraction (LLE) or SPE.
-
Concentrate the extract.
-
Derivatize the this compound to a more volatile and thermally stable form. This is a critical step for successful GC analysis of sulfonylureas.
-
The derivatized extract is then ready for GC-MS analysis.
b) GC-MS Analysis
-
GC System: A gas chromatograph with a capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
Carrier Gas: Helium.
-
MS System: A mass spectrometer, typically a single quadrupole or ion trap.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method for this compound in drinking water.
Caption: General workflow for analytical method validation.
Conclusion
The choice of an analytical method for this compound in drinking water depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, sample throughput, and available instrumentation.
-
LC-MS/MS is generally the most sensitive and selective method, making it ideal for trace-level quantification and confirmatory analysis.
-
HPLC-UV offers a good balance of performance and cost-effectiveness for routine monitoring where ultra-low detection limits are not essential.
-
GC-MS is a viable alternative, but the need for derivatization can add complexity to the sample preparation process.
Proper method validation is crucial to ensure the reliability and accuracy of the analytical data. The validation parameters summarized in this guide provide a foundation for comparing these methods and selecting the most suitable approach for monitoring this compound in drinking water.
References
A Comparative Environmental Impact Assessment of Ethametsulfuron and Alternative Herbicides
This guide provides a comparative assessment of the environmental impact of ethametsulfuron and a selection of alternative herbicides used for broadleaf weed control in oilseed rape. The comparison focuses on key environmental indicators including soil persistence and ecotoxicity towards non-target organisms. This document is intended for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview based on available scientific data.
Overview of Compared Herbicides
This guide evaluates the following herbicides:
-
This compound-methyl (B166122): A sulfonylurea herbicide.
-
Metsulfuron-methyl (B1676535): A sulfonylurea herbicide.
-
Tribenuron-methyl: A sulfonylurea herbicide.
-
Bifenox (B1666994): A diphenyl ether herbicide.
-
Propyzamide (B133065): A benzamide (B126) herbicide.
-
Clopyralid (B1669233): A pyridine (B92270) carboxylic acid herbicide.
These herbicides represent different chemical classes with distinct modes of action, providing a broad basis for comparison.
Mode of Action
The primary mechanism by which these herbicides control weeds is crucial to understanding their selectivity and potential non-target effects.
-
Sulfonylureas (this compound, Metsulfuron, Tribenuron): These herbicides inhibit the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition halts cell division and plant growth.
-
Diphenyl Ethers (Bifenox): This class of herbicides inhibits the enzyme protoporphyrinogen (B1215707) oxidase (PPO), leading to the accumulation of protoporphyrin IX. In the presence of light and oxygen, this compound causes rapid lipid peroxidation and cell membrane disruption.[2]
-
Benzamides (Propyzamide): Propyzamide disrupts microtubule assembly, which is critical for cell division (mitosis).[3] This leads to the inhibition of root growth and overall plant development.
-
Pyridine Carboxylic Acids (Clopyralid): These herbicides mimic the plant hormone auxin.[4] This results in uncontrolled and disorganized plant growth, ultimately leading to plant death.[4]
Comparative Data
The following tables summarize the key environmental impact parameters for this compound and its alternatives.
Table 1: Soil Persistence
Soil half-life (DT50) is a measure of the time it takes for 50% of the herbicide to degrade in the soil. This is a key indicator of its persistence and potential for carryover to subsequent crops or movement into water bodies.
| Herbicide | Chemical Class | Soil Half-life (DT50) in days |
| This compound-methyl | Sulfonylurea | 13 - 67[5] |
| Metsulfuron-methyl | Sulfonylurea | 14 - 180[6] |
| Tribenuron-methyl | Sulfonylurea | 10 - 20[7] |
| Bifenox | Diphenyl ether | 14 - 42 |
| Propyzamide | Benzamide | ~30[8] |
| Clopyralid | Pyridine carboxylic acid | 10 - 47[9] |
Table 2: Ecotoxicity to Non-Target Organisms
Ecotoxicity is assessed by determining the concentration of a substance that causes a specific effect on a certain percentage of a test population over a defined period. The LC50 (Lethal Concentration 50%) is the concentration that is lethal to 50% of the test organisms, while the EC50 (Effective Concentration 50%) is the concentration that causes a non-lethal effect (e.g., immobilization, growth inhibition) in 50% of the test population.
| Herbicide | Fish (Rainbow Trout) 96-hr LC50 (mg/L) | Invertebrate (Daphnia magna) 48-hr EC50 (mg/L) | Algae (Selenastrum capricornutum) 72-hr EC50 (mg/L) |
| This compound-methyl | >100 | >100 | 0.007 |
| Metsulfuron-methyl | >150[6] | >150[6] | 0.0001 - 0.01[8] |
| Tribenuron-methyl | >1000 | >1000 | 0.006 |
| Bifenox | 0.6 - 1.2 | 0.85 | 0.00019 |
| Propyzamide | 72[3] | >5.6[10] | >0.5 |
| Clopyralid | >100 | >100 | 6.9 |
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)
This test guideline is designed to evaluate the transformation of chemicals in soil under both aerobic and anaerobic conditions.
-
Experimental Workflow:
-
Soil Selection: Representative soil types are chosen based on their organic carbon content, pH, clay content, and microbial biomass.
-
Test Substance Application: The herbicide is applied to the soil samples. For pathway and mass balance studies, a 14C-labeled test substance is used.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions for a period of up to 120 days.
-
Sampling and Analysis: At specified intervals, soil samples are collected and analyzed for the parent compound and its transformation products. Evolved CO2 is trapped to determine the extent of mineralization.
-
Data Analysis: The rate of degradation is determined, and the half-life (DT50) and the time for 90% degradation (DT90) are calculated.
-
Acute Toxicity to Fish (OECD 203)
This test determines the acute lethal toxicity of a substance to fish.
-
Experimental Workflow:
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.
-
Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours. A control group is maintained in water without the test substance.
-
Observation: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated using statistical methods.
-
Acute Immobilisation Test for Invertebrates (OECD 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates.
-
Experimental Workflow:
-
Test Organism: A standard aquatic invertebrate, typically Daphnia magna, is used.
-
Exposure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.
-
Alga, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Experimental Workflow:
-
Test Organism: A standard algal species, such as Selenastrum capricornutum, is used.
-
Exposure: Exponentially growing algae are exposed to a range of concentrations of the test substance for 72 hours.
-
Measurement: Algal growth (biomass) is measured at 24, 48, and 72 hours.
-
Data Analysis: The concentration that inhibits the growth rate by 50% (EC50) is calculated.
-
Environmental Degradation Pathways
The degradation of herbicides in the environment is a complex process involving both biotic (microbial) and abiotic (e.g., hydrolysis) mechanisms. The primary degradation pathways for the sulfonylurea herbicides and clopyralid are outlined below.
-
Sulfonylurea Herbicides (this compound, Metsulfuron, Tribenuron): The primary degradation pathway for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge.[5] Other pathways include O-demethylation and modifications to the triazine or pyrimidine (B1678525) ring.[5]
-
Clopyralid: The main degradation pathway for clopyralid in soil is microbial degradation.[9]
Conclusion
This comparative guide highlights the differences in the environmental impact profiles of this compound and several alternative herbicides.
-
Sulfonylurea herbicides (this compound, metsulfuron, tribenuron) generally exhibit low toxicity to fish and aquatic invertebrates but can be highly toxic to non-target aquatic plants, particularly algae. Their soil persistence varies, with metsulfuron-methyl showing the potential for longer persistence under certain conditions.
-
Bifenox shows high toxicity to algae and moderate toxicity to fish and invertebrates, with a relatively shorter soil half-life.
-
Propyzamide has a moderate soil persistence and shows varying toxicity to aquatic organisms.
-
Clopyralid has a variable but generally moderate soil persistence and demonstrates lower toxicity to the aquatic organisms tested compared to some of the other herbicides.
The choice of herbicide should be informed by a thorough risk assessment that considers the specific environmental conditions of the application area, the sensitivity of local non-target species, and the potential for off-site movement. The data presented here provides a foundation for such assessments.
References
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. Diphenyl ether herbicides: Varieties, Mechanisms of Action and Targets_Chemicalbook [chemicalbook.com]
- 3. wssa.net [wssa.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Leaching and degradation of this compound-methyl in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Field degradation of aminopyralid and clopyralid and microbial community response to application in Alaskan soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How the herbicide propyzamide behaves in the environment - Farmers Weekly [fwi.co.uk]
- 9. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 10. Evaluation of leaching depth and decomposition process of clopyralid herbicide in the soil of rape fields around Gorgan Bay [ejsms.gau.ac.ir]
- 11. ahri.uwa.edu.au [ahri.uwa.edu.au]
Safety Operating Guide
Proper Disposal of Ethametsulfuron: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Ethametsulfuron and its methylated form, this compound-methyl, are selective sulfonylurea herbicides. Due to their high toxicity to aquatic life with long-lasting effects, proper disposal is crucial to prevent environmental contamination.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and the protection of the environment.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection when handling this compound in solid or solution form.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, prevent the substance from entering drains or water courses.[1] Carefully sweep up solid spills to avoid generating dust and collect in a sealed, labeled container for disposal.[3] Decontaminate the spill area with a detergent and water solution.[1]
-
First Aid: In case of skin contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air. If eye contact occurs, rinse thoroughly with water. Seek medical attention if irritation or other symptoms develop.
Waste Collection and Storage in the Laboratory
Proper segregation and storage of this compound waste are the first steps in responsible disposal.
-
Waste Identification: All waste containing this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound and any solvents used.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and away from direct sunlight and incompatible materials such as strong oxidizing agents.[2]
Disposal Procedures for this compound Waste
Disposal of this compound must comply with all local, state, and federal regulations.[1] Do not dispose of this compound waste down the drain or in regular trash.[1]
Step 1: Contact Environmental Health and Safety (EHS)
Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal. Contact them to schedule a pickup for your this compound waste container. They will ensure the waste is transported to a licensed hazardous waste disposal facility.
Step 2: Preparing for Pickup
Ensure the waste container is securely sealed and properly labeled. Provide your EHS department with an accurate description of the waste, including the chemical name, quantity, and any other components in the waste mixture.
Step 3: Disposal of Empty Containers
Empty this compound containers must also be disposed of as hazardous waste unless they have been triple-rinsed. To triple-rinse a container:
-
Rinse the container with a suitable solvent (e.g., water, if the formulation is water-based) three times, collecting the rinsate as hazardous waste.
-
Puncture the container to prevent reuse.
-
Dispose of the rinsed and punctured container according to your institution's guidelines for non-hazardous solid waste, or as directed by your EHS department.
Quantitative Data for this compound Disposal
| Parameter | Value/Guideline | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Half-life in Soil | 13 to 67 days, pH-dependent. | |
| Degradation Condition | Faster degradation in acidic conditions. | |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Storage Temperature | Cool, dry place. Avoid direct sunlight. | [1][3] |
Experimental Protocol: Laboratory-Scale Hydrolysis of this compound Waste
For research labs generating small quantities of aqueous this compound waste, a chemical hydrolysis pre-treatment step can be considered to degrade the active compound before collection by EHS. This procedure is based on the principle that sulfonylurea herbicides like this compound degrade more rapidly in acidic conditions through the cleavage of the sulfonylurea bridge.
Objective: To hydrolyze this compound in an aqueous waste solution to less toxic degradation products.
Materials:
-
Aqueous this compound waste solution
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) for neutralization
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Fume hood
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Acidification: Place the aqueous this compound waste solution in a suitable container on a stir plate. While stirring, slowly add concentrated acid dropwise to lower the pH to approximately 4.0. Monitor the pH carefully.
-
Hydrolysis: Allow the acidified solution to stir at room temperature for at least 24 hours. This will facilitate the hydrolysis of the this compound.
-
Neutralization: After the hydrolysis period, slowly add a base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Transfer the treated solution to a properly labeled hazardous waste container.
-
Disposal: Contact your institution's EHS for pickup of the treated waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flows for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the collection and disposal of this compound waste.
Caption: Optional hydrolysis pre-treatment for aqueous this compound waste.
References
Personal protective equipment for handling Ethametsulfuron
Essential Safety and Handling Guide for Ethametsulfuron
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling this compound. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Toxicological Data Summary
This compound-methyl generally exhibits low acute toxicity. The following table summarizes key quantitative toxicological data.
| Metric | Value | Species | Reference |
| Acute Oral LD50 | > 5000 mg/kg | Rat | [1] |
| Acute Dermal LD50 | > 2000 mg/kg | Rabbit | [1] |
| Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | Human | [2][3] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment are paramount to prevent exposure when handling this compound. More than 97% of pesticide exposure occurs through the skin, making dermal protection a priority.[4]
Required PPE
| Body Part | Required Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined nitrile, neoprene, or butyl rubber gloves.[4][5][6] Ensure gloves extend up the forearm.[5] Wash the outside of gloves before removal and discard disposable gloves after each use.[5] |
| Body | Protective clothing/Coveralls | Wear a long-sleeved shirt and long pants at a minimum.[7] For mixing and handling concentrates, chemical-resistant coveralls (e.g., Tyvek®) are recommended.[7] An apron may be required for spill protection.[4] |
| Eyes & Face | Safety goggles and face shield | Wear chemical safety goggles that create a seal around the eyes.[5][8] Use a face shield during mixing and spraying operations to protect against splashes.[6] |
| Respiratory | Respirator | A mask or respirator is necessary when handling large volumes, in enclosed conditions, or where dust may be generated.[2][9] Use a NIOSH-approved respirator with the appropriate cartridges.[4] |
| Feet | Chemical-resistant boots | Wear unlined, chemical-resistant boots that cover the ankles.[7] Pant legs should be worn over the boots to prevent pesticides from entering.[7] Do not wear leather or fabric footwear.[5] |
PPE Inspection and Maintenance
Before each use, inspect all PPE for signs of damage such as rips or tears.[8] Clean and maintain reusable PPE according to the manufacturer's instructions.[7] Wash contaminated work clothing separately from household laundry using hot water and detergent.[7][10][11]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for safety and regulatory compliance.
Receiving and Storage
-
Inspect Container: Upon receipt, inspect the container for any damage or leaks.
-
Label Verification: Ensure the container is clearly labeled as this compound.
-
Secure Storage: Store the product in its original, tightly closed container in a cool, dry, and well-ventilated area.[9][10][11][12]
-
Isolation: Store away from direct sunlight, moisture, incompatible materials such as strong oxidizing agents, other pesticides, fertilizers, food, or animal feed.[2][9][12]
-
Access Control: The storage area should be secure and not accessible to unauthorized personnel or be in or around a home.[10]
Handling and Preparation
-
Designated Area: Conduct all handling and preparation in a designated, well-ventilated area, preferably within a chemical fume hood.[2]
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in Section 1.
-
Avoid Dust: Handle the substance carefully to avoid the formation of dust.[2][13]
-
Spill Containment: Have a spill kit readily available.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[9][10][11] Do not eat, drink, or smoke in the handling area.[2][10][11] Wash hands thoroughly after handling.[2][9][10][11][12]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Rapid and correct response to emergencies can significantly mitigate potential harm.
In Case of a Spill
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Control and Contain: Stop the flow of material if it is safe to do so.[12] Prevent the spill from entering drains or water courses.[2][12] Use absorbent materials like non-chlorinated cat litter, vermiculite, or activated charcoal to contain the spill.[14]
-
Clean-up: Wearing appropriate PPE, sweep or shovel the absorbed material into a labeled, sealed container for disposal.[2][3][14]
-
Decontaminate: Clean the spill area with detergent and water.[2]
-
Report: Report the spill to the appropriate authorities as required by local regulations.[14][15]
In Case of Exposure
-
General Advice: Move the affected person to fresh air. Ensure medical personnel are aware of the material involved.[12]
-
Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes.[10][11] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[10][11] Seek medical attention if irritation persists.[12]
-
Skin Contact: Take off contaminated clothing immediately.[10][11] Rinse the skin with plenty of soap and water for 15-20 minutes.[10][11][12]
-
Inhalation: Move the person to fresh air.[3][12] If breathing is difficult, give oxygen.[3] Call a physician if symptoms develop or persist.[12]
-
Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.[11]
Emergency Response Plan Diagram
Caption: Emergency response plan for this compound incidents.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.[16] this compound is very toxic to aquatic life with long-lasting effects.[3][13]
Disposal of Unwanted this compound
-
Follow Regulations: Dispose of waste and residues in accordance with all applicable local, state, and federal regulations.[12]
-
Licensed Facility: Unwanted product should be disposed of at a licensed waste disposal site.[12] This may involve mixing with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[13]
-
Avoid Environmental Release: Do not allow the product to enter drains, water courses, or be discharged onto the ground.[12][13]
Disposal of Empty Containers
-
Triple Rinse: Empty containers must be triple-rinsed immediately after use.[17]
-
Step 1: Empty the container into the spray tank and drain for 30 seconds.[17]
-
Step 2: Fill the container 20-25% full with clean water and securely replace the cap.[17]
-
Step 3: Vigorously shake or roll the container for at least 30 seconds.[17]
-
Step 4: Pour the rinsate into the spray tank and drain for 30 seconds.[17]
-
Step 5: Repeat steps 2-4 two more times.[17]
-
-
Puncture Container: After rinsing, puncture the container to prevent reuse.[9]
-
Recycle or Dispose: Take the rinsed and punctured containers to an approved waste handling site for recycling or disposal.[12] Programs like drumMUSTER may be available for recycling eligible containers.[17] If not triple-rinsed, containers are considered hazardous waste.[17]
References
- 1. epa.gov [epa.gov]
- 2. echem.com.au [echem.com.au]
- 3. 4farmers.com.au [4farmers.com.au]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 6. myhometurf.com.au [myhometurf.com.au]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. solutionsstores.com [solutionsstores.com]
- 9. pomais.com [pomais.com]
- 10. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 11. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 12. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
